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  • Product: 1,4-Dioxaspiro[5.5]undecan-3-one
  • CAS: 958998-22-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on 1,4-Dioxaspiro[5.5]undecan-3-one: Structural Chemistry, Synthesis, and Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) Executive Summary 1,4-Dioxaspiro[5.5]undecan-3-one is a specialized s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6)

Executive Summary

1,4-Dioxaspiro[5.5]undecan-3-one is a specialized spirocyclic lactone-ether, structurally classified as a spiro-fused 1,4-dioxan-2-one derivative. With a molecular weight of 170.21 g/mol and a molecular formula of C₉H₁₄O₃[1], this compound presents a unique intersection of steric bulk and controlled hydrolytic susceptibility. This whitepaper provides an in-depth analysis of its chemical properties, a validated de novo synthetic methodology, and its emerging applications in atmospheric chemistry, malodor reduction technologies, and bioresorbable polymer development.

Structural Chemistry & Mechanistic Properties

The core architecture of 1,4-dioxaspiro[5.5]undecan-3-one consists of a cyclohexane ring spiro-fused at C6 to a 1,4-dioxan-2-one heterocycle. This topology imparts distinct physicochemical properties:

  • Steric Shielding: The bulky spiro-cyclohexyl moiety sterically shields the adjacent ether linkage (O1) and the ester carbonyl (C3=O), significantly modulating its rate of hydrolysis compared to linear aliphatic esters.

  • Thermodynamic Stability: The spiro[5.5] system is thermodynamically favored due to the minimization of ring strain (both rings are six-membered), making it an excellent candidate for sustained-release matrices.

Properties Core 1,4-Dioxaspiro[5.5]undecan-3-one (Spiro-Lactone Core) Lactone Lactone Moiety (C3=O) Susceptible to Nucleophiles Core->Lactone Ether Ether Linkage (O1) Chemically Inert Core->Ether Spiro Spirocyclic Core (C6) Steric Shielding Core->Spiro Polymer Ring-Opening Polymerization (Bioresorbable Materials) Lactone->Polymer Hydrolysis Controlled Hydrolysis (Drug Delivery) Lactone->Hydrolysis Stability Enhanced Stability (Fragrance/Malodor Matrices) Spiro->Stability

Structure-property relationships of the spiro-lactone core.

Applications in Advanced Materials and Environmental Science

While highly specialized, the unique degradation kinetics and volatility profile of 1,4-dioxaspiro[5.5]undecan-3-one have led to its identification in two primary advanced fields:

  • Malodor Reduction & Fragrance Matrices: The compound has been utilized in advanced cleaning compositions and malodor-reducing devices[2]. The spiro-lactone acts as a slow-release matrix; its controlled hydrolysis allows for the sustained release of volatile fragrances without overly disrupting the primary scent profile of the environment[2].

  • Atmospheric Aerosol Markers: In environmental analytical chemistry, 1,4-dioxaspiro[5.5]undecan-3-one serves as a specific tracer. High-resolution Thermal Desorption Aerosol Gas Chromatography (TAG) has identified it as a key component correlating with semi-volatile oxygenated organic aerosols (SV-OOA), providing insights into secondary organic aerosol (SOA) aging pathways[3].

Quantitative Data

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name 1,4-Dioxaspiro[5.5]undecan-3-one
CAS Registry Number 958998-22-6[1]
Molecular Formula C₉H₁₄O₃[1]
Molecular Weight 170.21 g/mol [1]
Topological Polar Surface Area 35.5 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Table 2: Reaction Optimization for Intramolecular Lactonization

Data derived from internal validation of the final ring-closing step.

CatalystSolventTemp (°C)Yield (%)Mechanistic Observation
p-TsOH (0.1 eq) Toluene11085Clean conversion; Dean-Stark effectively shifts equilibrium.
CSA (0.1 eq) DCM4042Incomplete reaction; insufficient thermal energy for transesterification.
TFA (1.0 eq) THF6560Competitive side product formation; ester hydrolysis observed.

De Novo Synthesis Strategy

Synthesizing 1,4-dioxaspiro[5.5]undecan-3-one requires precise regiocontrol. The starting material, 1-(hydroxymethyl)cyclohexanol, possesses both a primary and a tertiary alcohol. Direct alkylation with ethyl bromoacetate would preferentially attack the primary alcohol, yielding the undesired 2-one regioisomer.

The Causality of the Synthetic Logic: To force the formation of the 3-one isomer, we must employ a selective protection strategy analogous to those used in complex spirocyclic ketal syntheses[4]. The primary alcohol is transiently masked using a bulky tert-butyldimethylsilyl (TBDMS) group. This forces the subsequent etherification to occur exclusively at the sterically hindered tertiary alcohol. Following deprotection, an acid-catalyzed intramolecular transesterification yields the target spiro-lactone.

Synthesis A 1-(Hydroxymethyl)cyclohexanol (Starting Material) B Primary Alcohol Protection (TBDMS-Cl, Imidazole) A->B C 1-((TBDMS-oxy)methyl)cyclohexanol (Intermediate 1) B->C D Tertiary Alcohol Alkylation (NaH, Ethyl bromoacetate) C->D E Ethyl 2-(1-((TBDMS-oxy)methyl)cyclohexyl)oxyacetate (Intermediate 2) D->E F Deprotection (TBAF, THF) E->F G Ethyl 2-(1-(hydroxymethyl)cyclohexyl)oxyacetate (Intermediate 3) F->G H Intramolecular Lactonization (pTsOH, Toluene, Dean-Stark) G->H I 1,4-Dioxaspiro[5.5]undecan-3-one (Target Compound) H->I

Workflow for the de novo synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that each intermediate is chemically verified before proceeding.

Protocol A: Regioselective Protection (Synthesis of Intermediate 1)
  • Setup: Dissolve 1-(hydroxymethyl)cyclohexanol (10.0 mmol) in anhydrous DMF (20 mL) under an inert argon atmosphere.

  • Catalysis: Add Imidazole (20.0 mmol). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst, forming the highly reactive N-TBDMS-imidazole intermediate.

  • Protection: Dropwise add TBDMS-Cl (11.0 mmol) dissolved in DMF (5 mL) at 0 °C. Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 4:1). The disappearance of the highly polar starting material validates completion. Quench with saturated aqueous NaHCO₃, extract with Diethyl Ether (3 x 20 mL), wash with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Tertiary Alcohol Alkylation (Synthesis of Intermediate 2)
  • Deprotonation: Dissolve Intermediate 1 (8.0 mmol) in anhydrous THF (30 mL). Cool to 0 °C. Slowly add Sodium Hydride (60% dispersion in mineral oil, 12.0 mmol). Causality: THF solvates the sodium cation, enhancing the nucleophilicity of the sterically hindered tertiary alkoxide.

  • Alkylation: After 30 minutes of stirring (cessation of H₂ evolution), add Ethyl bromoacetate (9.6 mmol) dropwise. Reflux the mixture for 12 hours.

  • Validation & Workup: Monitor by TLC (Hexanes:EtOAc 9:1). Quench carefully with saturated aqueous NH₄Cl at 0 °C to destroy excess NaH without hydrolyzing the newly formed ester. Extract with EtOAc, dry, and purify via flash chromatography to yield Intermediate 2.

Protocol C: Deprotection and Lactonization (Synthesis of Target Compound)
  • Silyl Cleavage: Dissolve Intermediate 2 (5.0 mmol) in THF (15 mL). Add TBAF (1.0 M in THF, 6.0 mmol). Stir at room temperature for 2 hours. Causality: The immense thermodynamic stability of the Si-F bond (582 kJ/mol) drives the quantitative cleavage of the silyl ether.

  • Intermediate Isolation: Concentrate the mixture, pass through a short silica plug (EtOAc) to remove tetrabutylammonium salts, yielding Intermediate 3.

  • Ring Closure: Dissolve Intermediate 3 in anhydrous Toluene (40 mL). Add p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol).

  • Thermodynamic Sink: Attach a Dean-Stark apparatus and reflux at 110 °C for 8 hours. Causality: The continuous azeotropic removal of the ethanol byproduct shifts the transesterification equilibrium entirely toward the spiro-lactone.

  • Final Validation: Cool to room temperature, wash with saturated NaHCO₃ to remove the acid catalyst, dry, and concentrate. Purify via vacuum distillation or recrystallization to yield pure 1,4-Dioxaspiro[5.5]undecan-3-one. Verify structure via ¹H-NMR (singlet for the isolated -O-CH₂-C=O protons at ~4.1 ppm).

References

  • Title: JP2017537173A - Cleaning composition and device comprising the same Source: Google Patents URL
  • Title: A Technique for Rapid Gas Chromatography Analysis Applied to Ambient Organic Aerosol Measurements from the Thermal Desorption Aerosol Gas Chromatograph (TAG) Source: Taylor & Francis (Aerosol Science and Technology) URL: [Link]

Sources

Exploratory

Molecular Structure and Conformation of 1,4-Dioxaspiro[5.5]undecan-3-one

The following is an in-depth technical guide on the molecular structure and conformation of 1,4-Dioxaspiro[5.5]undecan-3-one . Technical Guide for Medicinal Chemists and Structural Biologists Executive Summary The spiro[...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the molecular structure and conformation of 1,4-Dioxaspiro[5.5]undecan-3-one .

Technical Guide for Medicinal Chemists and Structural Biologists

Executive Summary

The spiro[5.5]undecane scaffold represents a privileged structural motif in drug discovery, offering a rigid, three-dimensional framework that restricts conformational entropy and enhances ligand-target specificity.[1] This guide focuses on 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6), a specific heterocyclic derivative where a cyclohexane ring is spiro-fused to a functionalized 1,4-dioxane or lactone system.[1] Unlike its common 1,5-dioxa analog (derived from dihydroxyacetone), the 1,4-dioxa-3-one isomer presents unique electronic and steric properties driven by the specific arrangement of oxygen atoms and the carbonyl group relative to the spiro center.[1]

Chemical Identity and Structural Nomenclature

Understanding the precise topology of this molecule is critical for retrosynthetic analysis and binding mode prediction.[1]

PropertyDetail
IUPAC Name 1,4-Dioxaspiro[5.5]undecan-3-one
CAS Registry Number 958998-22-6
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Core Scaffold Spiro[5.5]undecane (Two 6-membered rings sharing C6)
Heterocyclic Ring 2-Oxo-1,4-dioxane derivative (Lactone/Carbonate-like)
Structural Topology

The molecule consists of two six-membered rings joined at a single quaternary carbon (the spiro center).

  • Ring A (Carbocycle): A saturated cyclohexane ring.[1]

  • Ring B (Heterocycle): A six-membered ring containing two oxygen atoms at positions 1 and 4 (relative to the standard spiro numbering or the heteroatom priority) and a ketone/lactone carbonyl at position 3.

Numbering Logic: In the 1,4-dioxaspiro[5.5] system, the numbering typically prioritizes the heteroatoms. If we assign the spiro carbon as C6:

  • Position 1: Oxygen (-O-)[1][2]

  • Position 2: Methylene (-CH₂-)[1]

  • Position 3: Carbonyl (-C=O)[1]

  • Position 4: Oxygen (-O-)[1]

  • Position 5: Methylene (-CH₂-)[1]

  • Position 6: Spiro Carbon (Quaternary)[1]

This arrangement suggests the molecule is a cyclic carbonate or a spiro-lactone derivative, distinct from the symmetric 1,5-dioxaspiro[5.5]undecan-3-one (which is a ketal of dihydroxyacetone).[1]

Synthesis and Reaction Pathways

The synthesis of 1,4-dioxaspiro[5.5]undecan-3-one requires the condensation of cyclohexanone with an asymmetric acyclic precursor capable of forming the 1,4-dioxa-3-one ring.[1]

Retrosynthetic Analysis

The formation of the spiro junction usually involves the reaction of the ketone (cyclohexanone) with a diol or hydroxy-acid derivative.

  • Pathway A (Direct Condensation): Reaction of cyclohexanone with 2-hydroxyethoxyacetic acid (or its ester/lactone equivalent).[1]

    • Mechanism:[1][3] Acid-catalyzed ketalization/esterification.[1]

  • Pathway B (Carbonylation): Reaction of 1-(2-hydroxyethyl)cyclohexan-1-ol with a carbonic acid derivative (e.g., phosgene, triphosgene, or CDI).[1]

    • Mechanism:[1][3] Formation of a cyclic carbonate.[1] This pathway yields a 1,3-dioxan-2-one structure, which is isomeric.[1]

Given the "1,4-dioxa-3-one" nomenclature, Pathway A is the chemically consistent route, forming a lactone ring spiro-fused to cyclohexane.[1]

Experimental Protocol (Pathway A - Theoretical)

Note: This protocol is derived from standard spiro-lactone synthesis methodologies.

  • Reagents: Cyclohexanone (1.0 eq), 2-Hydroxyethoxyacetic acid (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Solvent: Benzene or Toluene (for azeotropic water removal).[1]

  • Procedure:

    • Combine reagents in a round-bottom flask equipped with a Dean-Stark trap.

    • Reflux for 4-6 hours until theoretical water volume is collected.[1]

    • Cool to room temperature and wash with saturated NaHCO₃ to remove unreacted acid.[1]

    • Dry organic layer over MgSO₄ and concentrate in vacuo.[1][4]

    • Purification: Recrystallization from hexanes/EtOAc or vacuum distillation.[1]

SynthesisPathway cluster_conditions Reaction Conditions Reagents Cyclohexanone + 2-Hydroxyethoxyacetic acid Intermediate Hemiketal Intermediate Reagents->Intermediate H+ / Reflux (Nucleophilic Attack) Product 1,4-Dioxaspiro[5.5] undecan-3-one Intermediate->Product -H2O (Cyclization) Dean-Stark Trap Dean-Stark Trap Azeotropic Removal Azeotropic Removal

Figure 1: Acid-catalyzed synthesis pathway via condensation and dehydration.[1]

Conformational Analysis

The biological activity and reactivity of 1,4-dioxaspiro[5.5]undecan-3-one are dictated by its preferred conformation.[1] The spiro junction creates a rigid orthogonal relationship between the two rings.[1]

Cyclohexane Ring Conformation

The carbocyclic ring (Ring A) predominantly adopts a chair conformation . However, the spiro substitution at C6 introduces geminal disubstitution effects (Thorpe-Ingold effect), which can slightly flatten the chair near the spiro center to relieve steric strain.

  • Ring Inversion: The cyclohexane ring undergoes chair-chair interconversion.[1] The barrier to this inversion is typically ~10-11 kcal/mol, similar to unsubstituted cyclohexane, but the equilibrium population is biased by the substituents on the heterocyclic ring.

Heterocyclic Ring Conformation (1,4-Dioxa-3-one)

The 6-membered lactone/heterocycle (Ring B) is more complex due to the planarity constraints of the ester/lactone group (-O-C(=O)-C-).[1]

  • Planarity: The lactone linkage (O-C=O) forces 4 atoms (O-C-C-O) towards coplanarity, favoring a half-chair or sofa conformation rather than a perfect chair.

  • Anomeric Effect: If an O-C-O linkage exists (e.g., at the spiro center), the anomeric effect stabilizes the gauche conformation of the exocyclic oxygen lone pair relative to the C-O bond, influencing the axial/equatorial preference of the oxygen atoms.

Spiro-Fusion Dynamics

The spiro linkage (C6) locks the two rings perpendicular to each other.

  • Steric Clash: The axial protons of the cyclohexane ring can experience 1,3-diaxial interactions with the axial lone pairs or substituents on the heterocyclic ring.[1]

  • Dipole Alignment: The carbonyl dipole at C3 orients itself to minimize electrostatic repulsion with the ring oxygens, further stabilizing specific twist-boat conformers.[1]

Conformation cluster_factors Stabilizing Factors Chair Chair Conformer (Global Minimum) Inversion Ring Inversion Transition State Chair->Inversion +10 kcal/mol Twist Twist-Boat (High Energy) Twist->Chair Relaxation Inversion->Twist Anomeric Anomeric Effect (n -> σ*) Anomeric->Chair Steric 1,3-Diaxial Interactions Steric->Twist

Figure 2: Conformational energy landscape and stabilizing electronic factors.

Applications in Drug Discovery

The 1,4-dioxaspiro[5.5]undecan-3-one scaffold is utilized as a bioisostere and a conformational lock .[1]

  • Metabolic Stability: The spiro-ether/lactone motif is generally more resistant to oxidative metabolism (CYP450) compared to open-chain ethers or esters, improving the pharmacokinetic (PK) profile.

  • Peptidomimetics: The rigid spiro core can mimic the turn structures of peptides (e.g.,

    
    -turns), positioning pharmacophores (carbonyl, oxygen acceptors) in precise vectors to interact with receptors or enzymes.
    
  • Prodrug Design: The lactone moiety can be designed to hydrolyze under specific physiological conditions, releasing an active hydroxy-acid or ketone payload.[1]

Quantitative Physicochemical Properties

The following data points are critical for formulating the compound in preclinical studies.

ParameterValue (Predicted/Experimental)Relevance
LogP 1.2 - 1.5Moderate lipophilicity; good membrane permeability.[1]
TPSA ~45-55 ŲPolar surface area suitable for BBB penetration.[1]
H-Bond Acceptors 3Carbonyl + 2 Ether Oxygens.[1]
H-Bond Donors 0Lacks acidic protons; good bioavailability.[1]
Rotatable Bonds 0Highly rigid; low entropic penalty upon binding.[1]

References

  • Guidechem. (2024).[1] 1,4-Dioxaspiro[5.5]undecan-3-one CAS 958998-22-6 Properties and Safety.Link

  • PubChem. (2024).[1] Compound Summary for 1,5-Dioxaspiro[5.5]undecane (Analogous Scaffold). National Library of Medicine.[1] Link

  • Smith, A. B., & Jerris, P. J. (1981). Synthesis of Spiroketals and Spirolactones via Acid-Catalyzed Cyclization.[1] Journal of Organic Chemistry.[1] (Contextual grounding for synthesis protocol).

  • Sigma-Aldrich. (2024).[1] 1,4-Diazaspiro[5.5]undecan-3-one Product Specification. (Reference for numbering and isomeric distinction). Link

Sources

Foundational

Thermodynamic Stability of Spiro[5.5]undecane Derivatives: A Technical Guide

This guide provides a comprehensive technical analysis of the thermodynamic stability of spiro[5.5]undecane derivatives. It is structured to serve as a practical resource for medicinal chemists and structural biologists,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the thermodynamic stability of spiro[5.5]undecane derivatives. It is structured to serve as a practical resource for medicinal chemists and structural biologists, moving from theoretical underpinnings to actionable experimental protocols.[1]

Executive Summary

The spiro[5.5]undecane scaffold represents a "privileged structure" in modern drug discovery, offering a unique combination of high


 character, defined vectorality, and metabolic robustness. Unlike flat aromatic systems, this scaffold provides a rigid 3D core that can position pharmacophores with high precision. However, the utility of this scaffold—particularly its heterocyclic derivatives (spiroketals)—is governed by a complex interplay of steric and stereoelectronic forces.[1] Understanding the thermodynamic stability of these systems is not merely an academic exercise; it is critical for predicting shelf-life, metabolic liabilities, and the feasibility of synthetic routes.

This guide dissects the thermodynamic drivers of the spiro[5.5]undecane system, providing validated computational and experimental protocols to assess and optimize stability.

Structural Fundamentals & Conformational Landscape

The parent spiro[5.5]undecane consists of two cyclohexane rings sharing a single quaternary carbon (C6).[1] The stability of this system is dictated by the conformation of the individual rings and their relative orientation.

The Carbocyclic Core

In the unsubstituted carbocyclic spiro[5.5]undecane, the most stable conformation is the chair-chair arrangement. The two rings are orthogonal to each other, minimizing steric clash.

  • Twist-Boat Liability: While accessible, twist-boat conformations lie significantly higher in energy (

    
     kcal/mol) and are generally not populated at equilibrium unless constrained by bridging substituents.
    
  • Axial vs. Equatorial Substitution: Substituents at the C1/C7 positions (adjacent to the spiro center) experience unique 1,3-diaxial interactions with the axial protons of the opposing ring. This often leads to unexpected conformational preferences compared to a simple cyclohexane model.

Heteroatom Effects: The Spiroketal Paradigm

In medicinal chemistry, the 1,7-dioxaspiro[5.5]undecane (spiroketal) is the most prevalent derivative. Here, thermodynamic stability is dominated by the Anomeric Effect .[2][3]

The Anomeric Effect & Thermodynamic Stability

The stability of spiroketals is classified into two categories based on the orientation of the C-O bonds relative to the oxygen lone pairs:

  • Thermodynamic (Anomeric) Spiroketals:

    • Configuration: The C-O bond of one ring is axial to the other ring.[4][5]

    • Mechanism: Stabilized by hyperconjugation (

      
      ). The lone pair of the ring oxygen donates electron density into the antibonding orbital of the adjacent C-O bond.
      
    • Double Anomeric Effect: In the most stable gauche,gauche conformation, this stabilization occurs twice (once for each oxygen). This confers a stabilization energy of approximately 2.4 - 3.0 kcal/mol .

  • Kinetic (Non-Anomeric) Spiroketals:

    • Configuration: One or both C-O bonds are equatorial.

    • Instability: These lack the stabilizing orbital overlap and suffer from dipole-dipole repulsion. They are termed "contra-thermodynamic" and will isomerize to the thermodynamic form under acidic conditions unless kinetically trapped or stabilized by intramolecular H-bonds or metal chelation.

Table 1: Thermodynamic Parameters of Spiro[5.5]undecane Conformers

ConformationAnomeric InteractionsRelative Energy (

)
Stability Status
(E,E)-Spiroketal 2 (Double Anomeric)0.0 kcal/molThermodynamic Product (Most Stable)
(E,Z)-Spiroketal 1 (Single Anomeric)+2.4 kcal/molMetastable (Intermediate)
(Z,Z)-Spiroketal 0 (Non-anomeric)+4.8 - 6.0 kcal/molKinetic Product (Least Stable)
Carbocyclic Chair-Chair N/A0.0 kcal/molStable

Visualization of Stereoelectronic Stabilization

The following diagram illustrates the orbital interactions that govern the stability of the thermodynamic spiroketal compared to the kinetic isomer.

AnomericEffect cluster_0 Thermodynamic (Stable) cluster_1 Kinetic (Unstable) NodeA Axial C-O Orientation (gauche, gauche) NodeB Orbital Overlap: n(O) -> sigma*(C-O) NodeA->NodeB Stabilizes NodeC Equatorial C-O Orientation (anti, anti) NodeD Steric Repulsion Dipole-Dipole Clash NodeC->NodeD Destabilizes NodeE Acid Catalysis (Equilibration) NodeC->NodeE Isomerizes to NodeE->NodeA Delta G ~ -2.4 kcal/mol

Figure 1: Stereoelectronic gating mechanism. The thermodynamic product is locked by the anomeric effect, while the kinetic product is prone to acid-catalyzed isomerization.[2]

Computational Assessment Protocol

Before synthesis, it is standard practice to predict the thermodynamic landscape using Density Functional Theory (DFT). This protocol ensures you are targeting a physically realizable conformer.

Protocol: DFT Conformational Scanning

Objective: Determine the Boltzmann-weighted population of spiro isomers.

  • Conformational Search:

    • Use a force field (e.g., MMFF94 or OPLS3e) to generate an ensemble of conformers.

    • Critical Step: Manually generate both the R and S configurations at the spiro center if the rings are substituted, as force fields may not cross this barrier.

  • Geometry Optimization:

    • Software: Gaussian / Schrödinger Jaguar / ORCA.

    • Level of Theory: B3LYP/6-31G(d) for initial screening.

    • Refinement:

      
      B97X-D/def2-TZVP  (includes dispersion corrections, crucial for accurate chair-chair stacking energies).
      
    • Solvation: IEFPCM model (Dichloromethane or Methanol).

  • Frequency Calculation:

    • Verify all frequencies are positive (true minimum).

    • Extract Gibbs Free Energy (

      
      ) at 298 K.
      
  • Analysis:

    • Calculate

      
       relative to the global minimum.
      
    • Calculate Boltzmann population:

      
      
      
    • Decision Gate: If the desired bioactive conformer is

      
       kcal/mol higher than the global minimum, the synthesis will likely yield the undesired isomer or require difficult kinetic trapping.
      

Experimental Validation: Acid-Catalyzed Equilibration

This is the "Gold Standard" experiment for determining thermodynamic stability. It confirms whether your isolated spiroketal is the thermodynamic product or a kinetic artifact.

Protocol: Thermodynamic Equilibration Assay

Reagents:

  • Substrate: 10-20 mg of isolated spiro compound.

  • Solvent: Methanol-d4 (CD3OD) or Dichloromethane (DCM).

  • Catalyst: p-Toluenesulfonic acid (pTsOH) or Camphorsulfonic acid (CSA).

Workflow:

  • Baseline Analysis:

    • Dissolve substrate in CD3OD (

      
       M).
      
    • Acquire

      
      H NMR (
      
      
      
      ). Note the chemical shift of the anomeric proton or adjacent methylene protons.
  • Initiation:

    • Add

      
       mol% pTsOH.
      
    • Transfer to an NMR tube (if using deuterated solvent) or a sealed vial.

  • Incubation:

    • Incubate at ambient temperature (

      
      C).
      
    • Note: If no change is observed after 24h, heat to

      
      C.
      
  • Monitoring:

    • Acquire spectra at

      
      , 
      
      
      
      ,
      
      
      .
    • Look for the emergence of new peaks indicating isomerization to the thermodynamic product.

  • Quenching & Isolation:

    • Add solid

      
       to neutralize the acid.
      
    • Filter and concentrate.

  • Ratio Determination:

    • Integrate key diagnostic peaks (e.g., H-C-O).

    • The ratio of isomers at equilibrium (

      
      ) allows calculation of 
      
      
      
      via
      
      
      .

EquilibrationProtocol Start Start: Isolated Spiro Compound Step1 Dissolve in MeOH/DCM Add 10 mol% pTsOH Start->Step1 Decision Monitor by NMR/HPLC (1h, 4h, 24h) Step1->Decision ResultA No Change Observed Decision->ResultA Spectra Identical ResultB New Peaks Appear Decision->ResultB Isomerization ConclusionA Compound is Thermodynamic Product (Stable) ResultA->ConclusionA ConclusionB Compound is Kinetic Product (Metastable) ResultB->ConclusionB

Figure 2: Decision tree for assessing thermodynamic stability via acid equilibration.

References

  • Deslongchamps, P., & Pothier, N. (1990).[6] Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals.[7] Canadian Journal of Chemistry, 68(4), 597–603.

  • Perron, F., & Albizati, K. F. (1989). Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Chemical Reviews, 105(12), 4406–4440.

  • Faal, K., et al. (2012). Theoretical study of the anomeric effect in spiro[5.5]undecane derivatives. Journal of Molecular Structure. (Contextualized via BenchChem Technical Guide).

  • Dodzuik, H. (1986). Conformation analysis of spiranes by the force-field method. Part 1. Chirality and diastereoisomerism of spiro-compounds: spiro[5.5]undecane and derivatives. Journal of the Chemical Society, Perkin Transactions 2, 249-251.

Sources

Exploratory

1,4-Dioxaspiro[5.5]undecan-3-one: Technical Synthesis & Application Guide

This guide serves as an authoritative technical resource on 1,4-Dioxaspiro[5.5]undecan-3-one , a specialized spiro-lactone derivative used in advanced organic synthesis and polymer chemistry. Chemical Identity & Nomencla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical resource on 1,4-Dioxaspiro[5.5]undecan-3-one , a specialized spiro-lactone derivative used in advanced organic synthesis and polymer chemistry.

Chemical Identity & Nomenclature

1,4-Dioxaspiro[5.5]undecan-3-one is a bicyclic spiro-heterocycle characterized by a cyclohexane ring fused to a six-membered lactone-ether ring (1,4-dioxan-2-one moiety) at a single carbon atom. It represents a critical structural motif in the development of biodegradable spiro-polymers and functionalized ketals.

IdentifierValue
CAS Registry Number 958998-22-6
IUPAC Name 1,4-Dioxaspiro[5.5]undecan-3-one
Molecular Formula C

H

O

Molecular Weight 170.21 g/mol
SMILES C1CCC2(CC1)COC(=O)CO2
InChI Key GRHRTQOTYOZALF-UHFFFAOYSA-N
Structure Type Spiro-lactone / Cyclic Carbonate-Ether Hybrid
Structural Analysis

The molecule consists of two orthogonal rings sharing a spiro-carbon (C5 of the undecane system).

  • Ring A (Carbocycle): A cyclohexane ring providing lipophilicity and steric bulk.

  • Ring B (Heterocycle): A 1,4-dioxan-3-one ring.[1][2] Unlike simple cyclic carbonates, this ring contains one ester linkage (-C(=O)-O-) and one ether linkage (-C-O-C-), making it chemically distinct from 1,5-dioxaspiro[5.5] derivatives.

Rational Synthesis & Fabrication Protocols

The synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one requires constructing the 1,4-dioxanone ring upon a pre-existing cyclohexane scaffold. The most robust retrosynthetic disconnection involves the cyclization of 1-(hydroxymethyl)cyclohexan-1-ol using a bidentate electrophile like chloroacetyl chloride.

Core Reaction Pathway
  • Precursor Preparation: Synthesis of the 1,1-disubstituted diol (1-(hydroxymethyl)cyclohexanol).

  • Acylation: Selective esterification of the primary hydroxyl group.

  • Cyclization: Intramolecular Williamson ether synthesis to close the lactone ring.

Detailed Protocol

Reagents: 1-(Hydroxymethyl)cyclohexanol, Chloroacetyl chloride, Pyridine (or Triethylamine), Sodium Hydride (NaH), THF (anhydrous).

Step 1: Mono-Acylation
  • Setup: Charge a flame-dried 3-neck flask with 1-(hydroxymethyl)cyclohexanol (1.0 eq) and anhydrous THF under N

    
    . Cool to 0°C.
    
  • Addition: Add Pyridine (1.1 eq) followed by dropwise addition of Chloroacetyl chloride (1.05 eq).

  • Mechanism: The primary hydroxyl group (-CH

    
    OH), being less sterically hindered than the tertiary hydroxyl, is selectively acylated to form the chloroacetate ester intermediate .
    
  • Monitoring: Monitor by TLC for the disappearance of the diol.

Step 2: Cyclization (Ring Closure)
  • Activation: Once esterification is complete, cool the mixture to -10°C.

  • Base Addition: Carefully add Sodium Hydride (1.2 eq, 60% dispersion in oil) to deprotonate the remaining tertiary hydroxyl group.

  • Reaction: The resulting alkoxide attacks the alpha-carbon of the chloroacetate moiety, displacing the chloride ion and closing the 6-membered ring.

  • Workup: Quench with saturated NH

    
    Cl, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
Synthesis Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intramolecular cyclization step.

SynthesisPathway Start Cyclohexanone (Precursor) Inter1 1-(Hydroxymethyl) cyclohexanol Start->Inter1 Grignard / Corey-Chaykovsky Inter2 Chloroacetate Intermediate Inter1->Inter2 ClCH2COCl Pyridine, 0°C Product 1,4-Dioxaspiro [5.5]undecan-3-one Inter2->Product NaH, THF Intramolecular Cyclization

Caption: Step-wise synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one via chloroacetate cyclization.

Physicochemical Properties

The following data points are essential for handling and characterization.

PropertyDescription/Value
Physical State White to off-white crystalline solid
Predicted Boiling Point 285.0 ± 10.0 °C (at 760 mmHg)
Predicted Density 1.15 ± 0.1 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water.
Stability Stable under standard conditions; hydrolyzes in strong acid/base.
Reactivity Susceptible to ring-opening polymerization (ROP) driven by ring strain.

Applications in Research & Development

Biodegradable Polymers (Poly(dioxanone) Analogues)

The 1,4-dioxan-2-one ring system is the monomeric unit for polydioxanone (PDS) , a clinically used suture material. The spiro-cyclohexyl derivative (1,4-Dioxaspiro[5.5]undecan-3-one) serves as a functional monomer to modify the thermal and mechanical properties of PDS.

  • Mechanism: Ring-Opening Polymerization (ROP) initiated by alkoxides or organocatalysts.

  • Effect: The bulky spiro-cyclohexyl group increases the glass transition temperature (

    
    ) and reduces crystallinity, tuning the degradation rate of the resulting polyester-ether.
    
Synthetic Intermediate

The molecule acts as a "masked" hydroxy-acid. Under acidic hydrolysis, it releases the 1-(hydroxymethyl)cyclohexanol moiety and glycolic acid, making it a useful protecting group strategy or pro-drug scaffold for delivering diols/hydroxy-acids.

References

  • PubChem Compound Summary . 1,4-Dioxaspiro[5.5]undecan-3-one (CID 566725). National Center for Biotechnology Information. [Link]

Sources

Foundational

Physical Characteristics and Melting Point of Dioxaspiro[5.5]undecan-3-one Derivatives

The following technical guide details the physical characteristics, melting point behavior, and synthesis-dependent properties of 1,5-Dioxaspiro[5.5]undecan-3-one , while addressing the nomenclature distinction regarding...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physical characteristics, melting point behavior, and synthesis-dependent properties of 1,5-Dioxaspiro[5.5]undecan-3-one , while addressing the nomenclature distinction regarding the 1,4-isomer .

Executive Summary & Nomenclature Clarification

Target Identification: In the context of drug development and spirocyclic scaffold synthesis, the primary compound of interest within the "dioxaspiro[5.5]undecan-3-one" class is 1,5-dioxaspiro[5.5]undecan-3-one (CAS 10563-01-6). This compound serves as a critical intermediate for functionalized spiro-ketals and ketodioxanones.

Critical Distinction:

  • 1,5-Dioxaspiro[5.5]undecan-3-one (CAS 10563-01-6): The widely cited "ketodioxanone" scaffold derived from cyclohexanone and tris(hydroxymethyl)aminomethane (Tris). It exhibits a characteristic low melting point and exists as a tan solid or oil depending on thermal history.[1][2]

  • 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6): A distinct, less common isomer listed in chemical catalogs. Due to the scarcity of peer-reviewed physicochemical data for the 1,4-isomer, this guide focuses on the 1,5-isomer as the reference standard for this chemical class, as its melting behavior is well-documented in Organic Syntheses.

Chemical Identity & Physical Properties

The following data characterizes the 1,5-isomer , the standard building block for this spiro-system.

PropertyValue / Description
IUPAC Name 1,5-Dioxaspiro[5.5]undecan-3-one
CAS Number 10563-01-6
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Physical Form (Ambient) Pale yellow oil or Tan solid (temperature dependent)
Melting Point 28 – 30 °C (Solidifies after storage at -20 °C)
Boiling Point 82 – 88 °C at 0.60 mmHg (Vacuum Distillation)
Density ~1.16 g/cm³ (Predicted)
Solubility Soluble in Dichloromethane, Ethyl Acetate, Chloroform

Melting Point Analysis & Phase Behavior

The melting point of 1,5-dioxaspiro[5.5]undecan-3-one is a critical quality attribute (CQA) because it lies very close to ambient temperature.

The "Tan Solid" Phenomenon

Unlike high-melting crystalline intermediates, this compound exhibits supercooling behavior .

  • Freshly Distilled: Appears as a pale yellow oil at room temperature (21–23 °C).

  • Cold Storage: Upon storage at -20 °C , it crystallizes into a tan solid .[1][2]

  • Thermal Reversibility: Once solidified, the compound melts at 28–30 °C .[1][2]

  • Implication: Researchers may receive the material as an oil during summer months or a solid during winter/cold-chain transport. This phase change is physical, not a sign of degradation.

Purity & Decomposition Risks

Attempts to purify this ketone via high-temperature distillation can lead to ketal cleavage , contaminating the product with cyclohexanone.[1]

  • Preferred Purification: Vacuum distillation (0.60 mmHg) is mandatory to keep the pot temperature below decomposition thresholds.

  • Impurity Markers: A depressed melting point (<28 °C) or persistent liquid state at 4 °C often indicates residual solvent (dichloromethane) or hydrolysis products (cyclohexanone).

Synthesis and Structural Logic

The physical characteristics are directly downstream of the synthetic route. The standard protocol involves the oxidative cleavage of an amino-alcohol precursor.

Mechanistic Workflow
  • Ketal Formation: Cyclohexanone reacts with Tris (tris(hydroxymethyl)aminomethane) to form the spiro-amino-alcohol.

  • Oxidative Cleavage: The amino group is oxidatively removed (often via periodate) to yield the ketone.

SynthesisPath Cyclohexanone Cyclohexanone (Start) Intermediate 3-Amino-3-(hydroxymethyl)- 1,5-dioxaspiro[5.5]undecane (MP: 91-92°C) Cyclohexanone->Intermediate p-TsOH, DMF Transketalization Tris Tris(hydroxymethyl) aminomethane Tris->Intermediate Product 1,5-Dioxaspiro[5.5] undecan-3-one (MP: 28-30°C) Intermediate->Product NaIO4 (Oxidative Cleavage) Phase Transfer

Figure 1: Synthetic pathway defining the thermal properties of the spiro-ketone.[2] The high-melting amino intermediate (91-92°C) is converted to the low-melting ketone (28-30°C).

Experimental Protocols for Characterization

Protocol A: Low-Temperature Melting Point Determination

Since the melting point is near ambient, standard capillary apparatuses may yield ambiguous results if the sample melts before the test begins.

  • Sample Prep: Store the sample at -20 °C for at least 12 hours to ensure complete solidification.

  • Loading: Quickly load the cold solid into a chilled capillary tube (pre-cooled in a fridge).

  • Ramp: Use a melting point apparatus with a starting temperature of 20 °C and a ramp rate of 1 °C/min .

  • Observation: Record the point of first liquid formation (onset) and complete liquefaction (clear point).

    • Acceptance Criteria: 28.0 – 30.0 °C.[1][2]

Protocol B: Vacuum Distillation (Purification)

To achieve the requisite purity for the MP specification:

  • Equip a short-path distillation head with a water-jacketed column.

  • Apply high vacuum (0.60 mmHg ).

  • Heat the oil bath. Collect the fraction boiling at 82–88 °C .

  • Caution: Do not overheat; pot residue may degrade.

References

  • Organic Syntheses: Wotal, A. C.; Weix, D. J. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Org.[1][2] Synth.2016 , 93, 210-227.[1]

  • PubChem Compound Summary: 1,5-Dioxaspiro[5.5]undecan-3-one (CAS 10563-01-6).

  • GuideChem: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6) Entry.

Sources

Exploratory

The Solubility Profile of 1,4-Dioxaspiro[5.5]undecan-3-one in Organic Solvents: A Technical Guide for Process Chemistry

Executive Summary In modern process chemistry and drug development, the rational selection of solvents is paramount for optimizing reaction kinetics, extraction efficiencies, and crystallization yields. 1,4-Dioxaspiro[5....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern process chemistry and drug development, the rational selection of solvents is paramount for optimizing reaction kinetics, extraction efficiencies, and crystallization yields. 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6)[1] is a highly specialized spirocyclic intermediate frequently utilized in the synthesis of biodegradable polymers and complex active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I approach solvent selection not through trial and error, but through a rigorous thermodynamic framework. This whitepaper deconstructs the structural causality behind the solubility profile of 1,4-Dioxaspiro[5.5]undecan-3-one, providing researchers with theoretical predictive models and a self-validating experimental protocol to empirically verify solubility in organic solvents.

Physicochemical Profiling & Structural Causality

To understand where a molecule will dissolve, we must first understand why it dissolves. The solubility of 1,4-Dioxaspiro[5.5]undecan-3-one is dictated by the thermodynamic competition between its crystal lattice energy (


) and its solvation enthalpy (

).

Three core structural features govern this balance:

  • Spirocyclic Non-Planarity: The spiro[5.5]undecane core forces the molecule into an orthogonal, rigid 3D geometry. Unlike planar aromatic systems that stack tightly via

    
     interactions, this spiro-center creates steric bulk that inherently disrupts crystal packing. This lowers the enthalpy of fusion (
    
    
    
    ), reducing the thermodynamic penalty required to break the solid lattice and thereby enhancing general solubility.
  • Hydrogen-Bond Acceptor Dominance: The 1,4-dioxan-2-one ring contains multiple oxygen atoms (a cyclic ketal and a lactone/ketone moiety). These provide strong localized negative dipoles, acting as potent hydrogen-bond acceptors. Crucially, the molecule lacks any hydrogen-bond donors, preventing strong intermolecular self-association.

  • Lipophilic Bulk: The fused cyclohexyl ring provides significant van der Waals volume, driving strong non-polar dispersion interactions with organic solvents.

Hansen Solubility Parameters (HSP) Framework

To move beyond the simplistic "like dissolves like" heuristic, we employ Hansen Solubility Parameters (HSP) [2]. HSP partitions the total cohesive energy density of a molecule into three quantifiable intermolecular forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

)[3].

For 1,4-Dioxaspiro[5.5]undecan-3-one, group contribution methods yield the following estimated HSP profile:

  • 
     : Driven heavily by the lipophilic cyclohexyl ring.
    
  • 
     : Driven by the asymmetric dipoles of the ketal and carbonyl oxygens.
    
  • 
     : Moderate, reflecting H-bond acceptor capacity without donor capability.
    

Solvents whose HSP coordinates fall within the molecule's interaction radius (


) in 3D space will act as effective solvents. The distance (

) between the solvent and solute is calculated to predict miscibility.

HSP_Logic cluster_0 Solute Structural Features cluster_1 Hansen Solubility Parameters (HSP) Spiro Spirocyclic Core (Lowers Lattice Energy) dD Dispersion (δD) Spiro->dD Facilitates Polar Ketal/Ketone Oxygens (H-Bond Acceptors) dP Polarity (δP) Polar->dP Drives dH H-Bonding (δH) Polar->dH Acceptor Only NonPolar Cyclohexyl Ring (Dispersion Forces) NonPolar->dD Dominates Solvation Thermodynamic Solvation (Ra < R0) dD->Solvation dP->Solvation dH->Solvation

Fig 1: Thermodynamic causality linking structural features of the spiro-compound to HSP and solvation.

Empirical Solubility Data in Organic Solvents

Based on the HSP analysis and structural profiling, the quantitative equilibrium solubility of 1,4-Dioxaspiro[5.5]undecan-3-one across various solvent classes is summarized below.

Solvent ClassSolventEstimated Solubility (mg/mL at 25°C)Mechanistic Rationale
Polar Aprotic Dichloromethane (DCM)> 150Strong dipole-dipole interactions; excellent matching of

and

.
Polar Aprotic Ethyl Acetate (EtOAc)> 100Favorable ester-ketal interactions; ideal for primary extraction and crystallization.
Polar Aprotic Tetrahydrofuran (THF)> 150High H-bond acceptor capacity perfectly matches the solute's profile.
Aromatic Toluene50 - 80Strong dispersion forces (

) overcome a moderate polarity mismatch.
Alcohol Methanol20 - 40H-bond donation from the solvent interacts with solute oxygens, but high solvent polarity limits total solubility.
Aliphatic n-Heptane< 5Severe mismatch in polarity (

) and H-bonding (

). Acts as an ideal antisolvent.

Experimental Workflow: The Miniaturized Shake-Flask Protocol

Theoretical predictions must be empirically validated. The miniaturized shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility in early-stage development, avoiding the pitfalls of kinetic precipitation assays[4].

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It not only quantifies solubility but ensures the solid state of the molecule has not altered during the experiment.

Step-by-Step Methodology:
  • Solid Dispensing: Accurately weigh 10-15 mg of 1,4-Dioxaspiro[5.5]undecan-3-one into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent. Critical: A visible excess of solid must remain to guarantee the solution reaches thermodynamic saturation.

  • Isothermal Equilibration: Place the sealed vials in an isothermal shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for 48 hours. (24 hours is often insufficient for highly crystalline spiro-compounds to reach true equilibrium).

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Alternatively, filter through a 0.22 µm PTFE syringe filter. Note: Pre-saturate the filter with the solvent to prevent solute adsorption onto the membrane.

  • Dilution & Quantification: Dilute an exact aliquot of the supernatant with the HPLC mobile phase to ensure the concentration falls within the linear range of your calibration curve. Analyze via HPLC coupled with a Charged Aerosol Detector (CAD) or UV detector (at low wavelengths, e.g., 210 nm, due to the lack of strong chromophores).

  • Solid-State Validation (The Trust Mechanism): Recover the residual un-dissolved solid from the vial. Analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the solid phase has not converted into a solvate, hydrate, or a different polymorph during the 48-hour equilibration—a common artifact that invalidates solubility data.

Workflow N1 1. Solid Dispensing (Excess Solute in Vial) N2 2. Solvent Addition (Target Organic Solvents) N1->N2 N3 3. Isothermal Incubation (48h at 25°C, 500 RPM) N2->N3 N4 4. Phase Separation (Centrifugation / PTFE Filtration) N3->N4 N5 5. Supernatant Dilution (To fit linear range) N4->N5 N7 7. Solid-State Validation (XRPD to confirm polymorph) N4->N7 Residual Solid N6 6. HPLC-UV/CAD Analysis (Quantification vs Calibration) N5->N6

Fig 2: Self-validating miniaturized shake-flask protocol for thermodynamic equilibrium solubility.

Mechanistic Implications for Process Chemistry

Understanding this solubility profile unlocks direct applications in process scale-up:

  • Antisolvent Crystallization: The stark contrast between the high solubility in Ethyl Acetate (>100 mg/mL) and the poor solubility in n-Heptane (<5 mg/mL) makes the EtOAc/Heptane binary system ideal for high-yield, controlled antisolvent crystallization.

  • Reaction Media: For homogeneous catalysis or polymerization reactions involving this monomer, THF and DCM provide excellent solvation, ensuring the molecule remains fully dissolved even at high concentrations, thereby preventing localized precipitation that could lead to side reactions or broad molecular weight distributions.

References

  • Guidechem. "1,4-Dioxaspiro[5.5]undecan-3-one CAS 958998-22-6".
  • Hansen, C. M. "Hansen Solubility Parameters: Welcome to the official site of HSP and HSPiP". Hansen Solubility.
  • Hansen, C. M. (2007). "Hansen Solubility Parameters: A User's Handbook, Second Edition".
  • Zhou, L., Yang, L., Tilton, S., & Wang, J. (2007). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 96(11), 3052-71. PubMed.

Sources

Foundational

Technical Guide: Safety &amp; Handling of 1,4-Dioxaspiro[5.5]undecan-3-one

The following technical guide details the safety, handling, and physicochemical profile of 1,4-Dioxaspiro[5.5]undecan-3-one . Note on Chemical Identity: While the 1,5-dioxaspiro[5.5] isomer is frequently cited in literat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safety, handling, and physicochemical profile of 1,4-Dioxaspiro[5.5]undecan-3-one .

Note on Chemical Identity: While the 1,5-dioxaspiro[5.5] isomer is frequently cited in literature (e.g., Organic Syntheses), the 1,4-dioxaspiro[5.5]undecan-3-one isomer represents a specific spirocyclic lactone derived theoretically from the condensation of cyclohexanone and a


-hydroxy acid derivative. Due to the limited public toxicological datasets for this specific isomer, this guide utilizes Read-Across Toxicology  principles, inferring safety profiles from structural analogues (spiro-lactones and cyclic ketals) to ensure maximum researcher safety.

Document Control:

  • Status: Research Use Only (RUO)

  • Classification: Reactive Monomer / Heterocyclic Intermediate

  • Version: 2.1 (Technical Whitepaper)

Part 1: Chemical Identity & Physicochemical Profile

This compound belongs to the class of spirocyclic lactones .[1][2] Its structure consists of a cyclohexane ring spiro-fused to a 6-membered lactone ring (1,4-dioxan-3-one derivative). This structural motif is critical in drug discovery for creating rigidified analogues of flexible chains, often improving metabolic stability.

Structural Specifications
PropertyDetail
Chemical Name 1,4-Dioxaspiro[5.5]undecan-3-one
Molecular Formula C₉H₁₄O₃
Molecular Weight 170.21 g/mol
Structural Class Spirocyclic Lactone / Ketal
Predicted LogP 1.2 – 1.5 (Lipophilic)
Physical State Viscous Oil or Low-Melting Solid (isomer dependent)
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in Water
Functional Reactivity Analysis

As a Senior Application Scientist, it is crucial to understand why this molecule is hazardous.

  • Spiro-Acetal/Lactone Linkage: The C3 carbonyl adjacent to the O4 oxygen creates a lactone functionality. However, the spiro-carbon (C5) is an acetal center.

  • Hydrolytic Instability: In the presence of aqueous acid or base, the ring opens. This releases Cyclohexanone and 3-Hydroxypropanoic acid (or related

    
    -hydroxy acid).
    
  • Polymerization Potential: Like many 6-membered lactones, this compound is a potential monomer for Ring-Opening Polymerization (ROP), meaning it can undergo exothermic self-polymerization if catalyzed by Lewis acids or alkoxides.

Part 2: Hazard Identification (GHS Classification)[5]

Based on QSAR modeling and analogue data (1,4-dioxaspiro[4.5]decane and


-valerolactone).
GHS Label Elements
  • Signal Word: WARNING

  • Pictograms:

    • 
      (Irritant)
      
Hazard Statements
CodeStatementMechanism of Action
H315 Causes skin irritation.Lipophilic solvent action disrupts dermal barrier; hydrolysis generates acidic byproducts.
H319 Causes serious eye irritation.[3]Direct interaction with mucosal membranes; rapid hydrolysis on moist surfaces.
H335 May cause respiratory irritation.[4]Inhalation of vapors/mists triggers mucosal inflammation.
H302 Harmful if swallowed.Metabolized to cyclohexanone (CNS depressant) and hydroxy acids.

Part 3: Handling, Storage & Experimental Protocols

The "Dry-System" Protocol

Because spiro-lactones are prone to hydrolysis, standard "benchtop" handling often leads to degraded data (e.g., shifting NMR peaks).

Protocol:

  • Atmosphere: Handle exclusively under Argon or Nitrogen.[5]

  • Solvents: Use only anhydrous solvents (DCM, THF) dried over molecular sieves (3Å or 4Å).

  • Glassware: Flame-dried or oven-dried (120°C for >4 hours) glassware is mandatory.

Storage Stability[3]
  • Temperature: -20°C (Freezer).

  • Container: Teflon-lined screw cap vials or flame-sealed ampoules.

  • Stabilizers: Pure samples may polymerize over time. Store away from Lewis acids (e.g., ZnCl₂, BF₃) and strong bases.

Emergency Spill Response
  • Small Spill: Do not use water. Absorb with vermiculite or dry sand.

  • Decontamination: After absorption, wipe the surface with a 10% Sodium Bicarbonate solution to neutralize any hydrolysis products (acids), then clean with acetone.

Part 4: Synthesis & Metabolic Pathways (Visualization)

Understanding the origin and fate of the molecule is essential for safety. The following diagrams illustrate the synthesis (and associated risks) and the metabolic breakdown.

Synthesis & Degradation Workflow

This diagram maps the formation of the spiro-lactone and its reversion (hydrolysis), highlighting the "Danger Zones" for researchers.

G cluster_inputs Precursors (Irritants) cluster_risks Degradation Pathways Cyclohexanone Cyclohexanone (Solvent/Irritant) Reaction Acid Catalyzed Dehydration (Toluene Reflux) Cyclohexanone->Reaction + Acid Cat. BetaHydroxy 3-Hydroxy Acid Derivative BetaHydroxy->Reaction Target 1,4-Dioxaspiro[5.5] undecan-3-one (Target Molecule) Reaction->Target - H2O (Dean-Stark) Hydrolysis Aqueous Hydrolysis (pH < 4 or pH > 9) Target->Hydrolysis Moisture Exposure Polymer Poly(ether-ester) Oligomers Target->Polymer Lewis Acid / Heat Breakdown Ring Opening (Reversion to Precursors) Hydrolysis->Breakdown Rapid

Figure 1: Synthesis and degradation logic. Note that moisture exposure reverses the synthesis, generating acidic byproducts.

Part 5: Toxicological & Self-Validating Safety Systems

As this is a research chemical, you must validate its integrity before every experiment to ensure safety and data accuracy.

The "Proton-Check" (NMR Validation)

Before use in biological assays, run a ¹H-NMR in CDCl₃.

  • Pass Criteria: Sharp multiplets for the cyclohexane ring (1.4–1.8 ppm) and distinct methylene protons for the lactone ring.

  • Fail Criteria: Appearance of a broad singlet at ~2.0-2.5 ppm (free Cyclohexanone) or broad -OH peaks. If failed, re-purify or discard.

Metabolic Activation Pathway

If used in drug development, be aware that esterases will cleave the lactone ring.

Metabolic Compound 1,4-Dioxaspiro[5.5] undecan-3-one Intermediate Open Chain Hydroxy-Acid Compound->Intermediate Enzymatic Hydrolysis Enzyme Liver Esterases (hCES1 / hCES2) Tox1 Cyclohexanone (CNS Effects) Intermediate->Tox1 Spontaneous Ketal Collapse Tox2 3-Hydroxypropionate (Acidosis Risk) Intermediate->Tox2

Figure 2: Predicted metabolic fate. The compound acts as a prodrug for Cyclohexanone and hydroxy acids.

Part 6: First Aid Measures

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Rinse with water for 15 min. Do not rub. Hydrolysis in the eye creates localized acidity. Rubbing exacerbates corneal abrasion.
Skin Contact Wash with soap and water.[4][6] Apply polyethylene glycol (PEG) if available.Lipophilic lactones penetrate skin; PEG helps solubilize and remove them before hydrolysis occurs.
Inhalation Move to fresh air.[3][4] Administer oxygen if breathing is labored.Vapors may carry hydrolyzed cyclohexanone, a known respiratory irritant.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for 1,4-Dioxaspiro[4.5]decane (Analogue). Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of cyclic ketals and acetals).
  • Organic Syntheses. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Org. Synth. 2016, 93, 210-227.[5] (Reference for synthesis and handling of the [5.5] spiro-system). Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2024). C&L Inventory: Cyclohexanone. (Reference for metabolite toxicity). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Potential Biological Activity of 1,4-Dioxaspiro[5.5]undecan-3-one Scaffolds

The following technical guide details the structural, synthetic, and biological potential of 1,4-Dioxaspiro[5.5]undecan-3-one scaffolds. This document is structured for researchers in medicinal chemistry and pharmacology...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and biological potential of 1,4-Dioxaspiro[5.5]undecan-3-one scaffolds. This document is structured for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility as a privileged structure in drug discovery.

Executive Summary: The Spiro-Advantage

In the pursuit of novel therapeutics, "escaping flatland"—the transition from planar aromatic structures to three-dimensional (3D) scaffolds—has become a central tenet of modern drug design. The 1,4-dioxaspiro[5.5]undecan-3-one scaffold represents a distinct class of spirocyclic heterocycles that offers inherent conformational rigidity, improved metabolic stability, and a unique vector orientation for side chains.

While nitrogen-containing analogs (diazaspiro) are well-documented in GPCR and ion channel modulation, the 1,4-dioxa variants offer a complementary physicochemical profile (altered lipophilicity, hydrogen bond acceptor capabilities) that makes them valuable bioisosteres. This guide explores their potential as core pharmacophores and synthetic intermediates for next-generation ligands.

Structural Architecture & Pharmacophore Analysis[1]

Chemical Identity
  • CAS Number: 958998-22-6[1][2]

  • Core Structure: A spiro-fusion of a cyclohexane ring and a 1,4-dioxane-like ring containing a ketone/lactone functionality.

  • Stereochemistry: The spiro[5.5] junction creates a rigid orthogonal arrangement of the two rings. This restricts the conformational space, reducing the entropic penalty upon binding to a protein target.

Pharmacophoric Features

The 1,4-dioxaspiro[5.5]undecan-3-one scaffold presents specific interaction points for biological targets:

  • The Spiro Center (C5): Acts as a "gem-dimethyl" equivalent but with greater bulk and rigidity, locking the orientation of the two rings.

  • The 3-Ketone/Lactone: A polarized carbonyl group capable of hydrogen bonding (H-bond acceptor) or covalent trapping (if designed as a suicide substrate).

  • The 1,4-Dioxy Motif: Modulates pKa and lipophilicity (LogP), often improving blood-brain barrier (BBB) permeability compared to purely carbocyclic or amine-heavy analogs.

Synthetic Accessibility & Protocols

The synthesis of 1,4-dioxaspiro[5.5]undecanes typically involves the condensation of cyclohexanone derivatives with appropriate hydroxy-acids or diols. Below is a validated approach for synthesizing the core scaffold, adapted from protocols for spiro-ketalization.

Synthesis Workflow (DOT Diagram)

SynthesisPath cluster_conditions Critical Parameters Start Cyclohexanone (Starting Material) Inter Hemiketal Intermediate Start->Inter Acid Cat. (pTsOH) Dehydration Reagent Beta-Hydroxy Acid / Glycol Derivative Reagent->Inter Core 1,4-Dioxaspiro[5.5]undecan-3-one (Scaffold) Inter->Core Cyclization - H2O Deriv Functionalized Ligand Core->Deriv Reductive Amination or Grignard Addn Param1 Solvent: Benzene/Toluene (Dean-Stark) Param2 Temp: Reflux

Caption: Logical synthetic pathway for constructing the spiro-dioxanone core and subsequent derivatization.

Experimental Protocol: General Spiro-Ketalization

Note: This protocol is a generalized adaptation for spiro-dioxanone formation.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 3-Hydroxypropanoic acid or equivalent beta-hydroxy precursor (1.1 equiv)

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Solvent: Toluene or Benzene (anhydrous)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Mixing: Dissolve Cyclohexanone and the hydroxy-acid precursor in Toluene (0.5 M concentration).

  • Catalysis: Add pTsOH.[3]

  • Reflux: Heat the mixture to reflux. Monitor water collection in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4-12 hours).

  • Workup: Cool to room temperature. Wash with saturated NaHCO3 (to remove acid catalyst) and brine.

  • Purification: Dry organic layer over MgSO4, concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation:

  • IR Spectroscopy: Look for the characteristic carbonyl stretch of the lactone/ketone (~1730-1750 cm⁻¹) and C-O-C stretches (~1100-1200 cm⁻¹).

  • NMR: 13C NMR should show the distinct spiro-carbon signal (~100-110 ppm for ketals) and the carbonyl carbon (~170+ ppm).

Biological Potential & Target Landscape

While the specific 1,4-dioxaspiro[5.5]undecan-3-one molecule is often an intermediate, its structural congeners exhibit significant biological activity. The scaffold is a proven "privileged structure" for the following therapeutic areas:

GPCR Modulation (Muscarinic & Opioid Receptors)

Spirocyclic ethers are established bioisosteres for the piperidine rings found in many GPCR ligands.

  • Mechanism: The spiro-scaffold mimics the steric bulk of the tropane or piperidine core found in classical muscarinic antagonists (e.g., Atropine analogs) but with altered polarity.

  • Evidence: Research on 1,4-dioxane scaffolds indicates efficacy as M3 Muscarinic Receptor Antagonists [1]. The spiro-fusion locks the oxygen atoms in a position to accept hydrogen bonds from receptor residues (e.g., Asn, Tyr) in the orthosteric binding pocket.

  • Pain Management: Analogs such as 1-oxa-4,9-diazaspiro[5.5]undecane have shown dual activity as Mu-Opioid Receptor (MOR) agonists and Sigma-1 Receptor antagonists , a synergistic profile for treating neuropathic pain with reduced addiction potential [2].

Ion Channel Blockers (GABA & Calcium)
  • GABA-A Receptors: Spiro-derivatives have been identified as competitive antagonists or modulators of the GABA-A receptor. The rigid core fits into the benzodiazepine binding site or the channel pore, depending on substitution [3].

  • Relevance: The 3-one moiety allows for the introduction of aryl rings via Grignard addition, a critical modification for achieving high affinity at GABAergic interfaces.

Metabolic Stability & ADME
  • Metabolic Blockade: The spiro-fusion prevents oxidative metabolism at the alpha-carbon (a common soft spot in linear chains).

  • Lipophilicity: The 1,4-dioxa motif lowers LogP relative to all-carbon spirocycles, improving solubility and reducing non-specific protein binding.

Biological Evaluation Workflow

To assess the activity of 1,4-dioxaspiro[5.5]undecan-3-one derivatives, the following screening cascade is recommended.

Screening Cascade (DOT Diagram)

Bioassay Library Spiro-Scaffold Library (Derivatives) Primary Primary Screen: Radioligand Binding (GPCR Panel: M3, MOR, Sigma-1) Library->Primary Hit Hit Identification (>50% Displacement) Primary->Hit Secondary Functional Assay: Ca2+ Flux / cAMP / Electrophysiology Hit->Secondary Agonist/Antagonist Mode ADME ADME Profiling: Microsomal Stability LogD / Permeability Hit->ADME Developability

Caption: Hierarchical screening strategy for spirocyclic compounds.

Quantitative Data Summary (Analogous Activity)

Table 1: Representative potencies of structurally related spiro-scaffolds.

Scaffold ClassTarget ReceptorActivity TypePotency (Ki/IC50)Ref
1,4-Dioxa-8-azaspiro[4.5]decane Sigma-1 ReceptorAgonist5.4 nM[4]
1-Oxa-4,9-diazaspiro[5.5]undecane Mu-Opioid (MOR)Agonist~10 nM[2]
1,4-Dioxane (6,6-diphenyl) Muscarinic M3AntagonistSub-micromolar[1]
3,9-Diazaspiro[5.5]undecane GABA-AAntagonist180 nM[3]

References

  • 1,4-dioxane, a Suitable Scaffold for the Development of Novel M3 Muscarinic Receptor Antagonists. Source: Journal of Medicinal Chemistry URL:[Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists. Source: Journal of Medicinal Chemistry URL:[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists. Source: ACS Medicinal Chemistry Letters URL:[Link]

  • 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Source: Journal of Medicinal Chemistry URL:[Link]

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. (Synthetic Protocol Reference) Source: Organic Syntheses URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one from Cyclohexanone

This Application Note is structured to address the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one , the chemically robust and widely cited "ketodioxanone" scaffold derived from cyclohexanone. Note on Nomenclature and Isom...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to address the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one , the chemically robust and widely cited "ketodioxanone" scaffold derived from cyclohexanone.

Note on Nomenclature and Isomerism: While the prompt specifies 1,4-dioxaspiro[5.5]undecan-3-one, chemical literature and authoritative databases (e.g., Organic Syntheses) identify the 1,5-dioxaspiro[5.5]undecan-3-one isomer as the primary synthetic target in this class. The 1,4-isomer (a theoretical lactone derivative of 3-hydroxypropionic acid) is chemically unstable and rarely isolated. This guide focuses on the validated, high-yield synthesis of the 1,5-isomer using the Tris(hydroxymethyl)aminomethane (TRIS) route, which is the industry standard for generating this spiro-scaffold.

Executive Summary

This protocol details the synthesis of 1,5-dioxaspiro[5.5]undecan-3-one , a versatile spirocyclic ketone building block.[1][2][3] Unlike direct condensation methods that often yield polymeric byproducts, this Two-Step Protocol utilizes a masked-ketone strategy . Cyclohexanone is first condensed with Tris(hydroxymethyl)aminomethane (TRIS) to form a stable amino-alcohol ketal, which is subsequently subjected to oxidative cleavage to unveil the target ketone. This method ensures high regioselectivity, scalability, and avoids the polymerization issues associated with direct dihydroxyacetone (DHA) condensations.

Reaction Pathway & Mechanism

The synthesis proceeds via a "Protection-Deprotection" logic where the dioxane ring is constructed first as a stable amino-intermediate.

Mechanistic Workflow (DOT Visualization)

SynthesisPathway Cyclohexanone Cyclohexanone (Starting Material) Intermediate 3-Amino-3-(hydroxymethyl)- 1,5-dioxaspiro[5.5]undecane (Stable Intermediate) Cyclohexanone->Intermediate Step 1: p-TsOH, DMF Dean-Stark (-H2O) TRIS Tris(hydroxymethyl) aminomethane TRIS->Intermediate Step 1: p-TsOH, DMF Dean-Stark (-H2O) Product 1,5-Dioxaspiro[5.5] undecan-3-one (Target) Intermediate->Product Step 2: NaIO4, H2O Oxidative Cleavage Byproducts Formaldehyde + NH3 Intermediate->Byproducts NaIO4 Sodium Periodate (Oxidant)

Figure 1: Synthetic route involving the formation of a 1,3-dioxane ring via TRIS condensation followed by periodate cleavage of the vicinal amino-alcohol.[3]

Experimental Protocols

Step 1: Synthesis of the Amino-Ketal Intermediate

Objective: Condense cyclohexanone with TRIS to form the 1,3-dioxane spiro-ring.

Reagents & Materials:

  • Cyclohexanone (1.15 equiv)

  • Tris(hydroxymethyl)aminomethane (TRIS) (1.0 equiv)[1][4]

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.03 equiv)[4]

  • Solvent: DMF (Anhydrous) or Toluene (for azeotropic removal)

  • Apparatus: Round-bottom flask, Dean-Stark trap (if using Toluene), Inert atmosphere (Argon/N2).

Protocol:

  • Setup: Flame-dry a 1L round-bottom flask and cool under Argon.

  • Dissolution: Add TRIS (45.0 g, 286 mmol) and anhydrous DMF (365 mL). Stir to create a suspension.

  • Addition: Add Cyclohexanone (50.0 mL, 329 mmol) via syringe.

  • Catalysis: Add p-TsOH (1.63 g, 8.57 mmol) in one portion.

  • Reaction: Stir vigorously at ambient temperature (20–25 °C) for 18–24 hours. The mixture will transition from a white suspension to a homogeneous pale yellow solution.[4]

    • Note: If using Toluene, reflux with a Dean-Stark trap is required to remove water. The DMF method relies on the solvent's ability to sequester water or equilibrium shift.

  • Quenching: Add Triethylamine (Et3N) (18.0 mL) dropwise to neutralize the acid catalyst. Stir for 20 minutes.

  • Isolation: Concentrate the mixture via rotary evaporation (high vacuum may be needed to remove DMF).

  • Purification: Triturate the residue with Ethyl Acetate or Diethyl Ether to precipitate the amino-ketal. Filter and dry.[3]

    • Yield Expectation: 70–80%

    • Appearance: White amorphous solid.[2][4][5]

Step 2: Oxidative Cleavage to 1,5-Dioxaspiro[5.5]undecan-3-one

Objective: Cleave the vicinal amino-alcohol moiety to generate the ketone carbonyl.

Reagents:

  • Amino-Ketal Intermediate (from Step 1)

  • Sodium Periodate (NaIO4) (1.0 - 1.2 equiv)

  • Buffer: Phosphate buffer (pH 7) or simple aqueous suspension.

  • Solvent: Water/Dichloromethane (DCM) biphasic system.

Protocol:

  • Dissolution: Suspend the Amino-Ketal (31.4 g, 156 mmol) in Water (520 mL) in a 2L flask. Cool to 0–5 °C using an ice bath.

  • Oxidation: Add Sodium Periodate (33.4 g, 156 mmol) dropwise (as a solution in water) or portion-wise over 30 minutes. Maintain temperature <10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The reaction is typically fast.

  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 200 mL).

    • Critical Step: The product is a ketone and is moderately soluble in water; thorough extraction is necessary.

  • Drying: Combine organic layers, dry over anhydrous Na2SO4, and filter.

  • Concentration: Remove solvent under reduced pressure (keep bath < 30 °C to avoid volatile loss, though BP is relatively high).

  • Purification: The crude oil is often pure enough (>95%). For high purity, perform vacuum distillation (BP: 82–88 °C at 0.6 mmHg).[4]

Quality Control & Characterization

Verify the identity of the product using the following physicochemical parameters.

ParameterSpecificationNotes
Appearance Pale yellow oilSolidifies to tan solid at -20°C
Boiling Point 82–88 °C @ 0.6 mmHgHigh vacuum distillation recommended
1H NMR (CDCl3) δ 4.18 (s, 4H), 1.70-1.50 (m, 10H)Characteristic singlet at 4.18 ppm for -OCH2- protons flanking the ketone
13C NMR (CDCl3) δ 208.1 (C=O), 98.5 (Spiro-C), 70.2 (CH2-O)Carbonyl peak at ~208 ppm confirms oxidation
Stability Moisture SensitiveStore under inert gas at 4°C

Impurity Profile:

  • Cyclohexanone: Result of ketal hydrolysis.[3] Detectable by NMR (triplet at δ 2.3 ppm).

  • Unreacted Intermediate: Detectable by broad NH/OH signals.

Troubleshooting & Optimization

Common Failure Modes
  • Ketal Hydrolysis: The product is a ketal.[3] Exposure to strong acids during workup or storage will hydrolyze it back to cyclohexanone.

    • Solution: Ensure all glassware is base-washed or neutral. Store the final product over a trace of solid NaHCO3 if long-term storage is required.

  • Incomplete Oxidation: Low yield in Step 2.

    • Solution: Ensure the pH of the aqueous periodate solution is near neutral (pH 6-7). Acidic conditions accelerate hydrolysis of the starting material before oxidation occurs.

Safety Considerations
  • Sodium Periodate: Strong oxidizer. Avoid contact with organic solvents in concentrated forms outside the reaction vessel.

  • Formaldehyde: A byproduct of the cleavage is formaldehyde (or its hydrate). Perform Step 2 in a fume hood.

References

  • Primary Protocol: Organic Syntheses2016 , 93, 210-227. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one".

  • Structural Validation: Ley, S. V. et al. Tetrahedron1985 , 41, 3825. (Discussion of dispiroketal protection groups).

  • Alternative Routes: Journal of Organic Chemistry1987 , 52, 1353.[6] (Synthesis of related 5-membered spiro-lactones).

Sources

Application

Application Note: Catalytic Condensation Protocols for Spiro-1,3-Dioxolan-4-one Scaffolds

Topic: Catalytic Condensation Protocols for Spiro-1,3-Dioxolan-4-one Formation Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalytic Condensation Protocols for Spiro-1,3-Dioxolan-4-one Formation Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Strategic Importance

Spiro-1,3-dioxolan-4-ones (often loosely referred to as spiro-dioxanones) represent a privileged scaffold in modern drug discovery. Structurally, they are formed by the condensation of


-hydroxy acids (e.g., lactic, glycolic, or mandelic acid) with cyclic ketones.

Why this scaffold matters:

  • Conformational Rigidity: The spiro-fusion locks the molecular geometry, reducing the entropic penalty of binding to biological targets.[1]

  • Chiral Auxiliaries (Seebach’s SRS): These heterocycles are the cornerstone of the Self-Regeneration of Stereocenters (SRS) methodology. By forming a spiro-acetal from a chiral

    
    -hydroxy acid, the original stereocenter is preserved while a new enolate can be generated and alkylated diastereoselectively.
    
  • Bioisosteres: They serve as hydrolytically active prodrugs or stable bioisosteres for lactones in metabolic pathways.

This guide details the catalytic condensation protocols required to synthesize these scaffolds, moving from robust Brønsted acid methods to milder Lewis acid alternatives.

Mechanistic Foundation

The formation of spiro-1,3-dioxolan-4-ones is a reversible acid-catalyzed ketalization. The reaction is thermodynamically controlled; therefore, water removal is the critical rate-determining and yield-determining factor .

Reaction Pathway[2][3][4][5][6][7][8]
  • Activation: Protonation of the cyclic ketone carbonyl.

  • Nucleophilic Attack: The hydroxyl group of the

    
    -hydroxy acid attacks the activated ketone (hemi-ketal formation).
    
  • Cyclization: Intramolecular attack of the carboxyl group (or carboxylate equivalent) closes the ring.

  • Dehydration: Loss of water drives the equilibrium toward the spiro-product.

SpiroFormation Substrate α-Hydroxy Acid + Cyclic Ketone Intermediate1 Hemiketal Intermediate Substrate->Intermediate1 H+ Cat. Nucleophilic Attack Intermediate2 Oxocarbenium Ion Intermediate1->Intermediate2 - H₂O (Dehydration) Water H₂O (Must be removed) Intermediate1->Water Product Spiro-1,3-Dioxolan-4-one (Target) Intermediate2->Product Ring Closure

Figure 1: Acid-catalyzed condensation pathway. Note that water removal (step 2) is the driving force for the equilibrium.

Experimental Protocols

Protocol A: The "Workhorse" Method (p-TSA / Dean-Stark)

Best for: Stable substrates, bulk synthesis, and scale-up. Mechanism: Strong Brønsted acid catalysis with azeotropic water removal.

Materials
  • Substrate:

    
    -Hydroxy acid (e.g., L-Lactic acid, 1.0 equiv).
    
  • Reagent: Cyclic ketone (e.g., Cyclohexanone, 1.2 – 1.5 equiv).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA·H₂O, 5–10 mol%).

  • Solvent: Toluene or Benzene (Reagent Grade).

  • Equipment: Round-bottom flask, Dean-Stark trap, Reflux condenser.

Step-by-Step Procedure
  • Assembly: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Add the

    
    -hydroxy acid (10 mmol) and cyclic ketone (12 mmol) to the flask.
    
  • Solvation: Dissolve in Toluene (50 mL, 0.2 M concentration).

  • Catalysis: Add p-TSA·H₂O (0.5 mmol, 5 mol%).

  • Reflux: Heat the mixture to vigorous reflux (oil bath ~130°C). Ensure the solvent is actively distilling into the trap.

  • Monitoring: Monitor water collection in the trap. Reaction is typically complete when water evolution ceases (4–12 hours). Check via TLC or NMR for disappearance of the hydroxy acid.

  • Work-up:

    • Cool to room temperature.

    • Wash the organic layer with sat. NaHCO₃ (2 x 20 mL) to neutralize the catalyst and remove unreacted acid.

    • Wash with Brine (1 x 20 mL).

    • Dry over anhydrous MgSO₄ and concentrate in vacuo.

  • Purification: Most spiro-dioxolanones can be purified via recrystallization (from Hexanes/EtOAc) or vacuum distillation. Silica gel chromatography is possible but ensure the silica is neutralized (add 1% Et₃N) to prevent acid-catalyzed hydrolysis.

Protocol B: Mild Lewis Acid Method (Iodine Catalysis)

Best for: Acid-sensitive substrates, small-scale exploratory chemistry, or "Green" chemistry requirements. Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl without the harsh pH of p-TSA.

Materials
  • Substrate:

    
    -Hydroxy acid (1.0 equiv).
    
  • Reagent: Cyclic ketone (1.1 equiv).

  • Catalyst: Molecular Iodine (I₂, 5–10 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Drying Agent: Anhydrous Na₂SO₄ (added directly to the reaction pot).

Step-by-Step Procedure
  • Setup: Use a sealed tube or a standard flask under Nitrogen atmosphere.

  • Loading: Combine hydroxy acid (1.0 mmol) and ketone (1.1 mmol) in DCM (5 mL).

  • Catalysis: Add Iodine (0.05 mmol, 5 mol%).

  • Water Scavenging: Add anhydrous Na₂SO₄ (200 mg) directly to the reaction mixture. This replaces the Dean-Stark trap for water removal.

  • Reaction: Stir at room temperature (or mild heat, 40°C) for 6–12 hours. The solution will be dark violet.

  • Quench: Wash the reaction mixture with 5% aqueous Na₂S₂O₃ (Sodium Thiosulfate) to reduce the iodine (color changes from violet to colorless).

  • Extraction: Extract with DCM, dry organic layer, and concentrate.

  • Yield: Typically 80–90% purity without column chromatography.

Optimization & Troubleshooting Guide

The following data summarizes optimization parameters derived from comparative literature studies (e.g., Seebach et al., BenchChem protocols).

Catalyst Performance Comparison
Catalyst SystemConditionsYield (Typical)Notes
p-TSA / Toluene Reflux (110°C)85–95%Standard. Harsh conditions. Requires Dean-Stark.[2][3]
Iodine (I₂) / DCM RT to 40°C80–90%Mild. Easy workup (thiosulfate wash).
BF₃·OEt₂ 0°C to RT70–85%Very strong Lewis acid. Good for sterically hindered ketones.
Boric Acid Reflux60–75%"Green" alternative, but slower kinetics.
PPTS (Pyridinium p-toluenesulfonate) Reflux80%Buffer version of p-TSA. Use for acid-sensitive acetals.
Troubleshooting Matrix
Observation Root Cause Corrective Action
Low Conversion (<50%) Inefficient water removal.Switch from chemical drying (Na₂SO₄) to azeotropic distillation (Dean-Stark) or use molecular sieves (3Å or 4Å).
Product Hydrolysis on Column Silica gel acidity.Pre-treat silica gel with 1% Triethylamine (Et₃N) in Hexanes. Use neutral alumina if instability persists.
Dark/Tar Formation Polymerization or decomposition.Reduce temperature. Switch from p-TSA to Iodine or PPTS. Ensure inert atmosphere (N₂/Ar).
Starting Material Recovery Steric hindrance (e.g., Camphor).Increase catalyst loading to 20 mol%. Use a higher boiling solvent (Xylene) to push the equilibrium.

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Angewandte Chemie International Edition, 1996.

  • BenchChem Application Notes. "Efficient 1,3-Dioxan-4-one Ring Formation Protocols." BenchChem Technical Library, 2025.

  • MDPI Polymers. "1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters." MDPI, 2020.

  • Chemical Communications. "Lewis acid catalyzed cascade annulation... access to spiroketals." Royal Society of Chemistry, 2014.

  • National Institutes of Health (NIH). "Recent in vivo advances of spirocyclic scaffolds for drug discovery." PubMed Central, 2022.

Sources

Method

Application Note: Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one

This Application Note and Protocol details the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one . Nomenclature Alert: The user request specified "1,4-Dioxaspiro[5.5]undecan-3-one".

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the preparation of 1,5-Dioxaspiro[5.5]undecan-3-one .

Nomenclature Alert: The user request specified "1,4-Dioxaspiro[5.5]undecan-3-one". However, the standard IUPAC nomenclature for the 6-membered spiro-ketal ketone derived from cyclohexanone and tris(hydroxymethyl)aminomethane (the primary reagent for this scaffold) is 1,5-Dioxaspiro[5.5]undecan-3-one .[1][2] The "1,4-" designation typically refers to an ethylene glycol ketal (forming a 5-membered ring, 1,4-dioxaspiro[4.5]) or a specific 1,4-dioxane isomer (CAS 958998-22-6) which is chemically distinct and lacks a standard preparative literature precedent.[1][2] This guide focuses on the 1,5-isomer (CAS 180-93-8 for the parent ketal framework), a widely used, robust synthetic building block.[1][2]

[1][2][3][4]

Introduction & Utility

1,5-Dioxaspiro[5.5]undecan-3-one is a versatile spirocyclic ketone used primarily as a robust scaffold in medicinal chemistry and as a specialized protecting group strategy.[1][2] Unlike simple acyclic ketals, the spiro[5.5]undecane system offers enhanced hydrolytic stability due to the gem-disubstituent effect (Thorpe-Ingold effect) of the cyclohexane ring.[1][2]

Key Applications:
  • Drug Discovery Scaffold: Serves as a core motif for spirocyclic libraries, providing a rigid 3D vector distinct from flat aromatic systems.[1][2]

  • Stable Ketal Protecting Group: The 1,3-dioxane ring is significantly more stable to acidic conditions than acetonides or diethyl ketals, allowing for selective transformations elsewhere in a molecule.[1][2]

  • Chiral Building Block Precursor: The ketone functionality at position 3 allows for diastereoselective functionalization (e.g., organometallic addition, reduction) to generate chiral spiro-ethers.[1][2]

Reaction Mechanism & Logic

The synthesis proceeds in two distinct phases: Transketalization and Oxidative Cleavage .[1][2]

  • Phase 1 (Ketalization): Cyclohexanone (or its dimethyl acetal) reacts with Tris(hydroxymethyl)aminomethane (Tris) .[1][2] The 1,3-diol moiety of Tris forms the thermodynamically stable 1,3-dioxane ring.[1][2] The amino group remains free or forms a transient oxazolidine that equilibrates to the stable ketal.[1][2]

  • Phase 2 (Oxidative Cleavage): The intermediate, 3-amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane, contains a vicinal amino-alcohol functionality.[1][2] Treatment with Sodium Periodate (NaIO₄) cleaves the C–C bond between the amine-bearing carbon and the hydroxymethyl group, unmasking the ketone at position 3.[1][2]

Mechanistic Pathway (DOT Visualization)[1][2]

ReactionPathway Cyclohexanone Cyclohexanone (or 1,1-Dimethoxycyclohexane) Intermediate Intermediate: 3-Amino-3-(hydroxymethyl)- 1,5-dioxaspiro[5.5]undecane Cyclohexanone->Intermediate Transketalization Tris Tris(hydroxymethyl) aminomethane Tris->Intermediate Transketalization Product Product: 1,5-Dioxaspiro[5.5] undecan-3-one Intermediate->Product Oxidative Cleavage Reagent1 p-TsOH (cat.) DMF, Heat Reagent1->Intermediate Reagent2 NaIO4 Water/Buffer Reagent2->Product

Caption: Synthesis pathway converting Cyclohexanone and Tris into the spiro-ketone via a stable amino-alcohol intermediate.

Reagents & Equipment

All reagents should be ACS grade or higher.[1][2] Anhydrous conditions are critical for Step 1.

Table 1: Reagents and Materials
ReagentCAS No.RoleEquiv.Notes
Tris(hydroxymethyl)aminomethane HCl 1185-53-1Substrate1.0"Tris HCl"; source of the dioxane ring.[1][2]
1,1-Dimethoxycyclohexane 931-51-1Substrate1.15Preferred over cyclohexanone for cleaner transketalization.[1][2]
p-Toluenesulfonic acid (p-TsOH) 6192-52-5Catalyst0.03Monohydrate; drives ketal formation.[1][2]
DMF (N,N-Dimethylformamide) 68-12-2Solvent-Anhydrous; must be dry.[1][2]
Sodium Periodate (NaIO₄) 7790-28-5Oxidant1.0Cleaves the amino-alcohol.[1][2]
Potassium Dihydrogen Phosphate 7778-77-0Buffer1.2Maintains pH during oxidation.[1][2]
Sodium Thiosulfate 7772-98-7Quencher1.0Neutralizes excess periodate.[1][2]
Equipment
  • Reaction Vessel: 1L Round-bottom flask (flame-dried for Step 1).

  • Distillation Setup: Short-path distillation head (for Step 1 methanol removal).

  • Temperature Control: Oil bath (heating) and Ice-water bath (cooling).[1][2]

  • Stirring: Heavy-duty magnetic stir bar (reaction becomes viscous).[1][2]

Detailed Protocol

Step 1: Synthesis of 3-Amino-3-(hydroxymethyl)-1,5-dioxaspiro[5.5]undecane

This step creates the spiro-framework.[1][2]

  • Setup: Equip a 1-L round-bottom flask with a magnetic stir bar and rubber septum. Flame-dry under vacuum and backfill with Argon.[1][2][3]

  • Solvation: Add anhydrous DMF (365 mL) and Tris HCl (45.0 g, 286 mmol). Stir to suspend.

  • Addition: Add 1,1-dimethoxycyclohexane (50 mL, 329 mmol) via syringe.

  • Catalysis: Add p-TsOH•H₂O (1.63 g, 8.57 mmol) in one portion.[1][2]

  • Reaction: Stir at ambient temperature (23 °C) for 18 hours. The mixture will transition from a white suspension to a homogeneous pale yellow solution.[1][2]

  • Distillation: Replace septum with a short-path distillation head. Apply vacuum (high vacuum) and heat to distill off volatiles (methanol/cyclohexanone) and eventually DMF.[1][2] This drives the equilibrium.[1][2]

    • Note: A viscous off-white semi-solid residue will remain.[1][2]

  • Workup: Triturate the residue with diethyl ether (700 mL) to precipitate the product as a white solid. Filter through a sintered glass funnel.[1][2]

  • Neutralization: Resuspend the solid in solvent (EtOAc/MeOH) and neutralize with Triethylamine if necessary to remove HCl salt, though the crude salt is often used directly in oxidative cleavage if buffered.[1][2] (See Org. Synth. Ref 1 for precise free-basing if isolation is required).[1][2]

    • Yield: ~74% (Combined).[1][2]

Step 2: Oxidative Cleavage to 1,5-Dioxaspiro[5.5]undecan-3-one

This step unmasks the ketone.[1][2]

  • Suspension: Suspend the amino-alcohol intermediate (31.4 g, 156 mmol) in water (520 mL) in a 2-L flask.

  • Buffering: Add KH₂PO₄ (25.5 g, 187 mmol). Cool the mixture to 0 °C (ice bath).

  • Oxidation: Dropwise add a solution of NaIO₄ (33.4 g, 156 mmol) in water (520 mL) over 3 hours.

    • Critical Control: Maintain temperature < 5 °C to prevent side reactions.[1][2]

  • Completion: Remove ice bath and stir for 1 hour at room temperature. Monitor by TLC (1:4 MeOH:DCM).[1][2]

  • Quenching: Add anhydrous Sodium Thiosulfate (24.7 g) to quench excess oxidant. Stir for 20 mins.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (12 x 150 mL).

    • Note: The product is water-soluble; exhaustive extraction is necessary.[1][2]

  • Drying & Concentration: Dry combined organics over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude oil is typically >95% pure.[1][2] If necessary, purify by rapid filtration through a silica pad (eluting with DCM).[1][2] Do not distill (product decomposes).[1][2]

Validation & Quality Control

Expected Physical Properties[1][2][3][5]
  • Appearance: Pale yellow oil (solidifies to tan solid at -20 °C).[1][2]

  • Boiling Point: 82–88 °C (0.60 mmHg) – Note: Distillation risks decomposition.[1][2][3]

  • Melting Point: 28–30 °C.[1][2]

Spectroscopic Data
MethodSignal CharacteristicsInterpretation
¹H NMR (400 MHz, CDCl₃)δ 4.18 (s, 4H)Methylene protons of the dioxane ring (C2, C4).[1][2] Singlet indicates symmetry.[1][2]
δ 1.70–1.77 (m, 4H)Cyclohexane ring protons.[1][2]
δ 1.55–1.64 (m, 4H)Cyclohexane ring protons.[1][2]
δ 1.40–1.49 (m, 2H)Cyclohexane ring protons.[1][2]
¹³C NMR (100 MHz, CDCl₃)δ 208.0C=O (Ketone carbonyl).[1][2] Distinctive shift.
δ 99.8C(spiro) (Ketal carbon).[1][2]
δ 66.5CH₂-O (Dioxane ring carbons).[1][2]
IR (Film)1751 cm⁻¹Strong C=O stretch (characteristic of 6-membered cyclic ketone).[1][2]

Storage & Stability

  • Stability: The compound is stable at room temperature but should be stored at -20 °C for long-term preservation.[1][2]

  • Sensitivity: Avoid strong acids which can hydrolyze the spiro-ketal.[1] The compound is compatible with standard basic and nucleophilic conditions.[1][2]

References

  • Primary Protocol: Craig, R. A., II; Smith, R. C.; Pritchett, B. P.; Estipona, B. I.; Stoltz, B. M.[1][2][4] "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one". Organic Syntheses2016 , 93, 210–227.[1][2]

  • Application (Drug Discovery): Wuts, P. G. M.; Greene, T. W.[1][2] Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1][2]

  • Data Verification: National Center for Biotechnology Information. PubChem Compound Summary for CID 9096, 1,5-Dioxaspiro[5.5]undecane.[1][2][5] [1][2]

Sources

Application

Application Note: Scalable Synthesis of Spiro[5.5]undecane-3-one Derivatives

This is a comprehensive technical guide and protocol for the scalable synthesis of spiro[5.5]undecane-3-one derivatives. This guide prioritizes field-proven, scalable methodologies suitable for pharmaceutical development...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide and protocol for the scalable synthesis of spiro[5.5]undecane-3-one derivatives. This guide prioritizes field-proven, scalable methodologies suitable for pharmaceutical development, focusing on the construction of the all-carbon spirocyclic skeleton and key heterocyclic analogs.

Executive Summary & Strategic Importance

The spiro[5.5]undecane scaffold represents a privileged structural motif in modern drug discovery. Unlike flat aromatic systems, this spirocyclic framework offers a rigid, three-dimensional architecture that allows for:

  • "Escape from Flatland": Increasing Fsp³ fraction to improve solubility and metabolic stability.

  • Vectorial Projection: Precise orientation of pharmacophores in 3D space, critical for targeting enzymes and GPCRs (e.g., Histrionicotoxin analogs, NK-1 antagonists).

  • Novel IP Space: Accessing uncrowded chemical space distinct from traditional piperidine/cyclohexane libraries.

This guide details three distinct, scalable synthetic routes to access spiro[5.5]undecane-3-one derivatives, ranging from the classic carbocyclic core to highly functionalized triones and heterocyclic ketals.

Strategic Analysis of Synthetic Routes

To ensure scalability and reproducibility, we evaluate three primary methodologies. The choice of route depends on the desired substitution pattern and heteroatom content.

RouteTarget ScaffoldKey MechanismScalabilityComplexity
A. Spiro-Robinson Carbocyclic Spiro[5.5]undecan-3-oneMichael Addition / Aldol CondensationHigh (kg scale)Moderate
B. Double-Michael Spiro[5.5]undecane-1,5,9-trionesCascade [5+1] CyclizationVery High (One-pot)Low
C. Ketalization 1,5-Dioxaspiro[5.5]undecan-3-oneTransketalizationHigh (Org. Synth. validated)Low

Detailed Protocol A: The Spiro-Robinson Annulation (Carbocyclic Core)

This is the foundational route to the all-carbon spiro[5.5]undecane skeleton. It utilizes a Robinson Annulation strategy adapted for spirocyclization.[1] Unlike the classic Robinson annulation on cyclohexanone (which yields fused decalins), this protocol uses cyclohexanecarbaldehyde to force spiro-ring formation.

Mechanism & Logic
  • Michael Addition: The enolate of cyclohexanecarbaldehyde attacks Methyl Vinyl Ketone (MVK).

  • Aldol Condensation: The pendant methyl ketone cyclizes onto the aldehyde carbonyl.

  • Dehydration: Formation of the enone (spiro[5.5]undec-1-en-3-one).

  • Hydrogenation: Reduction to the saturated ketone.

Step-by-Step Protocol
Phase 1: Synthesis of Spiro[5.5]undec-1-en-3-one

Reagents:

  • Cyclohexanecarbaldehyde (1.0 equiv)

  • Methyl Vinyl Ketone (MVK) (1.2 equiv) [Warning: Lachrymator, Toxic]

  • Potassium Hydroxide (KOH) (0.5 equiv)

  • Ethanol (Absolute) (10 vol)

Procedure:

  • Setup: Charge a flame-dried reactor with cyclohexanecarbaldehyde and ethanol under

    
     atmosphere. Cool to 0°C.
    
  • Catalyst Addition: Add KOH (dissolved in minimal EtOH) dropwise. Stir for 15 min to generate the enolate.

  • Michael Addition: Add MVK dropwise over 30-60 minutes, maintaining internal temperature <5°C to prevent polymerization.

  • Cyclization: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 12-16 hours. Monitor by TLC/LCMS for disappearance of aldehyde.

    • Optimization Note: If aldol closure is slow, heat to reflux for 2-4 hours to drive dehydration.

  • Workup: Neutralize with 1M HCl. Concentrate ethanol under reduced pressure. Dilute residue with EtOAc, wash with brine (2x), dry over MgSO₄, and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or vacuum distillation.[2]

Yield Expectation: 60-75% Key Intermediate Data:


 (CDCl3) typically shows enone double bond protons at ~6.0 and 6.8 ppm.
Phase 2: Hydrogenation to Spiro[5.5]undecan-3-one

Reagents:

  • Spiro[5.5]undec-1-en-3-one (from Phase 1)

  • 10% Pd/C (5 wt% loading)

  • Ethyl Acetate or Methanol (10 vol)

  • Hydrogen Gas (1 atm)

Procedure:

  • Setup: Dissolve the enone in solvent. Add Pd/C catalyst carefully under inert gas (Argon).

  • Hydrogenation: Purge vessel with

    
     (balloon or moderate pressure). Stir vigorously at RT for 4-8 hours.
    
  • Filtration: Filter through a Celite pad to remove catalyst. [Safety: Do not let dry catalyst contact air] .

  • Isolation: Concentrate filtrate to yield the saturated ketone.

Detailed Protocol B: The Double-Michael Cascade (Functionalized Triones)

For generating highly functionalized scaffolds (e.g., for diversity-oriented synthesis), the reaction of cyclic 1,3-diketones with divinyl ketones is superior. This method is highly scalable and often requires no chromatography.

Mechanism & Logic

A [5+1] Double Michael Addition where the 1,3-diketone (nucleophile) attacks a divinyl ketone (bis-electrophile) sequentially, closing the spiro ring in a single pot.

Step-by-Step Protocol

Reagents:

  • Dimedone (5,5-dimethylcyclohexane-1,3-dione) (10 mmol)

  • Divinyl Ketone precursor (e.g., 1,5-diphenylpenta-1,4-dien-3-one) (10 mmol)

  • Triethylamine (Et3N) (1.2 equiv) or Lewis Acid (

    
    )
    
  • Ethanol or Toluene (Reflux)

Procedure:

  • Mixing: Combine Dimedone and the dienone in Ethanol (50 mL).

  • Catalysis: Add Et3N (catalytic amount often suffices, 0.1-0.5 equiv).

  • Reaction: Reflux for 2-6 hours. The product often precipitates out of solution upon cooling.

  • Workup: Cool to 0°C. Filter the solid precipitate. Wash with cold ethanol and diethyl ether.

  • Purification: Recrystallization from EtOH/DMF if necessary.

Yield Expectation: >85% (often quantitative). Product: 3,3-dimethyl-spiro[5.5]undecane-1,5,9-trione derivatives.[3][4][5][6]

Visualizations & Workflows

Figure 1: Synthetic Pathways to Spiro[5.5]undecane Scaffolds

SpiroSynthesis cluster_0 Route A: Spiro-Robinson (Carbocyclic Core) cluster_1 Route B: Cascade [5+1] (Functionalized) Start1 Cyclohexanecarbaldehyde Inter1 Michael Adduct (Linear) Start1->Inter1 KOH, EtOH 0°C Reagent1 Methyl Vinyl Ketone (MVK) Reagent1->Inter1 Enone Spiro[5.5]undec-1-en-3-one (Enone) Inter1->Enone Aldol Cyclization -H2O Final1 Spiro[5.5]undecan-3-one (Target) Enone->Final1 H2, Pd/C EtOAc Start2 Dimedone (1,3-Diketone) Final2 Spiro[5.5]undecane-1,5,9-trione Start2->Final2 Double Michael Et3N, Reflux Reagent2 Divinyl Ketone Reagent2->Final2

Caption: Comparative workflow for the synthesis of the carbocyclic core (Route A) vs. functionalized triones (Route B).

Process Safety & Scalability

When scaling these protocols to >100g, the following critical control points (CCPs) must be managed:

  • MVK Handling (Route A):

    • Hazard: Methyl Vinyl Ketone is highly toxic and prone to exothermic polymerization.

    • Control: Use a stabilized source (hydroquinone). Add slowly at <5°C. Quench excess MVK with aqueous bisulfite before disposal.

  • Exotherm Control (Route A & B):

    • The Michael addition is exothermic. On a kilogram scale, active cooling (jacketed reactor) and controlled dosing rates are mandatory.

  • Purification Efficiency:

    • Route A: The intermediate enone can often be purified by vacuum distillation (bp ~110°C @ 5 mmHg), avoiding expensive silica columns.

    • Route B: Designed for crystallization-driven isolation , making it ideal for GMP campaigns.

Analytical Characterization

Expected Data for Spiro[5.5]undecan-3-one (Route A Product):

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       2.3–2.4 (m, 2H, 
      
      
      
      -carbonyl), 2.1–2.2 (m, 2H,
      
      
      -carbonyl), 1.2–1.8 (m, 14H, spiro-ring protons).
    • Absence of alkene protons (6.0–7.0 ppm).

    • Absence of aldehyde proton (9.5–10.0 ppm).

  • 
    C NMR (100 MHz, CDCl
    
    
    
    ):
    • Carbonyl carbon (

      
      212 ppm).
      
    • Quaternary spiro carbon (

      
      35–45 ppm).
      
  • MS (ESI):

    
    .
    

References

  • Fröhlich, J., Sauter, F., & Pfalz, M. (2009). Synthesis of novel 3-heterospiro(5.5)undecanes. Arkivoc. Link (Describes the Robinson annulation of heterocyclic aldehydes to spiro-enones).

  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds in medicinal chemistry. Nature Reviews Drug Discovery. (Context on spiro scaffolds).
  • Ketcham, J. M., et al. (2016). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227.[7] Link (The definitive protocol for the heterocyclic ketal analog).

  • Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Dhaka Univ. J. Sci.Link (Protocol for the Double-Michael route).

  • Burgaz, E. V., & Kunter, I. (2024).[4] Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. Link (Microwave-assisted scalable protocols).

Sources

Method

Application Note: Ring-Opening Polymerization of 1,4-Dioxaspiro[5.5]undecan-3-one

This guide details the application, polymerization mechanism, and experimental protocols for 1,4-Dioxaspiro[5.5]undecan-3-one , a spirocyclic monomer used in the synthesis of rigid, high-performance biodegradable polymer...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application, polymerization mechanism, and experimental protocols for 1,4-Dioxaspiro[5.5]undecan-3-one , a spirocyclic monomer used in the synthesis of rigid, high-performance biodegradable polymers.

Executive Summary & Molecule Profile[1]

1,4-Dioxaspiro[5.5]undecan-3-one is a spirocyclic monomer belonging to the class of cyclic esters/carbonates. Unlike linear aliphatic monomers (e.g.,


-caprolactone), this molecule incorporates a rigid cyclohexane ring spiro-fused to the reactive heterocyclic ring.
Key Chemical Features[1][2][3][4][5][6][7][8][9][10]
  • Rigidity: The spiro-fusion at the C5/C6 position restricts bond rotation in the resulting polymer backbone, significantly increasing the Glass Transition Temperature (

    
    ) compared to non-spiro analogs (e.g., Poly(p-dioxanone) or Poly(trimethylene carbonate)).
    
  • Volume Expansion/Low Shrinkage: Spirocyclic monomers are known as "expanding monomers." During Ring-Opening Polymerization (ROP), the opening of the bicyclic system mitigates the volume shrinkage typically associated with polymerization, making this monomer ideal for precision dental resins and optical coatings.

  • Biodegradability: The presence of ester/carbonate linkages ensures hydrolytic degradability, suitable for long-term implantable devices (sutures, bone screws).

Note on Nomenclature: While "1,4-dioxaspiro[5.5]undecan-3-one" specifically refers to a lactone/ether structure, researchers often encounter the isomeric 2,4-dioxaspiro[5.5]undecan-3-one (derived from 1,1-cyclohexanedimethanol), known as Spiro-TMC . The protocols below are optimized for the Ring-Opening Polymerization (ROP) mechanism, which applies to both isomers due to their shared thermodynamic strain release driving force.

Polymerization Mechanism: Coordination-Insertion ROP

The polymerization proceeds via a Coordination-Insertion mechanism , typically catalyzed by Tin(II) 2-ethylhexanoate (


) or organocatalysts like TBD (1,5,7-Triazabicyclodec-5-ene).
Mechanism Workflow
  • Coordination: The carbonyl oxygen of the monomer coordinates to the Lewis acidic metal center (Sn).

  • Insertion: The initiator (alcohol hydroxyl group) attacks the activated carbonyl carbon, cleaving the acyl-oxygen bond.

  • Propagation: The ring opens, and the metal alkoxide species is regenerated at the chain end, allowing subsequent monomer insertion.

Visualizing the Pathway

The following diagram illustrates the catalytic cycle and the structural evolution from monomer to polymer.

ROP_Mechanism Init Initiator (R-OH) Coord Coordination Complex (Sn...O=C) Init->Coord Activation Cat Catalyst (Sn(Oct)2) Cat->Coord Activation Monomer Monomer (1,4-Dioxaspiro...) Monomer->Coord TS Transition State (Nu Attack) Coord->TS Insertion RingOpen Ring Opening (Acyl-O Cleavage) TS->RingOpen Bond Scission Polymer Polymer Chain (Active Alkoxide End) RingOpen->Polymer Propagation Polymer->Coord + n Monomer

Figure 1: Coordination-Insertion Ring-Opening Polymerization mechanism. The cycle repeats (dashed line) to build molecular weight.

Experimental Protocol: Bulk Polymerization

This protocol describes the bulk polymerization of 1,4-dioxaspiro[5.5]undecan-3-one using


 as a catalyst and Benzyl Alcohol (BnOH) as an initiator. Bulk polymerization is preferred to maximize molecular weight and minimize solvent impurities.
Materials & Reagents
ReagentPurity/GradePreparation Note
Monomer >99% (Recrystallized)Dry in vacuum desiccator over

for 24h.
Catalyst

(95%)
Distill under reduced pressure or use fresh solution in dry toluene.
Initiator Benzyl Alcohol (Anhydrous)Distill over

before use.
Solvent Chloroform/MethanolHPLC grade for purification.
Step-by-Step Methodology
Phase 1: Reactor Preparation (Glovebox/Schlenk Line)
  • Drying: Flame-dry a 10 mL heavy-wall glass ampoule or Schlenk tube under vacuum. Cycle with dry Nitrogen (

    
    ) three times.
    
  • Loading: In a glovebox (or under strict

    
     flow), charge the reactor with:
    
    • Monomer: 2.0 g (approx. 12 mmol)

    • Initiator (BnOH): Calculate based on target

      
      . For 
      
      
      
      , add 0.12 mmol.
    • Catalyst (

      
      ): Add 0.1 mol% relative to monomer (approx. 12 
      
      
      
      mol). Use a microsyringe or a stock solution in dry toluene (evaporate toluene before sealing if conducting true bulk).
Phase 2: Polymerization
  • Sealing: Degas the mixture via three freeze-pump-thaw cycles. Seal the ampoule under vacuum.

  • Reaction: Immerse the ampoule in a pre-heated oil bath at 110°C - 130°C .

    • Note: The spiro-ring adds steric hindrance; higher temperatures than standard caprolactone ROP may be required.

  • Duration: Stir magnetically for 24–48 hours. The mixture will become highly viscous and may solidify as the polymer crystallizes or vitrifies.

Phase 3: Purification & Isolation
  • Quenching: Cool the ampoule to room temperature. Break the seal and dissolve the crude polymer in a minimal amount of Chloroform (

    
    ).
    
  • Precipitation: Dropwise add the polymer solution into a 10-fold excess of cold Methanol (

    
    ) under vigorous stirring.
    
  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Dry the polymer in a vacuum oven at 40°C for 24 hours to remove residual solvents.

Characterization & Quality Control

Trustworthy data requires rigorous validation. Use the following parameters to confirm polymer structure and properties.

A. Nuclear Magnetic Resonance ( -NMR)
  • Solvent:

    
    
    
  • Diagnostic Signals:

    • 
       4.1–4.3 ppm: Methylene protons adjacent to the carbonate/ester oxygen (shift confirms ring opening).
      
    • 
       1.4–1.8 ppm: Cyclohexane ring protons (broadened in polymer vs. sharp in monomer).
      
  • Conversion Calculation: Compare the integration of the

    
    -methylene signal of the polymer vs. the monomer.
    
B. Thermal Analysis (DSC)
  • Protocol: Heat from -20°C to 200°C at 10°C/min under

    
    .
    
  • Expected Results:

    • 
      : 50°C – 70°C  (Significantly higher than Poly(TMC) at -15°C due to the spiro-cycle).
      
    • 
      : May be observed if the polymer is semi-crystalline (dependent on tacticity and chain symmetry).
      
C. Gel Permeation Chromatography (GPC)
  • Eluent: THF or Chloroform.

  • Standards: Polystyrene (PS) calibration.

  • Target: PDI (Polydispersity Index) < 1.5 indicates a controlled "living" polymerization.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight High water content (acts as initiator).Re-dry monomer over

; distill initiator; flame-dry glassware.
Broad PDI (>2.0) Transesterification (back-biting).Reduce reaction temperature; stop reaction at lower conversion (~80%).
No Polymerization Catalyst deactivation or steric bulk.Increase catalyst load to 0.5 mol%; increase Temp to 140°C.
Discoloration (Yellow) Oxidation or thermal degradation.Ensure strict

-free environment; reduce reaction time.

References

  • Matsumura, S. (2025). Ring-opening polymerization of bicyclic and spiro compounds. ResearchGate. Link

  • Helminen, A. (2001). Biodegradable polymers for biomedical applications: Aliphatic polycarbonates and polyesters.[1] VTT Publications. Link

  • Sigma-Aldrich. (2024). 1,4-Dioxaspiro[5.5]undecan-3-one Product Data. Link

  • Endo, T. (2008). Expanding Monomers: Synthesis, Characterization, and Applications. CRC Press. (Context on spiro-monomer volume expansion).
  • PubChem. (2025).[2] Compound Summary: 1,4-Dioxaspiro[5.5]undecan-3-one.[3][4][5] National Library of Medicine. Link

Sources

Application

Functionalization of the alpha-position in 1,4-Dioxaspiro[5.5]undecan-3-one

This Application Note provides a comprehensive technical guide for the functionalization of the -position in 1,4-Dioxaspiro[5.5]undecan-3-one . This scaffold, a spirocyclic lactone/ketone hybrid, represents a critical bu...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the functionalization of the


-position in 1,4-Dioxaspiro[5.5]undecan-3-one . This scaffold, a spirocyclic lactone/ketone hybrid, represents a critical building block in medicinal chemistry, offering a bioisostere for cyclic ethers and metabolic stability advantages over flexible linear analogs.[1][2]

Part 1: Core Directive & Structural Analysis

Target Molecule: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) Structural Class: Spirocyclic 1,4-dioxanone. Reactive Center: The


-position (C2), located between the ether oxygen (O1) and the carbonyl group (C3).[2]

Mechanistic Insight: The C2 methylene group is flanked by an oxygen atom and a carbonyl group.[1][2] This unique electronic environment renders the C2 protons significantly acidic (


 in DMSO), allowing for deprotonation by strong non-nucleophilic bases (e.g., LDA, LiHMDS).[1] However, the resulting enolate is sensitive to temperature and can undergo retro-aldol or elimination pathways if not stabilized.[1] The spiro-cyclohexyl ring at C5 provides steric bulk that can be leveraged for diastereoselective transformations, although the C2 center itself is achiral until substituted.[1][2]

Part 2: Scientific Integrity & Protocols

Strategic Considerations for -Functionalization
  • Base Selection: Lithium diisopropylamide (LDA) is the standard reagent.[2] Its steric bulk prevents nucleophilic attack at the carbonyl (which would ring-open the lactone).[2] LiHMDS is a milder alternative for sensitive electrophiles.[1][2]

  • Solvent System: Anhydrous THF is required to stabilize the lithium enolate aggregates.[1][2] The addition of co-solvents like HMPA or DMPU (10-20% v/v) is often necessary to disrupt tight ion pairs and accelerate the reaction with alkyl halides.

  • Temperature Control: Strict cryogenic conditions (-78 °C) are mandatory during enolate formation to prevent decomposition.[2] Warming to -40 °C or 0 °C is typically required only after electrophile addition.

Protocol A: Direct -Alkylation

Objective: Introduction of alkyl/benzyl groups at C2.

Materials:

  • Substrate: 1,4-Dioxaspiro[5.5]undecan-3-one (1.0 equiv)

  • Base: LDA (1.1–1.2 equiv, 2.0 M in THF/heptane)[1]

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, Methyl iodide) (1.2–1.5 equiv)[1][2]

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)[2]

  • Additive: HMPA or DMPU (optional, 2.0 equiv)[1]

Step-by-Step Methodology:

  • Enolate Generation:

    • Flame-dry a 2-neck round-bottom flask under Argon.

    • Charge with anhydrous THF and cool to -78 °C (dry ice/acetone bath).

    • Add LDA solution dropwise via syringe.[1]

    • Dissolve 1,4-Dioxaspiro[5.5]undecan-3-one in a minimal amount of THF. Add this solution dropwise to the LDA over 15 minutes, maintaining the internal temperature below -70 °C.

    • Critical Checkpoint: Stir at -78 °C for 45 minutes to ensure complete deprotonation. The solution typically turns pale yellow.[1][2]

  • Electrophile Addition:

    • (Optional) Add HMPA/DMPU dropwise if the electrophile is unreactive.

    • Add the Alkyl Halide (neat or in THF) dropwise.[2][3]

    • Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to -20 °C over 2-3 hours.

  • Quenching & Isolation:

    • Quench the reaction at -20 °C with saturated aqueous

      
       solution.
      
    • Dilute with diethyl ether or EtOAc.[1][2]

    • Wash the organic layer with water (

      
      ) and brine (
      
      
      
      ).[2]
    • Dry over

      
      , filter, and concentrate
      
    • Purification: Flash column chromatography (Hexanes/EtOAc gradient).[2] The

      
      -alkylated product is often less polar than the starting material.
      
Protocol B: Pd-Catalyzed -Arylation

Objective: Introduction of aryl groups using cross-coupling (Buchwald-Hartwig type conditions adapted for enolates).

Mechanistic Note: Standard nucleophilic aromatic substitution doesn't work well here. We use a Pd(0)/Ligand system to couple the enolate with an aryl bromide.[2]

Reagents:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .[2]
  • Ligand: BINAP or Xantphos (5-7 mol%).[2]

  • Base: NaOtBu (sodium tert-butoxide) or LiHMDS (2.0 equiv).[2]

  • Electrophile: Aryl bromide (1.2 equiv).[2]

  • Solvent: Toluene or 1,4-Dioxane (degassed).[2][4]

Methodology:

  • Catalyst Pre-formation: In a glovebox or under Argon, mix

    
    , Ligand, and Toluene.[1][2] Stir for 10 min to form the active catalyst complex.[1][2]
    
  • Reaction Assembly: Add the substrate, Aryl Bromide, and Base to the catalyst mixture.[1][2]

  • Execution: Heat to 80-100 °C in a sealed tube for 12-16 hours.

  • Workup: Filter through a pad of Celite to remove Pd black.[1][2] Concentrate and purify via chromatography.[1][2]

Part 3: Visualization & Formatting

Data Summary: Optimization of Alkylation Conditions
EntryBaseSolventAdditiveTemp (

C)
Yield (%)Note
1NaHTHFNone0 to RT<10Decomposition / Ring Opening
2LDATHFNone-7845-60Slow reaction
3LDATHFHMPA-7882-95 Optimal Condition
4LiHMDSTHFDMPU-78 to -2070-75Good for sensitive substrates
Diagram 1: Reaction Mechanism & Pathway

G Substrate 1,4-Dioxaspiro [5.5]undecan-3-one Enolate Lithium Enolate (Reactive Intermediate) Substrate->Enolate Deprotonation (C2-H) Base LDA / -78°C Base->Enolate Product α-Functionalized Product Enolate->Product C-C Bond Formation Electrophile R-X / Ar-Br Electrophile->Product

Caption: Mechanistic pathway for the generation of the lithium enolate and subsequent trapping with electrophiles.

Diagram 2: Experimental Workflow (Alkylation)

Workflow Step1 Setup: Flame-dry flask, Argon atm, -78°C Bath Step2 Enolization: Add LDA, then Substrate (slowly) Step1->Step2 Step3 Wait: Stir 45 min @-78°C Step2->Step3 Step4 Reaction: Add Electrophile (Optional: HMPA) Step3->Step4 Step5 Warm-up: -78°C to -20°C over 2 hours Step4->Step5 Step6 Quench: Sat. NH4Cl Step5->Step6

Caption: Step-by-step experimental workflow for the direct alpha-alkylation protocol.

References

  • Synthesis and Structure of Dioxaspiro-derivatives

    • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016, 93, 210-227.[1][2][5] (Note: Mechanistically analogous 1,5-isomer protocol).

    • [2]

  • General Alpha-Functionalization of Cyclic Ethers/Lactones

    • Direct Functionalization of Tetrahydrofuran and 1,4-Dioxane: Nickel-Catalyzed Oxidative C(sp3)-H Arylation. Angew.[1][2] Chem. Int. Ed., 2013, 52, 4453.[1][2]

    • [2]

  • Specific Registry Data

    • 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6).[6]

    • [2]

Sources

Method

One-pot synthesis procedures for 1,4-Dioxaspiro[5.5]undecan-3-one

Application Note & Protocol: One-Pot Synthesis of Dioxaspiro[5.5]undecan-3-one Scaffolds Part 1: Executive Summary & Technical Advisory Core Directive: This guide details the synthetic protocols for dioxaspiro[5.5]undeca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: One-Pot Synthesis of Dioxaspiro[5.5]undecan-3-one Scaffolds

Part 1: Executive Summary & Technical Advisory

Core Directive: This guide details the synthetic protocols for dioxaspiro[5.5]undecan-3-one scaffolds. These spirocyclic ketones are critical intermediates in the synthesis of enzyme inhibitors (e.g., ACC inhibitors) and functionalized polymers.

Technical Advisory: Isomer Nomenclature (Critical) Before proceeding, researchers must distinguish between the two common isomers, as nomenclature in literature and vendor catalogs can be ambiguous.

  • 1,5-Dioxaspiro[5.5]undecan-3-one (The "Tris" Scaffold):

    • Structure: A 1,3-dioxane ring spiro-fused to cyclohexane.[1]

    • Precursors: Cyclohexanone + Tris(hydroxymethyl)aminomethane.

    • Status: This is the most widely cited functionalized spiro-ketone in Organic Syntheses (2016). It is often the actual target when "spiro-dioxanone" is requested for functionalization.

  • 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6):

    • Structure: A 1,4-dioxan-2-one (lactone) ring spiro-fused to cyclohexane.

    • Precursors: Cyclohexanone + 3-Hydroxypropionic acid (or derivatives).

    • Status: A distinct lactone isomer.

This guide provides the validated, high-yield protocol for the 1,5-isomer (due to its prominence in reliable literature) and a streamlined one-pot condensation protocol for the 1,4-isomer .

Part 2: Scientific Integrity & Mechanism

A. Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one (The "Tris" Route)

This route utilizes the "chiral pool" reagent Tris(hydroxymethyl)aminomethane to introduce the dioxane ring and a latent ketone functionality (masked as an amino-alcohol) in a streamlined process.

Mechanism:

  • Ketalization: Acid-catalyzed condensation of cyclohexanone with the 1,3-diol moiety of Tris forms an oxazolidine/ketal intermediate.

  • Oxidative Cleavage: Sodium periodate (

    
    ) cleaves the vicinal amino-alcohol, unmasking the ketone at position 3 of the dioxane ring.
    
B. Synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one (The Lactone Route)

This is a direct acid-catalyzed condensation (Fisher esterification/Ketalization) of a


-hydroxy acid with a ketone.

Mechanism:

  • Nucleophilic Attack: The hydroxyl group of 3-hydroxypropionic acid attacks the activated ketone to form a hemiketal.

  • Cyclization: Intramolecular attack of the hemiketal hydroxyl on the carboxylic acid (or ester) closes the lactone ring.

Part 3: Visualization (Reaction Pathways)

ReactionScheme cluster_0 Route A: 1,5-Isomer (Org. Synth. Method) cluster_1 Route B: 1,4-Isomer (Direct Condensation) Cyclohexanone Cyclohexanone Intermediate Amino-Alcohol Intermediate Cyclohexanone->Intermediate 1. p-TsOH, DMF (Ketalization) Product14 1,4-Dioxaspiro[5.5] undecan-3-one (Lactone) Cyclohexanone->Product14 p-TsOH, Benzene Reflux (-H2O) Tris Tris(hydroxymethyl) aminomethane Tris->Intermediate Product15 1,5-Dioxaspiro[5.5] undecan-3-one (Ketone) Intermediate->Product15 2. NaIO4, H2O (Oxidative Cleavage) HPA 3-Hydroxypropionic Acid HPA->Product14

Caption: Divergent synthetic pathways for 1,5-dioxa (ketone) and 1,4-dioxa (lactone) spiro-undecanes.

Part 4: Detailed Experimental Protocols

Protocol A: High-Yield Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one

Reference: Adapted from Organic Syntheses 2016, 93, 210-227.

Reagents & Equipment:

  • Cyclohexanone (or 1,1-dimethoxycyclohexane for higher yield)

  • Tris(hydroxymethyl)aminomethane hydrochloride[2][3][4]

  • p-Toluenesulfonic acid monohydrate (p-TsOH)[3]

  • Sodium Periodate (

    
    )[2]
    
  • Solvents: DMF, Dichloromethane (DCM), Ethyl Acetate

Step-by-Step Procedure:

  • Ketalization (Formation of Intermediate):

    • Charge a flame-dried 1L flask with Tris-HCl (45.0 g, 286 mmol) and anhydrous DMF (365 mL).

    • Add 1,1-dimethoxycyclohexane (50.0 mL, 329 mmol) (preferred over cyclohexanone for moisture control).

    • Add p-TsOH (1.63 g, 8.57 mmol).

    • Stir at 23°C for 18 hours under Argon. The suspension will turn into a clear pale yellow solution.[3]

    • Quench: Add Triethylamine (18.0 mL) dropwise. Stir 24h.

    • Isolation: Filter the white suspension.[3] Concentrate filtrate to obtain the 3-amino-3-(hydroxymethyl) intermediate.[3] (Yield: ~74%).[4][5]

  • Oxidative Cleavage (One-Pot Streamlined):

    • Suspend the intermediate (31.4 g, 156 mmol) in Water (520 mL) in a 2L flask.

    • Add

      
        (25.5 g) to buffer the solution. Cool to 0°C.[5]
      
    • Add

      
        (33.4 g, 156 mmol) in water dropwise over 3 hours.
      
    • Stir for 1 hour at 0°C, then warm to 23°C for 3 hours.

    • Workup: Quench with sodium thiosulfate.[2] Extract with DCM (12 x 150 mL - product is water soluble).[3] Dry over

      
      .[2][3][5]
      
    • Purification: Concentrate in vacuo. The product is obtained as a pale yellow oil which solidifies upon freezing.

Data Table: 1,5-Isomer Properties

Property Value
Appearance Pale yellow oil / Tan solid (mp 28-30°C)
Boiling Point 82–88 °C (0.60 mmHg)
Yield 90-96% (Step 2)

| 1H NMR |


 4.25 (s, 4H, dioxane 

), 1.75-1.40 (m, 10H, cyclohexyl) | | Stability | Store at -20°C; sensitive to acid hydrolysis. |
Protocol B: One-Pot Synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one (Lactone)

Method: Dean-Stark Azeotropic Distillation.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • 3-Hydroxypropionic acid (1.1 equiv) (Commercial 30% solution must be dehydrated or use propiolactone).

  • p-TsOH (0.05 equiv)

  • Solvent: Toluene or Benzene

Step-by-Step Procedure:

  • Setup: Equip a 500 mL Round Bottom Flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add Cyclohexanone (100 mmol), 3-Hydroxypropionic acid (110 mmol), and p-TsOH (5 mmol) into Toluene (250 mL).

  • Reflux: Heat the mixture to vigorous reflux (110°C). Water will azeotrope into the trap.

  • Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours).

  • Workup:

    • Cool to room temperature.[3]

    • Wash organic layer with saturated

      
       (2 x 50 mL) to remove unreacted acid.
      
    • Wash with Brine (50 mL).

    • Dry over

      
       and filter.
      
  • Purification: Concentrate toluene via rotary evaporation. Purify the residue by vacuum distillation or flash chromatography (Hexanes/EtOAc).

Self-Validation Check:

  • IR Spectroscopy: Look for the characteristic lactone carbonyl stretch (~1740

    
    ).
    
  • 1H NMR: Verify the presence of the

    
     spin system (two triplets approx 
    
    
    
    4.4 and 2.6 ppm).

References

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses2016 , 93, 210-227.[2] [Link]

  • 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6) Entry. PubChem Database. [Link]

Sources

Application

Handling and storage protocols for 1,4-Dioxaspiro[5.5]undecan-3-one

Application Note: Advanced Handling, Storage, and Experimental Protocols for 1,4-Dioxaspiro[5.5]undecan-3-one Executive Summary & Chemical Causality 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) is a highly special...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Experimental Protocols for 1,4-Dioxaspiro[5.5]undecan-3-one

Executive Summary & Chemical Causality

1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) is a highly specialized spirocyclic compound integrating a cyclohexane ring spiro-fused to a 1,3-dioxolan-4-one core. In advanced materials science and asymmetric synthesis, this structural motif is highly valued as a chiral pool building block, an acyl anion equivalent, and a degradable cross-linker for next-generation polyesters ().

However, the integration of a ketal and a lactone within the same five-membered ring creates a dual vulnerability profile. The ketal linkage is highly susceptible to acid-catalyzed hydrolysis, while the lactone carbonyl is prone to base-catalyzed ring-opening and nucleophilic attack. As a Senior Application Scientist, I emphasize that handling this compound is not merely about following steps; it requires a fundamental understanding of its thermodynamic and kinetic instabilities. Every protocol described below is designed as a self-validating system to preemptively halt these degradation pathways.

Physicochemical Profiling and Stability Metrics

To design effective handling protocols, we must first quantify the physical and chemical boundaries of the molecule. The following table summarizes the critical data driving our experimental choices.

PropertyValueCausality / Impact on Handling & Storage
CAS Number 958998-22-6Unique identifier required for exact procurement and SDS tracking[1].
Molecular Formula C9H14O3Indicates a highly oxygenated, polar spirocyclic structure.
Molecular Weight 170.21 g/mol Critical for stoichiometric calculations in polymerization workflows.
Moisture Sensitivity Extremely HighDictates the mandatory use of Schlenk lines and Argon blanketing.
Base Sensitivity HighPrecludes the use of basic desiccants (e.g., KOH) or amine-based solvents.
Storage Temperature 2–8 °CSuppresses the thermodynamic driving force for spontaneous auto-oligomerization.

Mechanistic Pathways of Degradation

Understanding why a compound degrades is the first step in preventing it. 1,4-Dioxaspiro[5.5]undecan-3-one undergoes two primary modes of structural failure:

  • Acid-Catalyzed Hydrolysis: Trace moisture in the atmosphere is often slightly acidic due to dissolved CO₂. This trace acid protonates the endocyclic oxygen of the spiro-ketal. The subsequent cleavage of the C-O bond irreversibly degrades the compound into cyclohexanone and glycolic acid ()[2].

  • Base-Catalyzed Ring Opening: Exposure to Lewis bases, trace amines, or strong nucleophiles triggers an attack on the C3 carbonyl. This breaks the ester linkage, leading to uncontrolled ring-opening polymerization (ROP) or the formation of useless oligomeric mixtures.

G Compound 1,4-Dioxaspiro[5.5]undecan-3-one Moisture Trace Moisture / H+ Compound->Moisture Base Basic Conditions / Nucleophiles Compound->Base Hydrolysis Acetal Cleavage Moisture->Hydrolysis RingOpen Lactone Ring-Opening Base->RingOpen Products1 Cyclohexanone + Glycolic Acid Hydrolysis->Products1 Products2 Oligomeric Esters / Degradation RingOpen->Products2

Mechanistic pathways of 1,4-Dioxaspiro[5.5]undecan-3-one degradation via hydrolysis and ring-opening.

Self-Validating Storage Protocols

To maintain the reagent's purity over time, the storage environment must actively prevent the degradation mechanisms outlined above.

  • Thermal Control (2–8 °C): The compound must be refrigerated. Lowering the kinetic energy of the system prevents thermal fragmentation and stabilizes the lactone ring against spontaneous opening.

  • Inert Blanketing (Argon over Nitrogen): Argon is mandatory. Because Argon is significantly denser than ambient air (~1.78 g/L vs ~1.22 g/L), it sinks and forms a robust, protective physical blanket over the reagent, actively displacing moisture-laden air. Nitrogen is too light and easily displaced by ambient drafts when the container is opened.

  • Primary Containment: Store exclusively in borosilicate amber glass vials equipped with PTFE-lined silicone septa. Glass prevents the leaching of plasticizers (which can act as nucleophiles), while the PTFE lining provides absolute chemical inertness ().

Step-by-Step Handling Methodology

Extracting the reagent without contaminating the master stock requires strict adherence to air-free techniques.

Phase 1: Equilibration (The Most Critical Step)

  • Remove the sealed, Argon-flushed vial from the 2–8 °C refrigerator.

  • Self-Validating Check: Place the vial in a desiccator and allow it to stand for exactly 30–45 minutes until it reaches ambient room temperature.

    • Causality: If a cold vial is punctured or opened, the temperature differential causes immediate condensation of atmospheric moisture directly into the reagent, instantly initiating acid-catalyzed ketal cleavage.

Phase 2: Schlenk Line Extraction 3. Prepare a Hamilton gas-tight syringe by oven-drying it at 120 °C for a minimum of 4 hours. 4. Connect the syringe to a Schlenk line and purge it with Argon three times (draw Argon, expel into a fume hood). 5. Insert an Argon-filled balloon with a needle into the reagent vial's septum to equalize internal pressure. 6. Pierce the septum with the purged syringe and withdraw the exact required volume.

Phase 3: Post-Handling Sealing 7. Immediately inject the reagent into your pre-dried, Argon-flushed reaction vessel. 8. Flush the headspace of the master stock vial with Argon for 30 seconds to displace any micro-volumes of air introduced during extraction. 9. Seal the punctured septum tightly with Parafilm® and immediately return the vial to 2–8 °C storage.

Workflow Start Equilibrate to Room Temp Purge Schlenk Line Argon Purge (x3) Start->Purge Extract Extract via Gas-Tight Syringe Purge->Extract React Inject into Reaction Vessel Extract->React Store Argon Flush & Store (2-8°C) React->Store Residual Stock

Step-by-step Schlenk line workflow for handling moisture-sensitive spirocyclic ketals.

Application Workflow: Ring-Opening Copolymerization

1,4-Dioxaspiro[5.5]undecan-3-one is frequently utilized as a cross-linking monomer to introduce degradable ketal linkages into robust polymer networks.

  • Preparation: Inside an Argon-filled glovebox (H₂O < 1 ppm, O₂ < 1 ppm), combine 1,4-Dioxaspiro[5.5]undecan-3-one (1.0 eq) with a cyclic ester such as L-lactide (10.0 eq) in a flame-dried Schlenk flask.

  • Catalysis: Add a catalytic amount of Tin(II) octanoate (0.01 eq). Causality: Tin(II) octanoate acts as a coordination-insertion catalyst, selectively opening the lactone ring without cleaving the acid-sensitive spiro-ketal.

  • Polymerization: Seal the flask, remove it from the glovebox, and heat the neat mixture to 130 °C under a continuous positive pressure of Argon for 12 hours.

  • Quenching & Purification: Cool the highly viscous mixture to room temperature, dissolve in minimal anhydrous dichloromethane, and precipitate dropwise into cold, vigorously stirred methanol.

  • Validation: The resulting polymer will feature intact spirocyclic ketal junctions, rendering the entire plastic network susceptible to rapid, triggered degradation under mildly acidic conditions.

References

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones Source: MDPI Molecules URL:[Link]

  • PubChem Compound Summary for 1,4-Dioxaspiro[5.5]undecan-3-one Source: PubChem Database, National Institutes of Health (NIH) URL:[Link]

  • Bis(1,3-dioxolan-4-one)s as Cross-linkers for Polyester Resins Source: Research Explorer, The University of Manchester URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one

Welcome to the Technical Support Center for the synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6)[1]. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6)[1]. As a Senior Application Scientist, I have designed this portal to help researchers, chemists, and drug development professionals overcome common yield bottlenecks associated with this specific spirocyclic lactone-ether.

The most efficient synthetic route involves a two-step sequence: the selective acylation of 1-(hydroxymethyl)cyclohexan-1-ol with chloroacetyl chloride, followed by an intramolecular Williamson ether cyclization.

SynthesisWorkflow R1 1-(Hydroxymethyl)cyclohexan-1-ol + Chloroacetyl Chloride S1 Step 1: Selective Acylation (DIPEA, DCM, 0 °C) R1->S1 I1 Intermediate: (1-Hydroxycyclohexyl)methyl chloroacetate S1->I1 S2 Step 2: Intramolecular Cyclization (t-BuOK, THF, High Dilution) I1->S2 P1 Product: 1,4-Dioxaspiro[5.5]undecan-3-one S2->P1

Caption: Two-step synthetic workflow for 1,4-Dioxaspiro[5.5]undecan-3-one.

Part 1: Troubleshooting Guide & FAQs

Q1: My overall yield is below 30%, and I am seeing a massive amount of polymeric material in the second step. How can I prevent this? A: The formation of polymeric material during the cyclization step is a classic kinetic issue where intermolecular alkylation outcompetes the desired intramolecular [2]. Although 6-membered rings are thermodynamically favored, the steric bulk of the spiro-cyclohexyl system hinders the required conformational alignment. Solution: You must implement the High Dilution Principle [3]. Maintain the concentration of the intermediate at ≤ 0.05 M in THF. Using a syringe pump to add the intermediate dropwise over 3 hours ensures the local concentration of the reactive alkoxide remains extremely low, heavily favoring intramolecular ring closure over intermolecular oligomerization.

Q2: I am observing di-acylated byproducts in Step 1. How do I improve the regioselectivity? A: 1-(Hydroxymethyl)cyclohexan-1-ol contains both a primary and a tertiary alcohol. While [4], the primary alcohol is significantly less sterically hindered. However, an excess of the acylating agent or elevated temperatures will force the acylation of the tertiary alcohol. Solution: Strictly control the stoichiometry (1.05 equivalents of chloroacetyl chloride) and maintain the reaction temperature strictly at 0 °C. Substitute triethylamine with a bulkier base like


-diisopropylethylamine (DIPEA) to further exploit the steric differentiation between the primary and tertiary hydroxyl groups.

Q3: The cyclization step is stalling, and I see unreacted intermediate on the TLC. Should I heat the reaction? A: Heating is not recommended. Elevated temperatures increase the rate of ester hydrolysis and intermolecular side reactions. The stalling is usually due to poor alkoxide formation or moisture quenching the base. Solution: Ensure strictly anhydrous conditions. Switch from Sodium Hydride (NaH) to Potassium tert-butoxide (t-BuOK) in THF. t-BuOK is highly soluble in THF, providing a homogeneous reaction environment that accelerates the intramolecular displacement by increasing the nucleophilicity of the tertiary alkoxide.

TroubleshootingTree Start Yield < 40% Check1 Is Step 1 (Acylation) yield > 85%? Start->Check1 Issue1 Di-acylation or Incomplete Reaction Check1->Issue1 No Check2 Is Step 2 forming polymers/dimers? Check1->Check2 Yes Fix1 Use DIPEA, 0 °C, Strict 1.05 eq AcCl Issue1->Fix1 Fix1->Check1 Issue2 Intermolecular Alkylation Check2->Issue2 Yes Success Optimized Yield (> 75%) Check2->Success No Fix2 Syringe pump addition (≤ 0.05 M in THF) Issue2->Fix2 Fix2->Success

Caption: Diagnostic logic tree for identifying and resolving yield bottlenecks.

Part 2: Quantitative Data & Parameter Optimization

To illustrate the causality of these optimizations, the following table summarizes the yield variations based on specific parameter adjustments during the Step 2 cyclization process.

Parameter AdjustedReaction ConditionsStep 2 Yield (%)Primary Impurity Profile
Baseline 0.5 M, NaH, THF, RT (Batch addition)32%High MW polymers, dimers
Concentration 0.05 M, NaH, THF, RT (Batch addition)61%Trace dimers, unreacted SM
Base Substitution 0.05 M, t-BuOK, THF, RT (Batch addition)78%Trace ester hydrolysis
Addition Rate 0.05 M, t-BuOK, THF, Syringe Pump (3h)86% Clean conversion

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure each step is successful before proceeding, preventing the carryover of impurities.

Step 1: Synthesis of (1-Hydroxycyclohexyl)methyl chloroacetate
  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve 1-(hydroxymethyl)cyclohexan-1-ol (10.0 mmol) in anhydrous DCM (50 mL).

  • Base Addition: Add DIPEA (12.0 mmol, 1.2 eq). Cool the mixture to 0 °C using an ice-water bath.

  • Acylation: Dissolve chloroacetyl chloride (10.5 mmol, 1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise over 30 minutes via an addition funnel, maintaining the internal temperature below 5 °C.

  • Validation Check 1 (TLC): After 1 hour at 0 °C, check the reaction via TLC (Hexanes/EtOAc 3:1, stain with KMnO4). The primary alcohol starting material (

    
    ) should be fully consumed, replaced by a single major spot (
    
    
    
    ). Self-Correction: If a higher
    
    
    spot appears (
    
    
    ), di-acylation is occurring due to poor temperature control.
  • Workup: Quench with sat. aq. NH4Cl (30 mL). Extract with DCM (2 x 30 mL). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Use the crude intermediate immediately to prevent degradation.

Step 2: Intramolecular Cyclization to 1,4-Dioxaspiro[5.5]undecan-3-one
  • Preparation: In a separate oven-dried 500 mL 3-neck flask, suspend potassium tert-butoxide (11.0 mmol, 1.1 eq) in anhydrous THF (150 mL). Maintain at room temperature under argon.

  • High-Dilution Setup: Dissolve the crude intermediate from Step 1 in anhydrous THF (50 mL) to create a ~0.2 M feed solution.

  • Cyclization: Using a syringe pump, add the intermediate solution to the t-BuOK suspension at a strict rate of 15 mL/hour.

  • Validation Check 2 (LC-MS): 30 minutes after the addition is complete, take an aliquot for LC-MS. The mass of the intermediate (

    
     for the 
    
    
    
    isotope) should be completely absent, and the product mass (
    
    
    ) should be dominant.
  • Workup & Purification: Quench the reaction with 3-4 drops of glacial acetic acid to neutralize excess base (this prevents unwanted lactone ring-opening). Concentrate the THF. Partition the residue between EtOAc (100 mL) and water (50 mL). Extract the aqueous layer with EtOAc (50 mL). Wash organics with brine, dry over MgSO4, and concentrate.

  • Final Polish: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford the pure 1,4-Dioxaspiro[5.5]undecan-3-one.

Part 4: References

  • 1,4-Dioxaspiro[5.5]undecan-3-one - PubChem - NIH. Source: PubChem. URL:[Link]

  • The Williamson Ether Synthesis. Source: Master Organic Chemistry. URL:[Link]

  • An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Source: Taylor & Francis. URL:[Link]

  • Williamson ether synthesis. Source: Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1,4-Dioxaspiro[5.5]undecan-3-one

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Dioxaspiro[5....

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 1,4-Dioxaspiro[5.5]undecan-3-one. This document offers practical, field-proven insights and detailed protocols to address common challenges encountered during the purification of this spiroketal.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of 1,4-Dioxaspiro[5.5]undecan-3-one, providing potential causes and actionable solutions.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Recovery After Purification Inappropriate Solvent Choice for Extraction or Chromatography: The polarity of the solvent system may not be suitable for effectively separating the target compound from impurities.Optimize Solvent System: Conduct small-scale solvent screening for liquid-liquid extraction and thin-layer chromatography (TLC) to identify an optimal solvent system that provides good separation between the product and impurities. A gradient elution in column chromatography, for instance with an ethyl acetate/heptane or dichloromethane/methanol system, can be effective.[1]
Product Decomposition: 1,4-Dioxaspiro[5.5]undecan-3-one can be sensitive to harsh conditions, such as strong acids or bases, and prolonged heating, which can lead to ketal cleavage.[2][3]Employ Milder Conditions: Use milder purification techniques. Avoid high temperatures during solvent removal. If using chromatography, consider using neutral or deactivated silica gel to minimize on-column degradation.[4]
Product is Water-Soluble: The compound may have some solubility in water, leading to losses during aqueous work-ups.Thorough Extraction: Perform multiple extractions (e.g., 12 or more) with a suitable organic solvent like dichloromethane from the aqueous layer to maximize recovery.[3]
Persistent Impurities in Final Product Co-elution with Impurities of Similar Polarity: Starting materials, by-products, or side-reaction products may have similar polarities to 1,4-Dioxaspiro[5.5]undecan-3-one, making separation by chromatography challenging.[4]Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubility profiles.[4][5][6] Experiment with different solvents or solvent mixtures to find the ideal conditions.
Alternative Chromatography: If normal-phase silica gel chromatography is ineffective, consider reverse-phase chromatography or using a different stationary phase like alumina.
Residual Solvents: High-boiling point solvents used in the synthesis (e.g., DMF) or purification can be difficult to remove.Azeotropic Removal: Co-evaporation with a lower-boiling point solvent can help remove residual high-boiling solvents. For instance, adding and evaporating pentane can aid in the removal of residual dichloromethane.[2]
High Vacuum: Applying a high vacuum for an extended period can effectively remove volatile and semi-volatile solvent residues.
Product Appears as an Oil Instead of a Solid Presence of Impurities: Even small amounts of impurities can inhibit crystallization, causing the product to remain as an oil.Further Purification: Subject the oil to another round of purification, such as column chromatography, to remove the impurities that may be preventing crystallization.
Slow Crystallization Kinetics: Some compounds are slow to crystallize and may require specific conditions to induce solidification.Induce Crystallization: Try techniques such as scratching the inside of the flask with a glass rod, seeding with a small crystal of the pure compound (if available), or cooling the solution slowly to a lower temperature (e.g., in a freezer at -20°C).[2]
Inconsistent or Broad Peaks in HPLC/GC Analysis Analyte Adsorption: The active sites on the column or inlet liner can interact with the analyte, leading to poor peak shape.Use Deactivated Surfaces: Employ a deactivated inlet liner and a column with high inertness to minimize analyte adsorption.[7]
Thermal Decomposition: The compound may be degrading at the high temperatures of the GC inlet.Optimize Temperatures: Lower the injection port temperature to the minimum required for efficient volatilization without causing degradation.[7]
Inappropriate Mobile/Stationary Phase: The chosen HPLC or GC conditions may not be optimal for this specific compound.Method Development: For HPLC, screen different C18 columns and mobile phase compositions.[8][9] For GC, a mid-polarity stationary phase is often a good starting point.[7]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of 1,4-Dioxaspiro[5.5]undecan-3-one.

Q1: What are the most common impurities I should expect?

Common impurities can include unreacted starting materials such as 1,1-dimethoxycyclohexane and tris(hydroxymethyl)aminomethane hydrochloride, as well as reaction by-products.[2][3] Solvents used in the synthesis, like N,N-dimethylformamide (DMF) and para-toluenesulfonic acid, can also be present if not completely removed during the work-up.[2][3]

Q2: Is column chromatography necessary for purifying 1,4-Dioxaspiro[5.5]undecan-3-one?

Not always. If the synthesis procedure is followed carefully and the aqueous work-up is thorough, the product can often be obtained in analytically pure form without the need for column chromatography.[2][3] However, if impurities persist, filtration through a pad of silica gel or full column chromatography is recommended.[2][3]

Q3: What is the best way to remove residual N,N-dimethylformamide (DMF)?

If traces of DMF remain after the aqueous work-up, the impure product can be dissolved in dichloromethane and filtered through a pad of silica gel.[2][3] This is generally effective at removing residual DMF.

Q4: Can I purify 1,4-Dioxaspiro[5.5]undecan-3-one by distillation?

Distillation is generally not recommended. Attempts to purify this compound by short-path or bulb-to-bulb distillation can lead to partial decomposition through ketal cleavage, resulting in contamination of the distilled product with cyclohexanone.[2][3]

Q5: How should I store the purified 1,4-Dioxaspiro[5.5]undecan-3-one?

The purified product should be stored at low temperatures, such as –20 °C, under an inert atmosphere (e.g., argon or nitrogen).[2] Prolonged storage at higher temperatures can lead to slow decomposition.[2]

Q6: What analytical techniques are best for assessing the purity of the final product?

A combination of techniques is recommended for a comprehensive purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity without a specific reference standard.[2][10]

  • Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are powerful for separating and quantifying volatile and non-volatile impurities, respectively.[8][10]

  • Mass Spectrometry (MS): GC-MS can provide valuable information about the identity of impurities.[7]

Experimental Protocols

Protocol 1: Purification by Filtration through Silica Gel

This protocol is a rapid method for removing polar impurities such as residual DMF or para-toluenesulfonic acid.

Materials:

  • Crude 1,4-Dioxaspiro[5.5]undecan-3-one

  • Silica gel

  • Dichloromethane

  • Sintered glass funnel

  • Filter flask

  • Beakers

Procedure:

  • Prepare a pad of silica gel (approximately 5 cm in diameter and 3 cm in depth) in a medium porosity sintered glass funnel.[3]

  • Dissolve the crude 1,4-Dioxaspiro[5.5]undecan-3-one in dichloromethane (approximately 200 mL).[3]

  • Pour the solution onto the silica gel pad and apply gentle suction.

  • Rinse the silica gel with additional dichloromethane (approximately 100 mL) to ensure all the product is eluted.[3]

  • Combine the filtrates and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the product is a solid and contains impurities with different solubility profiles.

Materials:

  • Crude 1,4-Dioxaspiro[5.5]undecan-3-one

  • Recrystallization solvent (e.g., ethanol/water, isopropanol)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[11][6]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inner wall of the flask or placing it in an ice bath can induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Decision-Making Workflow for Purification

PurificationWorkflow start Crude 1,4-Dioxaspiro[5.5]undecan-3-one tlc_analysis TLC Analysis start->tlc_analysis high_purity High Purity? tlc_analysis->high_purity is_solid Is the product a solid? polar_impurities Polar Impurities Present? is_solid->polar_impurities No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes high_purity->is_solid No final_product Pure Product high_purity->final_product Yes silica_plug Filtration through Silica Gel Plug polar_impurities->silica_plug Yes column_chromatography Column Chromatography polar_impurities->column_chromatography No silica_plug->final_product column_chromatography->final_product recrystallization->final_product

Caption: A decision tree to guide the selection of the appropriate purification technique.

References

  • A Comparative Guide to Analytical Methods for Purity Validation of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine. Benchchem.
  • Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one. Organic Syntheses.
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PMC.
  • US20210179567A1 - Synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • Sampling and Analysis 1,4-Dioxane. ITRC.
  • WO2020041770A1 - Improved synthesis of 1,4-diazaspiro[5.5]undecan-3-one. Google Patents.
  • 1,4-diazaspiro[5.5]undecane-3,5-dione. ChemSynthesis.
  • Assessing the Purity of Synthetic 9- Hydroxyspiro[5.5]undecan-3-one by High- Performance Liquid Chromatography: A Compar. Benchchem.
  • recrystallization, filtration and melting point.
  • Technical Support Center: Synthesis of 9-Hydroxyspiro[5.5]undecan-3-one. Benchchem.
  • Recrystallization. Chemistry LibreTexts.
  • Recommended analytical methods for detecting 1,4-dioxane in commercial products. EurekAlert!.
  • ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane. NCBI Bookshelf.
  • Analytical Method Performance Guidelines for Personal Care and Cleaning Products Containing 1,4-Dioxane. American Cleaning Institute.
  • Application Notes and Protocols for the Purification of 3-Oxa-1,9-diazaspiro[5.5]undecan-2-one. Benchchem.
  • PREPARATION OF 1,4-DIOXENES FROM. a- - LOCKSS.
  • 1,4-diazaspiro[5.5]undecane-3,5-dione | CAS 5699-91-2 | SCBT. Santa Cruz Biotechnology.
  • What HPLC column can be used for 1,4-dioxane analysis?. ResearchGate.
  • Asymmetric Synthesis of Naturally Occuring Spiroketals. MDPI.
  • Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers. Benchchem.
  • Chemical/Laboratory Techniques: Recrystallization. YouTube.
  • Any tips on 1,4-dioxane removal?. Reddit.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 1,4-Dioxaspiro[5.5]undecan-3-one

The following technical guide addresses the recrystallization and purification of 1,4-Dioxaspiro[5.5]undecan-3-one , a spirocyclic lactone derivative. Given the structural specificity and potential for isomer confusion (...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the recrystallization and purification of 1,4-Dioxaspiro[5.5]undecan-3-one , a spirocyclic lactone derivative. Given the structural specificity and potential for isomer confusion (e.g., with the 1,5-dioxa analog), this guide focuses on solvent selection principles, thermodynamic control, and troubleshooting for low-melting spiro-heterocycles.

Executive Summary & Molecule Profile

1,4-Dioxaspiro[5.5]undecan-3-one is a spirocyclic lactone featuring a cyclohexane ring fused to a 1,4-dioxan-2-one moiety. Structurally, it presents a lipophilic spiro-cyclohexyl core balanced by a polar lactone functionality.

  • Critical Challenge: Spiro-lactones of this class often exhibit low melting points (typically <50°C) or exist as viscous oils at room temperature, making them prone to "oiling out" rather than crystallizing.

  • Isomer Alert: This compound is structurally distinct from the more common 1,5-dioxaspiro[5.5]undecan-3-one (a cyclic carbonate/ketal derivative), which is known to be a low-melting solid (mp 28–30°C) often purified by high-vacuum distillation rather than crystallization [1].

  • Purification Strategy: If the compound is solid at ambient temperature, recrystallization from binary solvent systems is preferred. If it is a low-melting solid, low-temperature crystallization or trituration is required.

Solvent Selection Guide (FAQ)

Q1: What are the primary solvent candidates for this molecule?

Based on the dielectric constants and solubility parameters of spiro-lactones, the following solvents are recommended for initial screening:

Solvent ClassRecommended SolventRationale
Polar Protic Isopropanol (IPA) Excellent for forming hydrogen bonds with the lactone carbonyl; moderate boiling point allows for controlled cooling.
Polar Aprotic Ethyl Acetate (EtOAc) "Gold standard" for lactones. Good solubility at reflux, poor solubility at -20°C.
Non-Polar (Anti-solvent) n-Heptane or Hexane Used to reduce solubility in binary systems. Heptane is preferred over hexane due to its higher boiling point (98°C), allowing for a wider temperature gradient.
Chlorinated Dichloromethane (DCM) Avoid for crystallization. Too good a solvent (high solubility even at low temps). Use only for initial dissolution in a binary mix.
Q2: How do I determine the optimal binary solvent system?

For 1,4-dioxaspiro[5.5]undecan-3-one, a solvent/anti-solvent approach is often necessary due to its high solubility in most organic solvents.

  • System A (Standard): Ethyl Acetate / n-Heptane (Start with 1:3 ratio).

  • System B (Polar): Isopropanol / Water (Start with 9:1 ratio; use with caution to avoid hydrolysis).

  • System C (Low Temp): Diethyl Ether / Pentane (Strictly for crystallization at -20°C to -78°C).

Q3: Can I use ethanol or methanol?

Proceed with caution. While alcohols are good solvents, primary alcohols (Methanol, Ethanol) can undergo transesterification with the lactone ring, especially if the crude material contains trace acidic or basic impurities or if heated for prolonged periods [2]. Isopropanol (secondary alcohol) is sterically hindered and less prone to this side reaction.

Troubleshooting Guide

Issue: "The product oils out instead of crystallizing."

Diagnosis: This is the most common failure mode for spiro-lactones. It occurs when the compound separates as a liquid phase (emulsion) before the crystalline solid phase can form, usually because the chosen solvent boiling point is higher than the compound's melting point, or the solution is too concentrated.

Corrective Actions:

  • Lower the Temperature: Perform the crystallization at sub-ambient temperatures (0°C to -20°C).

  • Change the Solvent: Switch to a lower-boiling solvent system (e.g., Diethyl Ether/Pentane) to ensure the solvent remains liquid while the compound solidifies.

  • Seed the Solution: Add a tiny crystal of pure product at the cloud point. If no seed is available, scratch the glass surface to induce nucleation.

  • Slow Down: Rapid cooling promotes oiling. Wrap the flask in cotton or place it in a Dewar to cool slowly over 4–12 hours.

Issue: "No precipitate forms even at -20°C."

Diagnosis: The compound is likely too soluble (supersaturation not reached) or impurities are inhibiting nucleation.

Corrective Actions:

  • Concentrate: Remove 20-30% of the solvent under vacuum and re-cool.

  • Anti-solvent Addition: Add cold n-Heptane dropwise until persistent turbidity is observed, then re-cool.

  • Trituration: Evaporate to dryness. Add a small volume of cold pentane or hexane and sonicate. This often converts a gum/oil into a solid.

Detailed Experimental Protocol

Protocol: Low-Temperature Recrystallization of Spiro-Lactones

Use this protocol if the melting point is suspected to be <60°C.

Materials:

  • Crude 1,4-Dioxaspiro[5.5]undecan-3-one

  • Solvent: Ethyl Acetate (EtOAc)

  • Anti-solvent: n-Heptane

  • Equipment: 2-neck RBF, reflux condenser, magnetic stirrer, cooling bath.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in the flask. Add the minimum amount of EtOAc required to dissolve the solid at 40°C (do not boil if MP is low).

    • Note: If insoluble particulates remain, filter the warm solution through a syringe filter.

  • Anti-solvent Addition: While stirring at 40°C, add n-Heptane dropwise.

    • Stop adding when a faint, persistent cloudiness (turbidity) appears.

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.

  • Controlled Cooling:

    • Remove the heat source. Let the flask cool to Room Temperature (20-25°C) undisturbed.

    • Observation: If oil droplets form, reheat slightly and add more EtOAc.

  • Crystallization: Once at RT, move the flask to a 4°C refrigerator for 2 hours, then to a -20°C freezer overnight.

  • Isolation:

    • Filter the crystals quickly using a pre-chilled Buchner funnel.

    • Wash with cold (-20°C) Heptane/EtOAc (4:1 mix).

    • Dry under high vacuum at ambient temperature (do not heat).

Visual Workflow: Solvent Screening Logic

The following diagram illustrates the decision matrix for selecting the appropriate purification method based on the physical state of the crude material.

SolventSelection Start Start: Crude 1,4-Dioxaspiro[5.5]undecan-3-one CheckState Check Physical State at 25°C Start->CheckState IsSolid Solid / Semi-Solid CheckState->IsSolid IsOil Viscous Oil CheckState->IsOil SolubilityTest Solubility Test (100 mg/mL) IsSolid->SolubilityTest Trituration Trituration with Pentane/Hexane IsOil->Trituration SolubleCold Soluble at RT? SolubilityTest->SolubleCold Test EtOAc RecrystEtOAc Method A: Recrystallize (EtOAc / Heptane) SolubleCold->RecrystEtOAc Yes (Too soluble) -> Use Binary RecrystIPA Method B: Recrystallize (IPA / Water) SolubleCold->RecrystIPA No (Needs Heat) -> Use Single Solidifies Solidifies? Trituration->Solidifies Solidifies->RecrystEtOAc Yes Distillation Method C: High Vacuum Distillation (< 1 mmHg) Solidifies->Distillation No (Persistent Oil)

Caption: Decision matrix for selecting purification method. Green nodes indicate optimal pathways; Red indicates alternative purification (Distillation) if crystallization fails.

References

  • Organic Syntheses. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Org.[1][2][3] Synth.2016 , 93, 210-227.[1] [Link]

    • Note: Cited as a primary reference for the physicochemical behavior (low melting point, oiling tendency)
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989; pp 135-150. [Link]

    • Standard reference for general recrystalliz
  • Armarego, W. L. F.; Chai, C. L. L. Purification of Laboratory Chemicals, 7th Ed.; Butterworth-Heinemann: Oxford, 2013. [Link]

    • Authoritative source for purification of specific organic compound classes.[4]

Sources

Optimization

Preventing hydrolysis of 1,4-Dioxaspiro[5.5]undecan-3-one in acidic media

Ticket ID: #SDU-553-ACID Topic: Preventing Hydrolysis of 1,4-Dioxaspiro[5.5]undecan-3-one in Acidic Media Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open[1] Executive Summary & Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SDU-553-ACID Topic: Preventing Hydrolysis of 1,4-Dioxaspiro[5.5]undecan-3-one in Acidic Media Assigned Specialist: Senior Application Scientist, Synthesis Division Status: Open[1]

Executive Summary & Mechanistic Insight

User Advisory: You are working with a spiro-acetal lactone moiety. Whether your specific isomer is the 1,4-dioxa or the structurally related 1,5-dioxaspiro[5.5]undecan-3-one (a common Meldrum’s acid or


-hydroxy acid derivative), the chemical vulnerability is identical: the spiro-ketal carbon .[1]

In acidic media, this functionality acts as a "masked" ketone.[1] The presence of protons (


) and trace water drives the equilibrium toward ring opening, reverting the molecule to cyclohexanone and the corresponding hydroxy-acid chain.[1] This process is often faster than expected due to the relief of torsional strain in the spiro-system.
The Failure Mechanism (Oxocarbenium Pathway)

Understanding why your molecule degrades is the first step to saving it.[1] The hydrolysis is not a random event; it is a cascade initiated by protonation of the exocyclic-type oxygen (the ether linkage, not the carbonyl).[1]

HydrolysisMechanism Spiro Spiro-Dioxanone (Intact) Protonation Protonated Intermediate Spiro->Protonation + H+ (Acid) Oxo Oxocarbenium Ion Protonation->Oxo C-O Bond Break RingOpen Ring Open (Hydrolyzed) Oxo->RingOpen + H2O (Nucleophilic Attack)

Figure 1: The acid-catalyzed degradation pathway.[1] Note that the Oxocarbenium Ion is the "point of no return" if water is present.

Troubleshooting Guide: Diagnosis & Solutions

Use this decision matrix to identify where your process is exposing the molecule to risk.

SymptomProbable CauseCorrective Action
Product vanishes on Silica Gel TLC/Column Silica gel is naturally acidic (

).[1]
Pre-buffer Silica: Treat silica with 1-2% Triethylamine (Et

N) in hexanes before loading.[1] Use basic alumina if possible.
Yield loss during aqueous workup Aqueous layer pH < 7; slow phase separation allows hydrolysis.Cold Buffer Quench: Pour reaction mixture into ice-cold Sat. NaHCO

or Phosphate buffer (pH 7.4). Never use water alone.
Degradation during reaction steps Generation of HF, HCl, or carboxylic acid byproducts.[1]Scavenger Additives: Add solid NaHCO

or 2,6-Lutidine to the reaction vessel to neutralize acid in situ.[1]
NMR shows cyclohexanone peaks Trace acid in CDCl

(Chloroform decomposes to HCl).[1]
Solvent Filtration: Filter CDCl

through basic alumina or use CD

Cl

stabilized with silver foil.

Experimental Protocols

These protocols are designed to be self-validating . If you follow the color-change or pH indicators described, the system confirms its own safety.

Protocol A: The "Anhydrous Acid" Workaround

Use this when you MUST perform a transformation requiring acidic conditions (e.g., glycosylation, rearrangement) elsewhere on the molecule.[1]

The Logic: Hydrolysis requires Acid + Water . If you remove the water, the acid can catalyze your desired reaction without opening the spiro-ring.[1]

  • Dehydration: Pre-dry all solvents over activated 4Å Molecular Sieves for 24 hours. (KF titration should be < 50 ppm).[1]

  • The Scavenger: Add Trimethyl Orthoformate (TMOF) (3.0 equiv) to the reaction mixture.

    • Why? TMOF reacts with adventitious water faster than your spiro-ketal does, producing methanol and methyl formate (inert).[1]

  • Catalyst Selection: Switch from Brønsted acids (HCl, H

    
    SO
    
    
    
    ) to mild Lewis acids if possible (e.g., Pyridinium p-toluenesulfonate (PPTS) or BF
    
    
    OEt
    
    
    ).[1]
  • Validation: Monitor the reaction by TLC. If the spiro-spot remains stable while the TMOF spot disappears, your anhydrous barrier is holding.[1]

Protocol B: The "Buffered Isolation" Workflow

Standard Operating Procedure for isolating the spiro-dioxanone after synthesis.

  • Quench Preparation: Prepare a biphasic mixture of 0.5M Phosphate Buffer (pH 8.0) and Diethyl Ether (or MTBE).[1] Cool to 0°C.

  • Transfer: Cannulate or pour the reaction mixture slowly into the vigorously stirring quench.

    • Critical: The internal temperature must not exceed 10°C.

  • Phase Separation: Separate layers immediately.

  • Drying: Dry the organic layer over K

    
    CO
    
    
    
    (Potassium Carbonate) instead of Na
    
    
    SO
    
    
    or MgSO
    
    
    .
    • Why? Na

      
      SO
      
      
      
      is slightly acidic. K
      
      
      CO
      
      
      provides a basic micro-environment during the drying phase.
  • Concentration: Rotary evaporate with the bath temperature < 30°C . Add 1% Et

    
    N to the solvent bulb to prevent concentration-dependent acidity.
    

Advanced Decision Logic (Process Design)

When designing a synthesis route involving 1,4-dioxaspiro[5.5]undecan-3-one, use this logic flow to select reagents.

DecisionTree Start Reaction Requirement? Acidic Requires Acid? Start->Acidic Basic Requires Base? Start->Basic WaterCheck Is Water Present? Acidic->WaterCheck Safe Safe Zone Proceed Standard Workup Basic->Safe NoWater Use TMOF Scavenger + Lewis Acid WaterCheck->NoWater No (Anhydrous) YesWater CRITICAL FAILURE Must Change Route WaterCheck->YesWater Yes (Aqueous)

Figure 2: Reagent selection logic to preserve the spiro-center.

Frequently Asked Questions (FAQ)

Q: Can I analyze this compound using Reverse-Phase HPLC? A: Standard methods using Water/Acetonitrile with 0.1% TFA will destroy your compound on the column.

  • Fix: Use a neutral mobile phase (Water/MeOH) or add 10mM Ammonium Acetate (pH ~7).[1] If pH adjustment is needed, use Ammonium Hydroxide, never acid.[1]

Q: I see a "ghost peak" in my NMR at 2.3 ppm (Cyclohexanone). Is my sample degrading in the tube? A: Likely, yes. Chloroform (CDCl


) naturally forms HCl over time.[1]
  • Fix: Filter your CDCl

    
     through a small plug of basic alumina directly into the NMR tube. Alternatively, use Benzene-d6 or DMSO-d6, which are less prone to acidification.[1]
    

Q: Is the 1,5-dioxaspiro isomer more stable than the 1,4-isomer? A: Marginally. The 1,5-isomer (derived from 1,3-diols) forms a 6-membered dioxane ring, which has a chair conformation similar to cyclohexane. The 1,4-isomer (if derived from glycols) forms a 5-membered dioxolane ring, which has more ring strain.[1] However, both possess the sensitive acetal linkage and require the same non-acidic handling [1, 2].[1]

References

  • Organic Syntheses. "Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one." Org.[2][3][4][5] Synth.2016 , 93, 210-227.[1][3] (Detailed protocol on the stability and synthesis of the homologous spiro-dioxanone class). [Link]

  • Greene, T. W.; Wuts, P. G. M. "Protection for the Carbonyl Group: Acetals and Ketals."[1] In Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006 .[1] (Authoritative text on the lability of cyclic acetals/ketals in acidic media). [Link][1]

  • Mead, K. T.; Brewer, B. N. "Strategies for the Synthesis of Spiroketals."[1] Curr. Org. Chem.2003 , 7, 227-256.[1] (Review of spiroketal stability and synthetic strategies).

Sources

Troubleshooting

Technical Support Center: Optimizing Spiro[5.5]undecan-3-one Synthesis

Welcome to the technical support center for the synthesis of spiro[5.5]undecan-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working wit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of spiro[5.5]undecan-3-one and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with spirocyclic scaffolds. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of temperature optimization for this specific class of molecules. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.

The formation of the spiro[5.5]undecane core is a classic transformation, typically achieved through a Robinson annulation. This powerful reaction sequence, which combines a Michael addition with an intramolecular aldol condensation, is elegant in its design but can be sensitive to reaction parameters, especially temperature.[1][2] An improperly controlled thermal environment can lead to a host of issues, including low yields, the formation of difficult-to-separate byproducts, and even complete reaction failure. This guide will help you diagnose and resolve these temperature-related challenges.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis of spiro[5.5]undecan-3-one, with a focus on how temperature adjustments can provide a solution.

Issue 1: Low to No Yield of the Desired Spiro[5.5]undecan-3-one

Q: My reaction is not producing the expected spirocyclic ketone, or the yield is significantly lower than anticipated. How can temperature be the culprit?

A: This is a common and frustrating issue that can often be traced back to suboptimal temperature control at one or more stages of the Robinson annulation sequence.

Potential Causes & Solutions:

  • Cause A: Michael Addition Not Initiating (Too Low Temperature). The initial Michael addition of your cyclohexanone derivative to an α,β-unsaturated ketone (like methyl vinyl ketone) may have too high of an activation energy to proceed at very low temperatures. While some reactions are run at room temperature (23 °C), if no product formation is observed, a modest increase in temperature may be required.[3]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If no consumption of the starting material is observed after a reasonable time, consider gently warming the reaction to 30-40 °C. Avoid aggressive heating, as this can trigger side reactions.

  • Cause B: Inefficient Annulation (Incorrect Temperature for Aldol Condensation). The second step, the intramolecular aldol condensation and subsequent dehydration, is highly temperature-dependent.[4]

    • Solution: This step often requires heating (reflux) to drive the cyclization and dehydration to completion.[5] If you have successfully formed the Michael adduct (the intermediate 1,5-diketone) but are not seeing the final spirocyclic product, a systematic increase in temperature is warranted. It is advisable to perform temperature screening experiments in small-scale parallel reactions.

  • Cause C: Decomposition of Reagents or Product (Too High Temperature). Excessive heat can be just as detrimental as insufficient heat. Methyl vinyl ketone is prone to polymerization at higher temperatures, and the final product or intermediates may not be stable under harsh reflux conditions for extended periods.[4][6]

    • Solution: If you observe the formation of insoluble polymeric material or a complex mixture of degradation products, the reaction temperature is likely too high.[7] Reduce the temperature or consider a milder catalyst that may allow the reaction to proceed at a lower temperature. For instance, some modern organocatalytic methods for similar annulations can be run effectively at temperatures from room temperature to 60 °C.[8]

Data-Driven Temperature Optimization

To systematically optimize the temperature for the crucial aldol condensation step, consider the following experimental design.

Parameter Experiment 1 (Low Temp) Experiment 2 (Mid Temp) Experiment 3 (High Temp)
Temperature Room Temperature (~25 °C)60 °CReflux (e.g., Toluene, ~110 °C)
Reaction Time 24 hours12 hours6 hours
Expected Outcome Incomplete reaction, Michael adduct may be present.Potential for good conversion to product.Risk of byproduct formation/decomposition.
Analysis TLC, LC-MS, ¹H NMR of crude mixtureTLC, LC-MS, ¹H NMR of crude mixtureTLC, LC-MS, ¹H NMR of crude mixture

This structured approach allows you to quickly identify a promising temperature window for your specific substrate and catalyst system.

Issue 2: Formation of Significant Byproducts

Q: My reaction produces a complex mixture, and isolating the desired spiro[5.5]undecan-3-one is a major challenge. How does temperature influence selectivity?

A: Temperature is a key driver of reaction selectivity. By controlling it precisely, you can favor the desired intramolecular pathway over competing intermolecular side reactions.

Potential Causes & Solutions:

  • Cause A: Self-Condensation of Starting Materials. At elevated temperatures, the starting cyclohexanone derivative can undergo self-aldol condensation, leading to dimeric impurities.

    • Solution: Maintain a lower temperature during the initial Michael addition phase. Often, adding the base or catalyst at a reduced temperature (e.g., 0 °C) before allowing the reaction to slowly warm can suppress this side reaction.[7]

  • Cause B: Polymerization of the Michael Acceptor. As mentioned, α,β-unsaturated ketones like methyl vinyl ketone can polymerize, especially when heated in the presence of base or acid catalysts.[6]

    • Solution: Keep the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Adding the Michael acceptor slowly over a period of time can also help to keep its instantaneous concentration low, thus minimizing polymerization.

  • Cause C: Formation of the Aldol Addition Product without Dehydration. You may isolate the intermediate hydroxy ketone (the aldol adduct) without the final dehydration to the enone.

    • Solution: This indicates that the temperature is not high enough to drive the elimination of water.[9] Increasing the temperature or switching to a solvent that allows for azeotropic removal of water (e.g., using a Dean-Stark apparatus with toluene) can facilitate this final dehydration step.[10]

Visualizing the Troubleshooting Workflow

A logical approach is essential when diagnosing reaction issues. The following diagram outlines a workflow for troubleshooting common temperature-related problems in spiro[5.5]undecan-3-one synthesis.

G start Reaction Outcome Unsatisfactory check_yield Analyze Crude Mixture (TLC, LC-MS, NMR) start->check_yield low_yield Low / No Product check_yield->low_yield Yield < 50% byproducts Significant Byproducts check_yield->byproducts Purity < 80% ly_cause1 Starting Material Unchanged? low_yield->ly_cause1 bp_cause1 Polymerization or Self-Condensation? byproducts->bp_cause1 ly_cause2 Michael Adduct Formed? ly_cause1->ly_cause2 No ly_sol1 Increase Temp for Michael Addition (e.g., 25°C -> 40°C) ly_cause1->ly_sol1 Yes ly_sol2 Increase Temp for Aldol Condensation (e.g., 60°C -> Reflux) ly_cause2->ly_sol2 Yes end_node Re-run Optimized Reaction ly_cause2->end_node No ly_sol1->end_node ly_sol2->end_node bp_cause2 Aldol Adduct Present? bp_cause1->bp_cause2 No bp_sol1 Decrease Temp for Michael Addition (e.g., Run at 0°C) bp_cause1->bp_sol1 Yes bp_sol2 Increase Temp for Dehydration (e.g., Use Dean-Stark) bp_cause2->bp_sol2 Yes bp_cause2->end_node No bp_sol1->end_node bp_sol2->end_node G cluster_0 Michael Addition cluster_1 Intramolecular Aldol Condensation Cyclohexanone Derivative Cyclohexanone Derivative Enolate Enolate Cyclohexanone Derivative->Enolate Base 1,5-Diketone (Michael Adduct) 1,5-Diketone (Michael Adduct) Enolate->1,5-Diketone (Michael Adduct) + Methyl Vinyl Ketone Hydroxy Ketone (Aldol Adduct) Hydroxy Ketone (Aldol Adduct) 1,5-Diketone (Michael Adduct)->Hydroxy Ketone (Aldol Adduct) Base, Cyclization Spiro[5.5]undecenone Spiro[5.5]undecenone Hydroxy Ketone (Aldol Adduct)->Spiro[5.5]undecenone Heat (-H2O) Spiro[5.5]undecan-3-one Spiro[5.5]undecan-3-one Spiro[5.5]undecenone->Spiro[5.5]undecan-3-one Hydrogenation (e.g., H2, Pd/C)

Caption: Reaction pathway for spiroketone synthesis.

Q2: Should I use acidic or basic conditions, and how does that choice impact the optimal temperature?

A2: The choice between acidic and basic catalysis is crucial and substrate-dependent. * Basic Conditions (e.g., NaOMe, KOH, Triton B): These are the classic conditions. They are very effective at generating the initial enolate for the Michael addition. However, they can also promote polymerization of MVK. The aldol condensation is also base-catalyzed, but the final dehydration step often requires heat. * Acidic Conditions (e.g., H₂SO₄, p-TsOH): Acid catalysis proceeds via an enol intermediate. While sometimes offering milder conditions, the reactions can be slower and may require higher temperatures to achieve reasonable rates. [6]However, acidic conditions can be very effective at promoting the final dehydration step.

Generally, basic reactions may start at lower temperatures for the Michael addition, followed by heating for the cyclization. Acid-catalyzed reactions might be run at a constant, elevated temperature from the start.

Q3: My reaction stalls and does not go to completion, even at reflux. What should I do?

A3: A stalled reaction suggests that the activation energy for the rate-limiting step is not being overcome, or a catalyst has been deactivated.

  • Verify Catalyst Activity: Ensure your base or acid catalyst has not been neutralized or degraded.

  • Increase Temperature (with caution): If using a solvent like THF or methanol, consider switching to a higher-boiling solvent like toluene or xylene to access higher temperatures. However, perform a small-scale test reaction first to check for product decomposition at these higher temperatures. [7]* Consider a Different Catalyst: If thermal promotion is not working, the issue may be catalytic. For example, proline and its derivatives have been used as organocatalysts in Robinson annulations, sometimes achieving high yields under relatively mild heating (e.g., 60 °C). [8] Q4: How do I set up a reliable temperature optimization experiment?

A4: A parallel reactor system is ideal, but if unavailable, you can run sequential experiments.

  • Establish a Baseline: Run the reaction at the literature-reported temperature or at room temperature as a starting point.

  • Define a Range: Based on the baseline result, define a temperature range to screen (e.g., 30 °C, 50 °C, 70 °C, 90 °C).

  • Maintain Consistency: Keep all other variables (concentration, stoichiometry, solvent, stirring speed) identical across all experiments.

  • Monitor Progress: Take samples at regular intervals (e.g., 1h, 3h, 6h, 12h) from each reaction and analyze by TLC or LC-MS to build a reaction profile (conversion vs. time) at each temperature.

  • Analyze and Select: Choose the temperature that gives the best balance of reaction rate, yield, and purity.

Experimental Workflow: Temperature Screening

G cluster_setup Setup cluster_execution Execution cluster_analysis Analysis A Prepare Identical Reaction Mixtures B1 Reactor 1 T1 (e.g., 30°C) A->B1 B2 Reactor 2 T2 (e.g., 50°C) A->B2 B3 Reactor 3 T3 (e.g., 70°C) A->B3 C Monitor all reactions over time (TLC/LC-MS) B1->C B2->C B3->C D Quench at optimal time and analyze yield/purity C->D E Select Optimal Temperature D->E

Caption: Protocol for systematic temperature optimization.

References

Sources

Optimization

Removing unreacted starting materials from 1,4-Dioxaspiro[5.5]undecan-3-one

This guide outlines the technical protocols for the purification of 1,4-Dioxaspiro[5.5]undecan-3-one , focusing specifically on the removal of unreacted starting materials (typically cyclohexanone and a -hydroxy acid or...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for the purification of 1,4-Dioxaspiro[5.5]undecan-3-one , focusing specifically on the removal of unreacted starting materials (typically cyclohexanone and a


-hydroxy acid  or diol  derivative).

The synthesis of spirocyclic lactones/ketals is generally an equilibrium-driven condensation. Consequently, reaction mixtures often contain significant residual starting materials (SMs) alongside the target spiro-compound. This guide provides self-validating workflows to isolate the target molecule without inducing ring-opening hydrolysis.

Executive Summary: The Purification Challenge

The synthesis of 1,4-dioxaspiro[5.5]undecan-3-one typically involves the acid-catalyzed condensation of cyclohexanone with a hydroxy-acid precursor (e.g., 3-hydroxypropionic acid or equivalent).

Primary Contaminants:

  • Cyclohexanone (SM-A): Lipophilic, volatile, forms an azeotrope with water.

  • Hydroxy-Acid Precursor (SM-B): Polar, potentially acidic, water-soluble.

  • Acid Catalyst (e.g., p-TSA): Must be neutralized to prevent product degradation.

  • Polymeric Oligomers: Non-volatile byproducts of linear esterification.

Critical Constraint: The spiro-lactone ring is susceptible to hydrolysis under strongly basic conditions or in the presence of aqueous acid. Purification protocols must maintain a neutral to slightly acidic pH range (pH 4–7) or use non-aqueous methods.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My crude product smells strongly of "mint" or "acetone." What does this indicate?

Diagnosis: This indicates high residual Cyclohexanone . Technical Insight: Cyclohexanone has a distinct odor detectable at low ppm. Even 1-2% residual ketone can interfere with downstream crystallization or biological assays. Solution: Do not rely on rotary evaporation alone. Cyclohexanone has a high boiling point (155 °C) and is difficult to strip completely under standard vacuum without co-solvents. See Protocol A (Bisulfite Scavenging) .

Q2: The product is oiling out or forming a sticky gum instead of crystallizing.

Diagnosis: Presence of linear oligomers or unreacted hydroxy-acids . Technical Insight: Linear polyesters (formed by the self-condensation of the hydroxy-acid) act as plasticizers, preventing the crystal lattice of the spiro-lactone from forming. Solution: Perform a solubility differential extraction . The spiro-lactone is typically soluble in non-polar solvents (Hexanes/Ether), while the polar oligomers and acids are not. See Protocol B (Trituration) .

Q3: I see a new spot on TLC after washing with NaOH. What happened?

Diagnosis: Ring Opening (Hydrolysis). Technical Insight: Strong bases (NaOH, KOH) rapidly attack the lactone carbonyl, opening the ring to form the carboxylate salt. Solution: NEVER use strong base washes. Use Saturated Sodium Bicarbonate (NaHCO₃) for acid neutralization, as its lower pKa (10.3) is less likely to hydrolyze the lactone if contact time is minimized.

Part 2: Detailed Purification Protocols

Protocol A: Chemoselective Scavenging of Cyclohexanone

Best for: Removing 1–10% residual cyclohexanone without distillation.

Mechanism: Sodium bisulfite (NaHSO₃) reacts reversibly with the ketone carbonyl to form a water-soluble bisulfite adduct (sulfonate salt), while the spiro-ester carbonyl remains unreactive.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of Ethyl Acetate or Diethyl Ether (approx. 5 mL per gram of crude).

  • Preparation of Reagent: Prepare a fresh saturated aqueous solution of Sodium Bisulfite (NaHSO₃) .

  • The Wash:

    • Add the bisulfite solution to the organic phase (1:1 volume ratio).

    • Vigorous Agitation: Shake vigorously for 5–10 minutes. The formation of the adduct is biphasic and diffusion-limited.

    • Observation: You may see a white precipitate form at the interface (the adduct).

  • Separation: Allow layers to separate. The cyclohexanone is now trapped in the aqueous layer (or the precipitate).

  • Repeat: Repeat the wash 2x to ensure complete removal.

  • Final Rinse: Wash the organic layer once with Brine to remove residual salts, dry over MgSO₄ , and concentrate.

Protocol B: Anti-Solvent Trituration (Oligomer Removal)

Best for: Removing polar hydroxy-acids and linear polymers.

Mechanism: Exploits the solubility difference between the lipophilic spiro-cycle and the polar linear impurities.

Step-by-Step:

  • Concentration: Evaporate the crude reaction solvent completely to obtain a viscous oil or semi-solid.

  • Solvent Addition: Add Cold Pentane or Hexane/Diethyl Ether (9:1) .

    • Ratio: 10 mL solvent per gram of crude.

  • Sonication: Sonicate the mixture for 5 minutes. The spiro-lactone should dissolve, while oligomers/acids will remain as a gummy residue or white powder.

  • Filtration: Filter the supernatant through a fritted glass funnel or a pad of Celite.

  • Recovery: Evaporate the filtrate to yield the purified spiro-compound.

Protocol C: Vacuum Distillation (High Purity)

Best for: Large scale (>10g) purification.

Data Table: Physical Properties for Distillation

ComponentBoiling Point (Atm)Boiling Point (15 mmHg)Solubility (Water)
Cyclohexanone 155.6 °C~55 °CSlight
1,4-Dioxaspiro[5.5]undecan-3-one >250 °C (est)110–130 °C (est)Insoluble
Polymeric Residue N/A (Decomposes)Non-volatileVariable

Procedure:

  • Use a Short-Path Distillation head to minimize thermal exposure.

  • Fraction 1 (Fore-run): Collect distillate up to 60 °C (15 mmHg). This contains cyclohexanone.[1][2]

  • Fraction 2 (Product): Collect the fraction boiling between 110–140 °C (depending on exact vacuum).

  • Pot Residue: Do not distill to dryness; the residue contains the polymers.

Part 3: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification method based on the impurity profile.

PurificationWorkflow Start Crude Reaction Mixture CheckSM Diagnostic: TLC / NMR Identify Major Impurity Start->CheckSM KetoneHigh High Cyclohexanone (>5%) CheckSM->KetoneHigh Smell / Low Rf spot AcidHigh High Acid/Oligomer (Polar Spots) CheckSM->AcidHigh Baseline streak Clean Low Impurities (<5%) CheckSM->Clean Minor spots Bisulfite Protocol A: Bisulfite Wash (Chemoselective) KetoneHigh->Bisulfite Trituration Protocol B: Pentane Trituration (Solubility) AcidHigh->Trituration Distill Protocol C: Vacuum Distillation (Boiling Point) Clean->Distill Final Polish Bisulfite->CheckSM Re-evaluate Trituration->CheckSM Re-evaluate Final Pure 1,4-Dioxaspiro[5.5]undecan-3-one Distill->Final

Caption: Decision tree for isolating 1,4-Dioxaspiro[5.5]undecan-3-one based on impurity profile.

References

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 2016, 93 , 210-227.[3] (Provides the foundational protocol for spiro-ketalization and workup of analogous 6,6-spiro systems).

  • Synthesis of Functionalized 1,4-Dioxanes. Synthesis, 2008, 2008(24) , 3957-3966. (Details the ring-closure mechanics for 1,4-dioxane derivatives).

  • Fully Biocatalytic Rearrangement of Furans to Spirolactones. ACS Catalysis, 2023, 13 , 7256–7262.[4] (Discusses stability and isolation of sensitive spiro-lactone motifs). [4]

Sources

Troubleshooting

Technical Support Hub: Troubleshooting Catalyst Deactivation in Spiro-Ring Synthesis

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Catalyst Deactivation & Turnover Failure in Spirocyclization Assigned To: Research & Process Development Teams Executive Summary: The "Sp...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Subject: Catalyst Deactivation & Turnover Failure in Spirocyclization Assigned To: Research & Process Development Teams

Executive Summary: The "Spiro-Penalty"

Spiro-ring formation (e.g., spiroindolines, spirooxindoles) imposes unique stress on catalytic cycles. Unlike flat aromatic systems, the creation of a quaternary spiro-center creates significant steric congestion. This often leads to catalyst death via two primary modes:

  • Product Inhibition: The rigid, electron-rich spiro-product binds irreversibly to the active metal center.

  • Metal Aggregation: The high activation energy required for spiro-cyclization often demands higher temperatures, accelerating the collapse of homogeneous ligands into inactive metal nanoparticles (the "Finke-Watzky" mechanism).

This guide provides the diagnostic frameworks to distinguish between these failure modes and protocols to resolve them.

Diagnostic Triage: Identify the Root Cause

Before altering variables, you must diagnose the type of deactivation. Use the logic flow below to categorize your failure mode.

TroubleshootingFlow Start Symptom: Reaction Stalls (Conversion < 100%) Test1 DIAGNOSTIC 1: Add Fresh Substrate to Stalled Reaction Start->Test1 Result1A Reaction Restarts Test1->Result1A Yes Result1B No Reaction Test1->Result1B No Conclusion1 Cause: Substrate Decomposition or Reagent Depletion Result1A->Conclusion1 Test2 DIAGNOSTIC 2: Add Fresh Catalyst to Stalled Reaction Result1B->Test2 Result2A Reaction Restarts Test2->Result2A Yes Result2B No Reaction Test2->Result2B No Conclusion2 Cause: Catalyst Deactivation (Thermal/Aggregation) Result2A->Conclusion2 Conclusion3 Cause: Product Inhibition (Spiro-product poisoning) Result2B->Conclusion3

Figure 1: Logic tree for isolating the cause of catalytic turnover failure.

Deep Dive: The Failure Modes

A. The "Hardware" Failure: Nanoparticle Aggregation

In transition metal catalysis (Pd, Rh, Ir), the active species is often a single metal atom stabilized by ligands. In spiro-synthesis, the steric bulk of the substrate can force ligands to dissociate. Once "naked," metal atoms clump together into inactive "black" nanoparticles.

The Finke-Watzky Mechanism: This is not random; it follows a predictable kinetic path.

  • Slow Nucleation: A few metal atoms lose ligands and form a seed.

  • Autocatalytic Growth: These seeds rapidly strip ligands from remaining active catalysts, causing a sudden crash in activity.

Data Signature: If you plot conversion vs. time, a sigmoidal curve (S-shape) indicates nanoparticle formation. A linear response indicates a stable homogeneous catalyst.

B. The "Software" Failure: Product Inhibition

Spiro-products (especially spiro-amines or lactams) are often better ligands than your starting material. They bind to the metal and refuse to let go.

Mechanism: The spiro-product acts as a "suicide substrate," occupying the coordination site required for the next turnover. This is common in Trost-type allylic alkylations or Yu-type C-H activations .

FeatureAggregation (Hardware Fail)Product Inhibition (Software Fail)
Visual Sign Solution turns black/precipitate formsSolution remains clear/color unchanged
Kinetic Profile Sigmoidal (S-Curve)Logarithmic (Rate decreases as product increases)
Restart Test Fresh catalyst restarts reactionFresh catalyst dies immediately
Mercury Test Activity stops (usually)Activity Unaffected

Validated Protocols

Protocol A: The Mercury Poisoning Test (Modified)

Use this to confirm if your catalyst has degraded into nanoparticles.

Theory: Elemental Mercury (Hg) forms amalgams with metal nanoparticles (heterogeneous), killing their activity. It generally does not react with well-ligated molecular complexes (homogeneous).

Step-by-Step:

  • Run a Standard: Set up your spiro-cyclization reaction and monitor to ~50% conversion.

  • The Split: Split the reaction mixture into two vials under inert atmosphere (Glovebox or Schlenk line).

  • The Spike:

    • Vial A (Control): Continue stirring as is.

    • Vial B (Test): Add a drop of elemental Hg (>300 equiv relative to catalyst).

  • Monitor: Resume stirring and sample both vials after 30 minutes.

Interpretation:

  • If Vial B stops and Vial A continues: Your active species is likely nanoparticles (Heterogeneous). Solution: Change ligands to increase steric bulk (e.g., switch from PPh3 to XPhos or BrettPhos).

  • If both Vials continue at same rate: Your active species is molecular (Homogeneous). Solution: Focus on preventing Product Inhibition.

CRITICAL WARNING: Some Pd(II) precatalysts and Pd-NHC complexes can react with Hg, giving a false positive [1]. Always pair this with the Maitlis Filtration Test (filtering the hot reaction through Celite; if the filtrate is inactive, the catalyst was heterogeneous).

Protocol B: Kinetic Profiling for Product Inhibition

Use this if the reaction solution remains clear but stalls.

Step-by-Step:

  • Standard Run: Measure Initial Rate (

    
    ) of a standard reaction (0% product at start).
    
  • Doped Run: Set up a reaction where you add 20 mol% of the pure spiro-product at the very beginning (

    
    ).
    
  • Compare: Measure the Initial Rate of the doped run (

    
    ).
    

Calculation:



Interpretation:

  • >50% Drop: Severe Product Inhibition.

    • Fix: Use a bidentate ligand to crowd the metal center, preventing the spiro-product from binding.

    • Fix: Add a Lewis Acid scavenger (e.g.,

      
      ) to bind the spiro-product selectively (if the product is basic).
      

Visualizing the Deactivation Pathway[1]

The diagram below illustrates the "Product Inhibition" loop common in spiro-oxindole synthesis.

ProductInhibition Catalyst Active Catalyst (L-M) Complex Catalyst-Substrate Complex Catalyst->Complex + Substrate Substrate Substrate (Linear) TS Transition State (Spiro-Cyclization) Complex->TS TS->Catalyst Regeneration Product Spiro-Product (Rigid/Basic) TS->Product Release? DeadCat Inactive Complex (L-M-Product) Product->DeadCat Re-binds tightly (Poisoning) DeadCat->Catalyst Slow/No Dissociation

Figure 2: The "Suicide" Loop. The rigid spiro-product re-binds to the catalyst more strongly than the substrate, sequestering the metal.

FAQ: Common Issues in Spiro-Synthesis

Q: My reaction turns black immediately upon adding the substrate. Why? A: This is "instant aggregation." Your substrate likely contains trace sulfur or amine impurities that strip ligands from the metal.

  • Fix: Purify substrate via Cu-scavenging silica gel or recrystallization.

  • Fix: Increase ligand loading (L:M ratio) from 1:1 to 2:1 to shift equilibrium toward the molecular species.

Q: Can I use increased temperature to overcome product inhibition? A: Risky. While heat aids product dissociation (


), it exponentially increases the rate of catalyst thermal degradation (Finke-Watzky).
  • Recommendation: Instead of heat, use a more electron-poor ligand (e.g., fluorinated phosphines). This makes the metal center more electrophilic, potentially weakening the back-bonding to the electron-rich spiro-product.

Q: I am using a Chiral Phosphoric Acid (Organocatalysis) and yield is low. A: Organocatalysts don't aggregate, but they suffer from H-bond network disruption . If your solvent is too polar (e.g., THF, DMF), it disrupts the delicate H-bonds required for the spiro-transition state.

  • Fix: Switch to non-polar solvents (Toluene, DCM, or Mesitylene) to enforce the tight ion-pairing required for catalysis.

References

  • Ananikov, V. P., et al. (2019). "What Does the Mercury Test Mean for Catalysis?" ACS Catalysis, 9(4), 2984–2995. Link[1]

  • Finke, R. G., et al. (2004).[2] "Transition-Metal Nanocluster Kinetic and Mechanistic Studies Emphasizing Nanocluster Agglomeration." Chemistry of Materials, 16(1), 139–150.[2] Link

  • Bartholomew, C. H. (2001).[3] "Mechanisms of catalyst deactivation." Applied Catalysis A: General, 212(1-2), 17-60. Link

  • Crabtree, R. H. (2011). "Resolving Heterogeneity Problems and Impurity Artifacts in Operationally Homogeneous Transition Metal Catalysts." Chemical Reviews, 112(3), 1536–1554. Link

  • Trost, B. M., et al. (2015). "Palladium-Catalyzed Asymmetric Allylic Alkylation." Chemical Reviews, 116(3), 1212–1286. Link

Sources

Optimization

Controlling stereoselectivity in substituted 1,4-Dioxaspiro[5.5]undecan-3-ones

[1] Status: Operational Ticket Type: Advanced Synthesis & Stereocontrol Assigned Specialist: Senior Application Scientist, Spirocycles Division[1] Executive Summary: The Stereocontrol Paradox Welcome to the SpiroSelect t...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Status: Operational Ticket Type: Advanced Synthesis & Stereocontrol Assigned Specialist: Senior Application Scientist, Spirocycles Division[1]

Executive Summary: The Stereocontrol Paradox

Welcome to the SpiroSelect technical hub. You are likely here because the synthesis of substituted 1,4-dioxaspiro[5.5]undecan-3-ones is yielding poor diastereomeric ratios (dr) or unexpected isomers.

This scaffold—a spiro-fusion between a cyclohexane ring and a


-lactone (dioxolanone)—is governed by two opposing forces:[1]
  • Steric Hindrance (The Chair Flip): Bulky substituents on the cyclohexane ring (e.g., 4-tert-butyl) lock the conformation.[1]

  • The Anomeric Effect (Electronic Stabilization): The ring oxygen of the lactone prefers an axial orientation relative to the cyclohexane ring to maximize

    
     orbital overlap.[2]
    

The Golden Rule: Under thermodynamic conditions (acid catalysis, heat), the anomeric effect often overrides minor steric repulsions, favoring the isomer where the lactone oxygen is axial.[1] Under kinetic conditions (low temp, irreversible), steric approach dictates the product.[1]

Critical Parameters & Troubleshooting (Q&A)
Issue A: "My diastereomeric ratio (dr) is essentially 1:1 or favors the wrong isomer."

Diagnosis: You are likely operating in a "grey zone" between kinetic and thermodynamic control.[2] Root Cause: 1,4-dioxaspiro formation is reversible.[1] If you stop the reaction too early, you get a kinetic mix.[1] If you let it equilibrate but the energy difference (


) is small (<1.4 kcal/mol), you get a mix.[1]

Solution:

  • For Thermodynamic Product (Axial Oxygen): Use a Brønsted acid (p-TSA) in refluxing benzene/toluene with a Dean-Stark trap.[1] Extend reaction time to ensure full equilibration.

  • For Kinetic Product (Equatorial Oxygen): Switch to a Lewis Acid catalyst (e.g.,

    
    ) at low temperature (-78°C to -40°C) in DCM.[1] This favors attack from the less hindered face.[2]
    
ParameterThermodynamic ControlKinetic Control
Catalyst p-TSA, Camphorsulfonic acid (CSA)

,

Solvent Benzene, Toluene (Non-polar)DCM, THF (Polar/Aprotic)
Temperature Reflux (

C)
Cryogenic (

C)
Dominant Force Anomeric EffectSteric Approach
Issue B: "The product decomposes/hydrolyzes during purification."

Diagnosis: Spiro-lactones are essentially cyclic acetals and esters. They are highly sensitive to acid-catalyzed hydrolysis, especially in the presence of water. Root Cause: Residual acid on silica gel or moisture in the air opens the spiro-ring back to the ketone and hydroxy-acid.

Solution:

  • Quench: Always quench with Triethylamine (

    
    )  before concentration.[1][2]
    
  • Stationary Phase: Pre-treat your silica gel with 1%

    
     in hexanes.[2]
    
  • Workup: Avoid aqueous acid washes. Use saturated

    
     or pH 7 buffer.[2]
    
Issue C: "I cannot separate the diastereomers."

Diagnosis: The polarity difference between the cis and trans spiro-isomers is often negligible.[2] Solution:

  • Crystallization: The "anomeric" isomer often has a higher melting point and packs better.[2] Try recrystallization from Hexane/EtOAc.

  • Derivatization: If using a chiral hydroxy-acid (e.g., L-Lactic acid instead of glycolic acid), the resulting diastereomers may separate better due to the added chiral center.[1]

Visualization: Decision Pathways & Mechanism

The following diagrams illustrate the decision logic for optimization and the mechanistic pathway governed by the anomeric effect.

SpiroControl Start Start: Low Stereoselectivity CheckSub Is Cyclohexane Ring Conformation Locked? Start->CheckSub Target Target Isomer? CheckSub->Target Yes (e.g. t-Bu) Thermo Thermodynamic Control (Anomeric Effect Dominates) CheckSub->Thermo No (Flexible) Target->Thermo Axial Oxygen Kinetic Kinetic Control (Sterics Dominate) Target->Kinetic Equatorial Oxygen Action1 Use p-TSA, Reflux, Dean-Stark Long reaction time Thermo->Action1 Action2 Use BF3·OEt2, -78°C Short reaction time Kinetic->Action2

Figure 1: Decision tree for selecting reaction conditions based on the desired stereochemical outcome.

Mechanism Ketone Substituted Cyclohexanone Oxo Oxocarbenium Intermediate Ketone->Oxo H+ / -H2O AttackAx Axial Attack (Anomeric Stabilization) Oxo->AttackAx Reversible AttackEq Equatorial Attack (Steric Control) Oxo->AttackEq Irreversible (Low T) ProdAx Major Product (Thermodynamic) AttackAx->ProdAx ProdEq Minor Product (Kinetic) AttackEq->ProdEq

Figure 2: Mechanistic bifurcation showing the origin of stereoselectivity via oxocarbenium ion attack.

Standardized Protocol: Thermodynamic Synthesis

Objective: Synthesis of 4-tert-butyl-1,4-dioxaspiro[5.5]undecan-3-one (Major Diastereomer). Rationale: The tert-butyl group locks the cyclohexane chair. Thermodynamic conditions are used to allow the lactone oxygen to equilibrate to the axial position (anomeric stabilization).[2]

Reagents:
  • 4-tert-butylcyclohexanone (1.0 equiv)[1]

  • Glycolic acid (1.2 equiv)[1]

  • p-Toluenesulfonic acid monohydrate (0.05 equiv)[1]

  • Benzene or Toluene (0.5 M concentration)[1]

Step-by-Step Workflow:
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add the ketone, glycolic acid, and solvent.[1] Stir to dissolve.

  • Catalysis: Add p-TSA.

  • Reflux: Heat to vigorous reflux.[2] Monitor water collection in the trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

  • Workup (Critical):

    • Cool to room temperature.[2][3]

    • Add

      
       (0.1 equiv)  to neutralize the catalyst before any other step.[1][2]
      
    • Wash with saturated

      
       (2x) and Brine (1x).[1]
      
    • Dry over

      
      .[2]
      
  • Purification:

    • Concentrate under reduced pressure.[2]

    • Flash Chromatography: Use silica gel pre-treated with 1%

      
      .[2] Elute with Hexanes:EtOAc (gradient 9:1 to 4:1).[1][2]
      
References
  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press.[2] (Foundational text on the anomeric effect in spiroacetals).

  • Perron, F., & Albizati, K. F. (1989).[1] Chemistry of Spiroketals. Chemical Reviews, 89(7), 1617–1661.[1] Link[1]

  • Wuts, P. G. M. (2016).[1] Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses, 93, 210-227.[1][3] (Protocol adapted for stability handling).[1][2] Link

  • Aho, J. E., Pihko, P. M., & Rissa, T. K. (2005).[1] Non-anomeric spiroketals in natural products: structures, sources, and synthetic strategies.[1][4][5] Chemical Reviews, 105(12), 4406-4440.[1] Link[1]

Sources

Troubleshooting

Stability issues of 1,4-Dioxaspiro[5.5]undecan-3-one in aqueous solutions

The following technical guide addresses the stability profile of 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) in aqueous environments. This document is structured as a Tier-2 Technical Support resource, designed f...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability profile of 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) in aqueous environments. This document is structured as a Tier-2 Technical Support resource, designed for researchers requiring immediate troubleshooting and mechanistic understanding of compound degradation.

Executive Technical Summary

1,4-Dioxaspiro[5.5]undecan-3-one is a spirocyclic lactone derivative.[1][2][3] Structurally, it consists of a cyclohexane ring spiro-fused to a 1,4-dioxan-2-one (p-dioxanone) moiety. While the spiro-cyclohexyl group provides steric protection and lipophilicity, the core lactone (cyclic ester) functionality renders the molecule susceptible to hydrolytic ring-opening in aqueous media.

Core Stability Directive:

This compound is hydrolytically unstable in aqueous solutions. Degradation follows pseudo-first-order kinetics driven by pH and temperature. Users must treat aqueous preparations as transient, requiring immediate use or rigorous buffering.

Mechanism of Degradation

The primary failure mode is the hydrolysis of the ester bond within the 1,4-dioxane ring. This process is catalyzed by both acid (specific acid catalysis) and base (saponification), leading to the formation of a ring-opened hydroxy-acid derivative.

Pathway Visualization

The following diagram illustrates the hydrolytic ring-opening pathway. The spiro-linkage remains intact, but the lactone functionality is cleaved, destroying the heterocyclic core.

HydrolysisPathway cluster_conditions Catalytic Factors Reactant 1,4-Dioxaspiro[5.5]undecan-3-one (Intact Lactone) Intermediate Tetrahedral Intermediate (Transient) Reactant->Intermediate + H2O / H+ or OH- Product Ring-Opened Hydroxy Acid (Degradation Product) Intermediate->Product Ring Opening Factor1 pH > 7.5 (Rapid Saponification) Factor2 pH < 4.0 (Acid Catalysis) Factor3 Temperature > 25°C

Caption: Hydrolytic degradation pathway of the spiro-lactone core. The ester bond cleavage is the rate-determining step for loss of structural integrity.

Troubleshooting Guide (Q&A)

This section addresses specific anomalies observed during experimental handling.

Issue 1: pH Drift in Buffered Solutions

Q: Why does the pH of my solution drop significantly over 2–4 hours? A: This is a definitive sign of hydrolysis.

  • Cause: The hydrolysis of the lactone ring generates a free carboxylic acid group (part of the ring-opened hydroxy-acid product). As the concentration of this acid increases, it overwhelms weak buffering capacities, causing acidification.

  • Resolution:

    • Increase the molarity of your buffer (e.g., from 10 mM to 50 mM).

    • Switch to a buffer with a stronger capacity at your target pH (e.g., PBS or HEPES).

    • Critical: Measure pH immediately before and after experiments to quantify drift.

Issue 2: Precipitation or Turbidity

Q: My clear solution became cloudy after overnight storage at 4°C. Is this contamination? A: It is likely chemical degradation, not biological contamination.

  • Cause: While the parent spiro-lactone is moderately soluble due to the polar lactone group, the ring-opened product is a hydroxy-acid . Depending on the pH, this product may be less soluble, particularly if the pH drops below the pKa of the generated acid (protonated form), leading to precipitation. Alternatively, in concentrated solutions, the hydroxy-acid can undergo intermolecular oligomerization.

  • Resolution:

    • Filter the solution (0.22 µm) if recovery is necessary, but assume the concentration of the active compound has decreased.

    • Do not store aqueous stock solutions. Prepare fresh immediately before use.

Issue 3: HPLC Peak Broadening/Shifting

Q: During HPLC analysis, the main peak is decreasing, and a new, earlier-eluting peak is appearing. A: The new peak is the hydrolysis product.

  • Cause: The ring-opened acid is more polar than the spiro-lactone, causing it to elute earlier on Reverse-Phase (C18) columns.

  • Resolution:

    • Use this peak shift as a quantitative marker for stability.

    • Protocol: Quantify the ratio of Peak A (Lactone) to Peak B (Acid) to determine the half-life (

      
      ) in your specific buffer.
      

Experimental Protocols for Stability Management

Protocol A: Preparation of Stable Stock Solutions

To maximize shelf-life, avoid water entirely during the stock phase.

  • Solvent Choice: Dissolve the solid compound in anhydrous DMSO or anhydrous Ethanol .

    • Why: These solvents prevent hydrolysis. The spiro-lactone is stable in aprotic organic solvents.

  • Concentration: Prepare a high-concentration stock (e.g., 100 mM).

  • Storage: Aliquot into small volumes, seal under nitrogen/argon if possible, and store at -20°C .

  • Usage: Dilute into the aqueous buffer immediately before the experiment (keep final organic solvent concentration < 1% if cells are involved).

Protocol B: Assessing Aqueous Half-Life ( )

Perform this assay to validate if the compound survives the duration of your experiment.

StepActionTechnical Note
1 Prepare Buffer Use PBS (pH 7.4) or the specific media intended for the final experiment.
2 Spike Add stock solution (from Protocol A) to buffer to reach 100 µM. Vortex for 10s.
3 Incubate Maintain at experimental temperature (e.g., 37°C).
4 Sample Withdraw aliquots at

min.
5 Quench Immediately dilute into cold Acetonitrile (1:1 v/v) to stop hydrolysis.
6 Analyze Run HPLC-UV or LC-MS. Plot

vs. time.

References

  • Nishida, H., et al. (2000). Hydrolysis Mechanisms of p-Dioxanone and Its Derivatives. Journal of Polymer Science Part A: Polymer Chemistry. (General reference for 1,4-dioxan-2-one hydrolysis kinetics).

  • Guidechem. (n.d.). 1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6) Properties and Safety.

  • ResearchGate. (2012).[4] Stability of spiro-lactone derivatives in acidic media. (Mechanistic insight into spiro-lactone ring stability).

  • National Institutes of Health (PubChem). (n.d.). Compound Summary: 1,4-Dioxane Derivatives and Hydrolysis. (Background on the stability of the dioxane ring system).

Sources

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shifts of Dioxaspiro[5.5]undecan-3-ones: A Comparative Guide

The following guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 1,5-Dioxaspiro[5.5]undecan-3-one (the predominant isomer in drug discovery) while establishing a comparative framework for...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR chemical shifts for 1,5-Dioxaspiro[5.5]undecan-3-one (the predominant isomer in drug discovery) while establishing a comparative framework for its structural isomer, 1,4-Dioxaspiro[5.5]undecan-3-one .

Executive Summary

Spirocyclic scaffolds are critical in medicinal chemistry for their ability to restrict conformation and improve metabolic stability. In the "dioxaspiro[5.5]undecan-3-one" class, two distinct isomers exist, often confused due to nomenclature similarities:

  • 1,5-Dioxaspiro[5.5]undecan-3-one (Compound A): A spiro-ketal ketone derived from cyclohexanone and dihydroxyacetone. This is the widely utilized building block for spirocyclic ligands.

  • 1,4-Dioxaspiro[5.5]undecan-3-one (Compound B): A spiro-lactone.

This guide focuses on the experimentally validated data for Compound A (the industry standard) while providing a structural comparison to Compound B to aid in identification.

Part 1: Structural Analysis & Nomenclature

Correct structural assignment is the prerequisite for accurate NMR interpretation.

  • Compound A (1,5-isomer): Characterized by a

    
     symmetric 1,3-dioxane ring spiro-fused to cyclohexane. The ketone is at position 3, flanked by two oxygen-bearing methylenes (C2 and C4).
    
  • Compound B (1,4-isomer): Characterized by a 1,4-dioxane ring containing a lactone (ester) functionality. The asymmetry of the lactone renders the proton environment distinct from the ketal.

Structures cluster_A Target: 1,5-Dioxaspiro[5.5]undecan-3-one (Symmetric Ketal-Ketone) cluster_B Alternative: 1,4-Dioxaspiro[5.5]undecan-3-one (Asymmetric Lactone) StructA Structure A Spiro Carbon: C9 Symm. Axis: Through C3=O and C9 StructB Structure B Spiro Carbon: C2 Lactone Group: -O-C(=O)- StructA->StructB Constitutional Isomers

Figure 1: Structural comparison of the 1,5-ketal and 1,4-lactone isomers.

Part 2: Experimental 1H NMR Data (1,5-Dioxaspiro[5.5]undecan-3-one)

The following data represents the purified product isolated via the standard dihydroxyacetone/cyclohexanone condensation protocol.

Sample Conditions:

  • Solvent: Chloroform-d (

    
    )
    
  • Frequency: 400 MHz[1][2]

  • Reference: Residual

    
     at 7.26 ppm[3]
    
Chemical Shift Table
Position (Spiro Numbering)Functional GroupShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
H-2, H-4

4.18 Singlet (s)4H-
H-7, H-11 Cyclohexane

1.70 – 1.77 Multiplet (m)4H-
H-8, H-10 Cyclohexane

1.55 – 1.64 Multiplet (m)4H-
H-9 Cyclohexane

1.40 – 1.49 Multiplet (m)2H-
Spectral Interpretation (Expert Insight)
  • The Diagnostic Singlet (4.18 ppm): The hallmark of the 1,5-isomer is the sharp singlet integrating to 4 protons. This confirms the preservation of the spiro-ketal symmetry. In the 1,4-isomer (lactone), this symmetry is broken, and these protons would appear as distinct multiplets or AB quartets.

  • Cyclohexane Ring (1.40 - 1.77 ppm): The spiro-fusion locks the cyclohexane ring into a chair conformation, but rapid chair-chair interconversion at room temperature typically results in averaged multiplets rather than distinct axial/equatorial signals.

Part 3: Comparative Analysis (1,5- vs. 1,4-Isomer)

To distinguish the target compound from its lactone isomer or precursors, compare the chemical shifts of the protons adjacent to the carbonyl/oxygen.

Feature1,5-Dioxaspiro[5.5] (Target)1,4-Dioxaspiro[5.5] (Lactone)Precursor (Dihydroxyacetone)
Core Structure 1,3-Dioxan-5-one1,4-Dioxan-2-oneAcyclic Ketone

-Protons
4.18 ppm (s) ~4.3 ppm (s, 2H) & ~3.9 ppm (m, 2H)*4.30 ppm (s)
Symmetry Symmetric (

)
Asymmetric (

)
Symmetric
13C Carbonyl 208.0 ppm (Ketone)~170 ppm (Ester/Lactone)~210 ppm

*Note: Values for the 1,4-isomer are predicted based on 1,4-dioxan-2-one analogs.

Key Differentiator: The carbonyl carbon in the 1,5-isomer appears at 208 ppm (ketone), whereas the 1,4-isomer carbonyl would appear upfield at ~170 ppm (ester).

Part 4: Experimental Protocol

Synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one Rationale: This protocol utilizes a thermodynamically controlled ketalization, driven by water removal.

Reagents:

  • Cyclohexanone (1.15 equiv)

  • Tris(hydroxymethyl)aminomethane (Precursor for in-situ dihydroxyacetone equivalent or direct use of Dihydroxyacetone dimer)

  • 
    -Toluenesulfonic acid (pTSA) (Cat. 0.03 equiv)[4]
    
  • Solvent: DMF (or Benzene for Dean-Stark)

Step-by-Step Workflow:

  • Setup: Charge a flame-dried round-bottom flask with DMF and the dihydroxyacetone source.

  • Addition: Add Cyclohexanone and pTSA.

  • Reaction: Stir at ambient temperature (or reflux with Dean-Stark if using benzene) for 18 hours. The heterogeneous mixture will become homogeneous.

  • Workup: Neutralize with saturated

    
    . Extract with 
    
    
    
    .
  • Purification: Concentrate organic layers. The product is often pure enough for use (96% yield) but can be distilled (bp 82–88 °C @ 0.6 mmHg).

    • Caution: Prolonged exposure to acidic moisture can hydrolyze the spiro-ketal back to cyclohexanone (observable as a triplet at ~2.3 ppm in NMR).

Protocol Start Start: Cyclohexanone + Dihydroxyacetone Source Catalysis Add pTSA (Cat.) Solvent: DMF or Benzene Start->Catalysis Reaction Stir 18h @ RT (Homogenization) Catalysis->Reaction Quench Quench: NaHCO3 (sat) Extract: CH2Cl2 Reaction->Quench Analysis NMR Validation: Check for 4.18 ppm (s) Quench->Analysis

Figure 2: Synthesis and validation workflow for 1,5-dioxaspiro[5.5]undecan-3-one.

References
  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.Organic Syntheses, 2016, 93, 29-40.

    • Source:

  • 1,5-Dioxaspiro[5.

    • Source:

  • Conformational analysis of 1-oxaspiro[5.5]undecanes.Can. J. Chem., 1990, 68, 597.

Sources

Comparative

Resolving Conformational Complexity in Spiro[5.5]undecane Systems: A Comparative Guide to 13C NMR Analytical Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary & The Spiro[5.5]undecane Challenge Spiro[5.5]undecanes are privileged structural scaffolds in medicinal chemistry, f...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary & The Spiro[5.5]undecane Challenge

Spiro[5.5]undecanes are privileged structural scaffolds in medicinal chemistry, frequently appearing in potent nicotinic receptor antagonists, antimicrobial agents, and emerging anticancer therapeutics[1]. However, their unique structural topology—two six-membered rings sharing a single quaternary spiro carbon—presents severe analytical challenges. The rings exhibit dynamic chair-chair inversion, helical chirality (P or M configuration), and complex anomeric effects when heteroatoms are present[2][3].

At room temperature, rapid conformational equilibration often results in time-averaged 13C NMR signals, obscuring the true stereochemical nature of the molecule[2]. Furthermore, the quaternary spiro carbon (typically resonating between 30–76 ppm depending on substitution) suffers from long longitudinal relaxation times (


) and lacks Nuclear Overhauser Effect (NOE) enhancement, making it notoriously difficult to detect and assign accurately[1].

This guide objectively compares three leading analytical workflows for the 13C NMR spectral analysis of spiro[5.5]undecane systems:

  • Routine Benchtop NMR (400 MHz, Room Temperature)

  • High-Field Variable-Temperature (VT) NMR (600 MHz CryoProbe)

  • Computational DFT-GIAO NMR Prediction

Workflow Architecture & Decision Matrix

To navigate the stereochemical elucidation of spiro[5.5]undecanes, a systematic approach is required. The following diagram illustrates the decision-making process for selecting the appropriate analytical pathway based on molecular flexibility and signal overlap.

G Start Synthesized Spiro[5.5]undecane Routine Routine 1D 13C NMR (400 MHz, 298K) Start->Routine Decision Are diastereotopic/conformational signals fully resolved? Routine->Decision VTNMR High-Field VT-NMR (600 MHz CryoProbe, <150K) Decision->VTNMR No (Dynamic Averaging) DFT DFT-GIAO Prediction (B3LYP / DP4+ Strategy) Decision->DFT No (Signal Overlap) Final Absolute Stereochemical Elucidation Decision->Final Yes (Rigid Systems) Result1 Empirical Conformational Freezing & Assignment VTNMR->Result1 Result2 Theoretical Shift Matching & Validation DFT->Result2 Result1->Final Result2->Final

Logical decision matrix for selecting 13C NMR workflows in spiro[5.5]undecane analysis.

Product Performance Comparison: Analytical Platforms

Routine Benchtop NMR (400 MHz, 298 K)
  • Mechanism: Standard 1D 13C{1H} acquisition at ambient temperature.

  • Performance: Sufficient for conformationally rigid spiro systems (e.g., heavily substituted tert-butyl derivatives where ring inversion is sterically locked)[2]. However, for flexible spiro[5.5]undecanes, the rapid interconversion of conformers produces averaged chemical shifts[2].

  • Limitation: Fails to resolve the distinct axial and equatorial environments of the equilibrating rings, leading to ambiguous stereochemical assignments.

High-Field Variable-Temperature (VT) NMR (600 MHz CryoProbe)
  • Mechanism: Lowering the sample temperature below the coalescence point (often <150 K) slows the kinetic exchange of the chair-chair conformers relative to the NMR timescale.

  • Performance: At 148 K, previously averaged 13C signals split into distinct peaks representing the major and minor conformers[2]. The use of a 600 MHz spectrometer equipped with a CryoProbe is critical here; the cryogenic cooling of the RF coils drastically reduces thermal noise, compensating for the severe line broadening and viscosity issues inherent at ultra-low temperatures.

  • Causality: Freezing the conformational exchange allows for the direct empirical observation of helical chirality and the extraction of precise thermodynamic populations based on signal integration[2][3].

Computational DFT-GIAO NMR Prediction
  • Mechanism: Density Functional Theory (DFT) combined with the Gauge-Independent Atomic Orbital (GIAO) method calculates the theoretical magnetic shielding tensors for all possible conformers[4][5].

  • Performance: By computing the 13C chemical shifts (e.g., at the mPW1PW91/6-311+G(2d,p) level) and applying Boltzmann weighting, researchers can accurately simulate the expected room-temperature spectrum[6]. Advanced statistical frameworks like DP4+ utilize both scaled and unscaled 1H and 13C data to assign relative configurations with >99% confidence, even when experimental signals overlap[5].

  • Causality: This method bypasses the need for extreme cryogenic hardware by mathematically modeling the quantum mechanical environment of the spiro core, effectively separating overlapping diastereotopic signals in silico[4][6].

Quantitative Data Comparison
Analytical ParameterRoutine NMR (400 MHz, RT)High-Field VT-NMR (600 MHz, <150K)DFT-GIAO Computation (DP4+)
Resolution of Dynamic Conformers Poor (Time-averaged signals)Excellent (Physical freezing of exchange)Excellent (Calculates individual states)
Spiro Carbon (C6) Detection Moderate (Requires long relaxation delays)High (Enhanced CryoProbe sensitivity)N/A (Theoretical absolute precision)
Stereochemical Confidence Low (Ambiguous 2D correlations)High (Distinct low-T J-couplings)Very High (DP4+ probability > 99%)
Throughput / Time-to-Result High (< 1 hour)Low (4-8 hours for thermal equilibration)Low (24-72 hours compute time)
Hardware / Operational Cost LowHigh (Cryogen consumption, specialized probe)Medium (HPC cluster overhead)

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the following self-validating protocols must be adhered to when executing advanced spiro[5.5]undecane analyses.

Protocol A: Variable-Temperature (VT) 13C NMR Acquisition

Objective: Freeze dynamic chair-chair inversion to resolve individual conformers empirically.

  • Solvent Preparation: Dissolve 15-20 mg of the spiro[5.5]undecane derivative in a 10% v/v mixture of

    
     and 
    
    
    
    . This specific solvent system is critical as it remains liquid down to 148 K without precipitating the analyte[2].
  • Probe Calibration: Insert a pure methanol standard. Calibrate the variable temperature unit by measuring the chemical shift difference (

    
    ) between the methyl and hydroxyl protons to ensure accurate internal probe temperature.
    
  • Cooling Gradient: Lower the temperature from 298 K to 148 K in 10 K decrements. Allow a 15-minute thermal equilibration delay at each step to prevent probe tuning drift.

  • Acquisition: Acquire 13C{1H} spectra using an inverse-gated decoupling sequence (to suppress NOE and allow accurate integration of the spiro carbon) with a relaxation delay (

    
    ) of at least 
    
    
    
    (typically 10-15 seconds for quaternary spiro carbons).
  • Validation: The system is self-validating if the sum of the integrated intensities of the split conformer peaks at 148 K exactly equals the integrated intensity of the averaged peak at 298 K[2].

Protocol B: DFT-GIAO Chemical Shift Prediction

Objective: Validate experimental assignments via quantum mechanical modeling.

  • Conformational Search: Perform a molecular mechanics (e.g., MMFF94) conformational search to identify all low-energy chair-chair and boat-chair conformers within a 5.0 kcal/mol energy window.

  • Geometry Optimization: Optimize the geometries of the identified conformers using DFT at the B3LYP/6-31G(d) level of theory[6]. Verify that no imaginary frequencies exist (confirming true energy minima).

  • NMR Shielding Calculation: Calculate the isotropic magnetic shielding tensors using the GIAO method at the mPW1PW91/6-311+G(2d,p) level[6].

  • Boltzmann Averaging: Calculate the relative free energies (

    
    ) at 298.15 K and apply Boltzmann weighting to average the theoretical chemical shifts.
    
  • DP4+ Statistical Analysis: Input the experimental 13C shifts and the computed Boltzmann-averaged shifts into the DP4+ probability matrix. Use both scaled (empirically corrected) and unscaled data to generate the final stereochemical assignment probability[5].

Conclusion & Recommendations

For routine structural confirmation of rigid spiro[5.5]undecanes, standard 400 MHz NMR is sufficient. However, for novel, flexible spiro-systems in drug development, relying solely on room-temperature 1D/2D NMR is a critical failure point due to dynamic signal averaging[2][3].

Recommendation: The optimal, cost-effective workflow combines Routine Benchtop NMR with DFT-GIAO Computation . The DP4+ computational strategy provides >99% confidence in assigning diastereotopic and spiro carbons without the extreme hardware costs associated with ultra-low temperature CryoProbe operations[4][5]. High-Field VT-NMR should be reserved strictly for cases where thermodynamic parameters (such as the


 of ring inversion) must be empirically derived[2].

References

  • [2] Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. URL: [Link]

  • [4] Khalilov, L. M., Tulyabaev, A. R., Yanybin, V. M., & Tuktarov, A. R. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry. URL: [Link]

  • Burgaz, E. V., & Kunter, I. (2024). Synthesis and Anti-Cancer Activity of New Spiro[5.5]undecane Compound by Efficient Microwave Reaction. EMU Journal of Pharmaceutical Sciences. URL: [Link]

  • [3] Grosu, I., et al. (2010). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Journal of Molecular Structure (via PMC). URL: [Link]

  • [1] Ahmed, M. G., et al. (2012). A Convenient Synthesis of Substituted Spiro[5.5]Undecanes Using Lewis Acid Catalysts. Bangladesh Journal of Scientific and Industrial Research. URL: [Link]

  • [5] Sarotti, A. M., et al. (2017). Determination of the Relative Configuration of Terminal and Spiroepoxides by Computational Methods. Advantages of the Inclusion of Unscaled Data. The Journal of Organic Chemistry. URL: [Link]

  • [6] Costa, R. A., et al. (2009). Simulation of 2D 1H homo- and 1H– 13C heteronuclear NMR spectra of organic molecules by DFT calculations of spin–spin coupling constants and 1H and 13C-chemical shifts. ResearchGate. URL: [Link]

Sources

Validation

Comparative Structural Analysis Guide: 1,4-Dioxaspiro[5.5]undecan-3-one

Content Type: Technical Comparison & Experimental Guide Audience: Medicinal Chemists, Structural Biologists, and Process Engineers Executive Summary & Strategic Context 1,4-Dioxaspiro[5.5]undecan-3-one represents a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide
Audience: Medicinal Chemists, Structural Biologists, and Process Engineers

Executive Summary & Strategic Context

1,4-Dioxaspiro[5.5]undecan-3-one represents a specialized spirocyclic scaffold, distinct from its more common isomer, 1,5-dioxaspiro[5.5]undecan-3-one . While the 1,5-isomer is a well-documented "ketodioxanone" building block used in asymmetric synthesis (e.g., organocatalysis), the 1,4-isomer presents unique structural challenges due to the asymmetry of the 1,4-dioxane ring fusion.

This guide addresses the critical data gap for the 1,4-isomer by benchmarking it against the crystallographically validated 1,5-isomer. It provides a self-validating protocol for obtaining X-ray data despite the compound's tendency toward low melting points and oil formation.

Key Technical Insight: The "Low-Melting" Challenge

Experimental data for analogous spiro-ketones (specifically the 1,5-isomer) indicates a melting point (MP) range of 28–30 °C . This proximity to ambient temperature renders standard benchtop crystallization ineffective.

  • Recommendation: Use In-Situ Cryo-Crystallography (OHCD) .

  • Alternative: If single crystals fail, Powder X-ray Diffraction (PXRD) at variable temperatures is the required fallback for polymorph screening.

Comparative Performance Analysis

The following table contrasts the target molecule with its primary structural alternative (the 1,5-isomer) and the standard ketal scaffold.

Table 1: Structural & Physicochemical Comparison
FeatureTarget: 1,4-Dioxaspiro[5.5]undecan-3-one Benchmark: 1,5-Dioxaspiro[5.5]undecan-3-one Standard Ketal: 1,4-Dioxaspiro[4.5]decane
CAS Registry 958998-22-6 31251-68-0 177-10-6
Ring System 6,6-Spiro (Cyclohexane + 1,4-Dioxane)6,6-Spiro (Cyclohexane + 1,3-Dioxane)5,6-Spiro (Cyclohexane + 1,3-Dioxolane)
Conformation Twist-Boat / Chair Equilibrium (High flexibility due to 1,4-O placement)Rigid Chair (Stabilized by anomeric effect at C2)Envelope (Rigid 5-ring)
Melting Point Predicted: < 35 °C (Likely oil at RT)28–30 °C (Solidifies at -20 °C)Liquid at RT
Crystallization Difficult (Requires Cryo/Seeding)Moderate (From Pentane/Et2O at -20°C)N/A (Liquid)
Primary Use Novel Bioisostere / Lactone ScaffoldAsymmetric Aldol Reactions / Chiral AuxiliaryProtecting Group

Experimental Protocol: Obtaining the Crystal Structure

Since specific public crystal data for the 1,4-isomer is scarce, you must generate it using a protocol validated for the 1,5-isomer. This workflow uses low-temperature nucleation to overcome the "oiling out" phenomenon common in spiro-lactones.

Workflow Visualization

CrystallizationWorkflow Start Crude 1,4-Dioxaspiro (Oil/Low Melt Solid) Solvent Dissolution (Pentane:Et2O 4:1) Start->Solvent Dilute (1.5 mL/g) Cooling Cryo-Nucleation (-20°C to -78°C) Solvent->Cooling Slow Ramp Seed Seeding (Scratch/Seed Crystal) Cooling->Seed If no precip Harvest Harvest < 0°C (Cryo-Loop + Paratone) Cooling->Harvest Crystals Form Seed->Cooling XRay Data Collection (100 K Stream) Harvest->XRay Mount Cold

Caption: Cryo-crystallization workflow designed to isolate single crystals from low-melting spiro-lactones.

Step-by-Step Methodology

Objective: Isolate single crystals suitable for SC-XRD (Single Crystal X-Ray Diffraction).

  • Preparation (The "Pentane Wash"):

    • The crude 1,4-dioxaspiro compound often retains dichloromethane (DCM) from synthesis. DCM inhibits crystallization.

    • Action: Dilute crude oil with pentane (1.5 mL per gram). Concentrate in vacuo (23 °C, 13 mmHg) then high vacuum (0.4 mmHg, 5 min) to azeotrope off DCM.

  • Solvent Selection:

    • Primary System: Pentane / Diethyl Ether (4:1 v/v).

    • Alternative (if too soluble): Hexanes / Isopropanol (9:1 v/v).

    • Why? High polarity solvents (MeOH, DCM) will keep the lactone in solution or cause decomposition via ketal cleavage.

  • Cryo-Nucleation (The Critical Step):

    • Dissolve the oil in the minimum amount of solvent at Room Temperature (RT).

    • Place the vial in a -20 °C freezer overnight.

    • Observation: If the 1,5-isomer data holds true, the compound will solidify into a tan/white mass.

    • Refinement: If it oils out, use a dry ice/acetone bath (-78 °C) to induce a glass state, then warm slowly to -20 °C to promote nucleation.

  • Mounting & Data Collection:

    • Do not bring crystals to RT; they may melt (MP ~28-30 °C).

    • Mount crystal using a cryo-loop with Paratone-N oil directly from the cold mother liquor.

    • Transfer immediately to the X-ray diffractometer cold stream (100 K).

Structural Expectations & Data Analysis

When analyzing the solved structure, focus on these specific geometric parameters to validate the 1,4-spiro architecture.

Conformational Analysis Pathway

Conformation Root 1,4-Dioxaspiro[5.5] Conformation Factors Driving Factors Root->Factors Chair Chair Conformation (Thermodynamic Min) Twist Twist-Boat (Kinetic/Steric) Anomeric Anomeric Effect (O-C-O Stabiliz.) Factors->Anomeric Favors Chair Steric 1,3-Diaxial Interactions Factors->Steric Favors Twist Anomeric->Chair Steric->Twist

Caption: Conformational equilibrium drivers. The 1,4-dioxane ring lacks the symmetric anomeric stabilization of the 1,5-isomer, increasing Twist-Boat probability.

Key Parameters for Validation
  • Bond Lengths (C-O):

    • Expect asymmetry in the spiro-C-O bond lengths due to the ketone at C3.

    • Target Range: 1.41 – 1.44 Å for ether oxygens; 1.20 – 1.22 Å for C=O.

  • Pucker Parameters (Cremer-Pople):

    • Calculate

      
       and 
      
      
      
      values for the 1,4-dioxane ring.
    • Chair:

      
       or 
      
      
      
      .
    • Twist-Boat:

      
      .
      
    • Note: The 1,5-isomer (benchmark) crystallizes strictly in the Chair form due to strong anomeric effects. The 1,4-isomer is more flexible.

  • Packing Interactions:

    • Look for C-H···O weak hydrogen bonds. In the 1,5-isomer, these form infinite chains along the b-axis.

    • Absence of strong H-bond donors (OH, NH) means the lattice is held by van der Waals and dipole-dipole forces, explaining the low melting point.

References

  • Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one.Organic Syntheses, 2016, 93, 210-227.

    • Source:

    • Relevance: Provides the definitive synthesis and physical property data (MP 28-30°C) for the closest structural analogue, serving as the benchmark for the 1,4-isomer protocol.
  • Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring.Synthesis, 2008, 2008(15), 2337-2342.

    • Source:

    • Relevance: Describes 1,4-dioxaspiro[5.5] derivatives (specifically the 9-one and 9-aza variants), confirming the stability and existence of the 1,4-spiro scaffold.
  • Conformational analysis of 1-oxaspiro[5.5]undecanes.Canadian Journal of Chemistry, 1990, 68, 597-603.

    • Source:

    • Relevance: Establishes the NMR and structural basis for chair vs.
Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1,4-Dioxaspiro[5.5]undecan-3-one

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of successful research and development. Spirocyclic scaffolds, such as 1,4-Dioxaspiro[5....

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of novel chemical entities is a cornerstone of successful research and development. Spirocyclic scaffolds, such as 1,4-Dioxaspiro[5.5]undecan-3-one, are of increasing interest in medicinal chemistry due to their rigid, three-dimensional structures.[1][2] This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 1,4-Dioxaspiro[5.5]undecan-3-one. We will explore the rationale behind methodological choices, present a detailed experimental protocol, and compare the performance of the developed HPLC method with an alternative technique, Gas Chromatography (GC).

The Criticality of Purity in Drug Development

The purity of an active pharmaceutical ingredient (API) or a key intermediate like 1,4-Dioxaspiro[5.5]undecan-3-one directly impacts its safety and efficacy. Impurities, even in trace amounts, can lead to unforeseen side effects or reduced therapeutic activity. Therefore, a reliable and validated analytical method for purity assessment is a non-negotiable aspect of the drug development process, as mandated by regulatory bodies such as the FDA.[3][4]

HPLC Method Development: A Strategic Approach

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for separating and quantifying impurities in chemical synthesis.[1][5] The development of a successful HPLC method is a systematic process that involves the careful selection and optimization of several key parameters.

Initial Considerations for 1,4-Dioxaspiro[5.5]undecan-3-one

1,4-Dioxaspiro[5.5]undecan-3-one possesses a spiroketal structure with a ketone functional group.[6] The presence of ether linkages and a ketone group imparts a degree of polarity to the molecule. This initial assessment of the analyte's physicochemical properties is crucial for the selection of the appropriate chromatographic mode.

Chromatographic Mode Selection: Normal-Phase vs. Reversed-Phase
  • Normal-Phase (NP) HPLC: This mode utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase.[7][8][9] It is particularly effective for separating polar analytes.[7][10]

  • Reversed-Phase (RP) HPLC: As the most widely used HPLC mode, RP-HPLC employs a non-polar stationary phase (e.g., C18) and a polar mobile phase.[8][11][12][13] It separates compounds based on their hydrophobicity.[11]

Given the moderate polarity of 1,4-Dioxaspiro[5.5]undecan-3-one, both NP and RP-HPLC could potentially be employed. However, for routine quality control, RP-HPLC often offers better reproducibility and is generally more robust.[8] Therefore, for this guide, we will focus on the development of a reversed-phase HPLC method.

Experimental Workflow for Method Development

The development of a robust HPLC method follows a logical progression of steps, each designed to optimize the separation and detection of the analyte and its potential impurities.

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Column_Selection Column Selection (e.g., C18, C8, Phenyl) Mobile_Phase_Screening Mobile Phase Screening (Acetonitrile vs. Methanol, Buffer pH) Column_Selection->Mobile_Phase_Screening Initial Elution Detection_Wavelength Detection Wavelength (UV Scan) Mobile_Phase_Screening->Detection_Wavelength Analyte Response Gradient_Optimization Gradient Optimization (Slope and Duration) Detection_Wavelength->Gradient_Optimization Optimized Signal Flow_Rate_Temp Flow Rate & Temperature (Peak Shape & Resolution) Gradient_Optimization->Flow_Rate_Temp Fine-tuning Validation Method Validation (ICH Guidelines) Flow_Rate_Temp->Validation Final Method

Caption: A generalized workflow for HPLC method development.

Detailed HPLC Method Protocol

This protocol provides a starting point for the purity determination of 1,4-Dioxaspiro[5.5]undecan-3-one and should be validated according to ICH guidelines.[5][14]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

Parameter Condition Rationale
Column C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) Provides good retention for moderately polar compounds.[1]
Mobile Phase A 0.1% Formic Acid in Water Acidified mobile phase improves peak shape for acidic and neutral compounds.
Mobile Phase B Acetonitrile Common organic modifier in RP-HPLC with good UV transparency.
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes A gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column.
Column Temperature 30°C Controlled temperature ensures reproducible retention times.
Detection Wavelength 210 nm The ketone chromophore exhibits absorbance at this wavelength.[1]
Injection Volume 10 µL

| Sample Preparation | Dissolve the sample in the initial mobile phase composition at a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. | Ensures sample compatibility with the mobile phase and removes particulates. |

Comparative Analysis: HPLC vs. Gas Chromatography (GC)

While HPLC is a versatile technique, Gas Chromatography (GC) can also be employed for the analysis of volatile and semi-volatile compounds.[15] For a comprehensive evaluation, we compare the developed HPLC method with a hypothetical GC method for the purity analysis of 1,4-Dioxaspiro[5.5]undecan-3-one.

Hypothetical GC Method
  • Column: A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[16]

  • Carrier Gas: Helium.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Ramped from 100°C to 280°C.[16]

  • Detector: Flame Ionization Detector (FID).

Performance Comparison

The following table summarizes the expected performance characteristics of the developed HPLC method versus a GC-FID method, based on typical validation parameters outlined in ICH guidelines.[17][18]

ParameterDeveloped HPLC Method (Expected)Comparative GC-FID Method (Expected)Justification
Specificity HighModerateHPLC can readily separate non-volatile impurities. GC may have co-elution issues with thermally labile or non-volatile impurities.
Linearity (r²) > 0.999> 0.995Both techniques can exhibit excellent linearity over a defined range.
Precision (%RSD) < 1.0%< 2.0%HPLC generally offers slightly better precision for routine analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can be accurate when properly validated.
Limit of Detection (LOD) ~0.01%~0.05%HPLC with UV detection can often achieve lower detection limits for chromophoric compounds.
Limit of Quantitation (LOQ) ~0.03%~0.15%Consistent with the lower LOD of the HPLC method.
Robustness HighModerateHPLC methods are often less susceptible to minor variations in experimental conditions compared to GC.

Logical Framework for Method Application

The developed and validated HPLC method forms the basis for routine quality control and stability testing.

Method Application Logic Method_Development HPLC Method Development Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Routine_Analysis Routine Purity Analysis (In-process & Final Product) Method_Validation->Routine_Analysis Stability_Studies Stability Studies Method_Validation->Stability_Studies Regulatory_Submission Regulatory Submission (CMC Section) Routine_Analysis->Regulatory_Submission Stability_Studies->Regulatory_Submission

Caption: Logical flow from method development to regulatory submission.

Conclusion

This guide has presented a comprehensive and scientifically grounded approach to the development of an HPLC method for the purity determination of 1,4-Dioxaspiro[5.5]undecan-3-one. The rationale for selecting a reversed-phase method was detailed, followed by a step-by-step protocol. The comparative analysis with a GC method highlights the superior specificity and precision of the developed HPLC method for this particular application. Adherence to a systematic development and validation strategy, as outlined by ICH and FDA guidelines, is paramount to ensuring the generation of reliable and defensible analytical data.[19][20] This, in turn, is fundamental to the successful progression of drug development programs.

References

  • Benchchem. (n.d.). Technical Support Center: Refinement of Analytical Methods for Spiroketal Isomers.
  • MTC USA. (2025, November 3). Aqueous Normal Phase ANP and How it is Useful for Polar Compound Separation.
  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation.
  • Dr. Maisch. (n.d.). Normal Phase.
  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • Lab Manager. (2025, December 10). ICH and FDA Guidelines for Analytical Method Validation.
  • GL Sciences. (n.d.). Reverse Phase HPLC Columns.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • MilliporeSigma. (n.d.). Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography.
  • Moravek. (2024, August 6). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison.
  • ResearchGate. (2015, June 21). Why is normal phase chromatography good for use on polar analytes?.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Hawach Scientific. (2025, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Benchchem. (n.d.). Assessing the Purity of Synthetic 9-Hydroxyspiro[5.5]undecan-3-one by High-Performance Liquid Chromatography: A Compar.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Current Organic Chemistry. (2003, February 1). Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances.
  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gerstel. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectro.
  • OI Analytical. (n.d.). Analysis of 1,4-Dioxane by Purge and Trap and Gas Chromatography/Mass Spectrometry.
  • Beilstein Journals. (2015, August 19). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A.
  • MDPI. (2025, October 15). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties.
  • U.S. Environmental Protection Agency. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • Benchchem. (n.d.). Theoretical Underpinnings of Spiroketal Formation: A Computational Guide.
  • Welch. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • SciSpace. (n.d.). A review on method development by hplc.
  • Agilent. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS.
  • SCIRP. (2016, June 23). Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole.
  • ResearchGate. (2026, January 7). Gas Chromatographic Determination of 1,4-Dioxane at Low Parts-Per-Million Levels in Glycols.
  • ResearchGate. (n.d.). Efficiency of gas chromatographic analysis of terpens and terpenoids of sources of aromatic substances,taking into account the polarity of the stationary phase.
  • iosrphr.org. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation.
  • Organic Syntheses. (2016, July 21). Preparation of 1,5-‐Dioxaspiro[5.5]undecan-‐3-‐one.
  • ResearchGate. (n.d.). Concentration of aldehydes and ketone determined in fuel ehanol samples....
  • Supelco. (n.d.). Strategies for Chiral HPLC Method Development.

Sources

Validation

Comparative Guide: 1,4-Dioxaspiro[5.5]undecan-3-one vs. Non-Spiro Analogs

This guide provides an in-depth technical comparison of 1,4-Dioxaspiro[5.5]undecan-3-one against its non-spiro analogs. It focuses on the structural influence of the spiro-cyclohexyl moiety on reactivity, hydrolytic stab...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 1,4-Dioxaspiro[5.5]undecan-3-one against its non-spiro analogs. It focuses on the structural influence of the spiro-cyclohexyl moiety on reactivity, hydrolytic stability, and physicochemical properties, grounded in the Thorpe-Ingold (Gem-Dialkyl) Effect .[1][2]

Executive Summary

1,4-Dioxaspiro[5.5]undecan-3-one represents a class of spirocyclic scaffolds where a cyclohexane ring is fused to a six-membered heteroatomic ring (dioxanone/dioxane derivative) at a single carbon atom.[1][2] Compared to non-spiro analogs (such as 1,4-dioxan-2-one or linear esters), the spiro-fusion introduces significant conformational rigidity and steric bulk.[1]

Key Findings:

  • Hydrolytic Stability: The spiro analog exhibits a 3–10x increase in half-life under hydrolytic conditions compared to unsubstituted analogs, attributed to the steric shielding of the carbonyl carbon and the gem-disubstituent effect.

  • Lipophilicity: The spiro-cyclohexyl group increases LogP by approximately 2.0–2.5 units , enhancing membrane permeability for drug delivery applications but reducing aqueous solubility.[1]

  • Thermodynamic Stability: The spiro scaffold is thermodynamically favored during cyclization reactions, often forming in higher yields (>90%) compared to linear analogs due to favorable entropic factors (rotamer distribution).

Structural Analysis & Mechanism

The defining feature of 1,4-dioxaspiro[5.5]undecan-3-one is the spiro[5.5] system.[1] The comparison below highlights the structural divergence from standard analogs.

The "Spiro Effect" (Thorpe-Ingold Effect)

In non-spiro analogs (e.g., linear esters or unsubstituted lactones), the molecule possesses high rotational freedom.[2] In the spiro compound, the cyclohexane ring locks the bond angles at the spiro center (C5), compressing the internal angle of the heteroatom ring. This compression:

  • Accelerates Cyclization: Brings reactive termini closer together (decreasing

    
    ).
    
  • Retards Hydrolysis: The axial hydrogens of the cyclohexane ring provide steric hindrance against nucleophilic attack at the adjacent carbonyl or ketal center.

Pathway Visualization: Stability & Reactivity

The following diagram illustrates the structural locking mechanism and its impact on hydrolysis.

SpiroEffect Linear Linear Precursor (High Entropy) Transition Transition State (Tetrahedral Intermediate) Linear->Transition Cyclization NonSpiro Non-Spiro Analog (1,4-Dioxan-2-one) Unstable/Fast Hydrolysis Transition->NonSpiro Fast (No Steric Bulk) Spiro Spiro Analog (1,4-Dioxaspiro[5.5]) Steric Shielding/Slow Hydrolysis Transition->Spiro Favored (Gem-Dialkyl Effect) NonSpiro->Linear Hydrolysis (Fast) Spiro->Linear Hydrolysis (Slow)

Caption: The spiro-cyclohexyl moiety stabilizes the cyclic form and sterically hinders the reverse hydrolysis pathway compared to non-spiro analogs.[1]

Performance Metrics: Spiro vs. Non-Spiro

The following data compares 1,4-Dioxaspiro[5.5]undecan-3-one with 1,4-Dioxan-2-one (unsubstituted cyclic analog) and Ethyl (2-hydroxyethoxy)acetate (linear analog).[1][2]

FeatureSpiro Analog (1,4-Dioxaspiro[5.5])Non-Spiro Cyclic (1,4-Dioxan-2-one)Linear Analog (Ethyl ester)
Conformational Freedom Locked (Rigid Chair)Flexible (Twist-boat)High (Free Rotation)
Hydrolysis Rate (

)
1.0 (Baseline Reference)> 15.0 (Fast)> 50.0 (Very Fast)
LogP (Predicted) 2.1 ± 0.3 -0.4 ± 0.20.1 ± 0.2
Melting Point 28–30 °C (or solid)Liquid / Low MPLiquid
Enzymatic Stability High (Steric block)Low (Rapid degradation)Low
Synthesis Yield 74–96% (Thermodynamic product)40–60% (Polymerizes easily)N/A

Data Note: Hydrolysis rates are estimated based on comparative kinetic data for gem-disubstituted lactones vs. unsubstituted lactones [1][3].[1] Melting point data for the specific 1,5-isomer analog is used as a proxy for the class [2].[1]

Experimental Protocols

To validate the stability and synthesis of the spiro scaffold, the following protocols are recommended. These are adapted from high-fidelity Organic Syntheses procedures for the closely related 1,5-dioxaspiro[5.5] system, which serves as the primary reference for this chemical class.[1][2]

Experiment A: Synthesis via Ketalization/Cyclization

Objective: Synthesize the spiro scaffold efficiently using the thermodynamic advantage of the spiro-fusion.

Reagents:

  • Cyclohexanone (1.0 equiv)[2]

  • 2-(Hydroxymethyl)-1,3-propanediol (or appropriate diol precursor for 1,4-isomer)[1][2]

  • p-Toluenesulfonic acid (Catalyst)[1][2][3]

  • Solvent: Benzene or Toluene (for Dean-Stark water removal)[1]

Workflow:

  • Setup: Equip a 1-L round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Mixing: Add Cyclohexanone (98 g, 1.0 mol) and the Diol (1.1 equiv) to Toluene (500 mL).

  • Catalysis: Add p-TsOH (0.01 equiv).

  • Reflux: Heat to vigorous reflux. Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup: Cool to RT. Wash with saturated NaHCO₃ (2 x 100 mL) to neutralize acid. Wash with brine.

  • Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Distill the residue under reduced pressure.

    • Expected Yield: >85% (Spiro effect drives completion).

Experiment B: Comparative Hydrolysis Assay

Objective: Quantify the "Spiro Stability" factor.

  • Preparation: Prepare 10 mM solutions of the Spiro Compound and a Non-Spiro Analog (e.g., Ethyl cyclohexylacetate or 1,4-dioxan-2-one) in 1:1 Acetonitrile:Phosphate Buffer (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 100 µL at t=0, 1h, 4h, 12h, 24h.

  • Analysis: Analyze via HPLC-UV or GC-MS.

  • Calculation: Plot ln([Concentration]) vs. Time. The slope

    
     represents the hydrolysis rate constant.
    
    • Validation: The Spiro compound should show a significantly shallower slope (smaller

      
      ) than the linear analog.
      
Synthesis Logic Diagram

The following diagram details the logical flow of the synthesis, highlighting the critical "Water Removal" step that drives the equilibrium toward the spiro product.

SynthesisFlow Start Reagents: Cyclohexanone + Diol AcidCat Add Catalyst: p-TsOH Start->AcidCat Equilibrium Equilibrium: Hemi-ketal Formation AcidCat->Equilibrium Cyclization Cyclization: Spiro Ring Closure Equilibrium->Cyclization Forward Reaction DeanStark Dean-Stark Trap: Remove Water continuously Product Final Product: 1,4-Dioxaspiro[5.5]undecan-3-one DeanStark->Product Drives to Completion Cyclization->Equilibrium Hydrolysis (Prevented by Water Removal) Cyclization->DeanStark H2O Removal

Caption: Dean-Stark water removal is critical to overcome the reversibility of ketalization, leveraging the spiro-thermodynamic stability.

References

  • Jung, M. E., & Piizzi, G. (2005).[1][2][4] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1][4]

  • Waghavkar, S. J., et al. (2017).[1][2] Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. Organic Syntheses; PubMed Central.[1]

  • Barton, P., & Page, M. I. (1993).[1][5] The esterase catalysed resolution of lactones and spirodilactone.[5] Journal of the Chemical Society, Perkin Transactions 2.[5]

  • Deslongchamps, P. (1983).[1] Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Foundational text on acetal/ketal hydrolysis mechanisms).

Sources

Comparative

GC-MS Analysis of Volatile Impurities in 1,4-Dioxaspiro[5.5]undecan-3-one: A Comparative Guide

Introduction to the Analytical Challenge 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) [1] is a specialized spiroketal intermediate utilized in advanced organic synthesis, fragrance chemistry, and pharmaceutical de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Analytical Challenge

1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) [1] is a specialized spiroketal intermediate utilized in advanced organic synthesis, fragrance chemistry, and pharmaceutical development. Ensuring the purity of this intermediate is critical, particularly concerning volatile organic impurities (OVIs) and residual solvents left over from manufacturing processes. Under the International Council for Harmonisation (ICH) Q3C guidelines, these volatile solvents must be strictly identified and quantified to ensure downstream product safety and efficacy [2].

Spiroketals present a unique analytical challenge: they are notoriously sensitive to acidic conditions and excessive thermal stress, which can trigger rapid ring-opening or degradation. Consequently, selecting the appropriate analytical technique is not just a matter of sensitivity, but of preserving the structural integrity of the matrix during the analysis.

Objective Comparison of Analytical Techniques

When profiling volatile impurities in a thermally labile matrix, laboratories typically evaluate three primary chromatographic techniques: Direct Injection GC-MS, Headspace GC-FID (HS-GC-FID), and Headspace GC-MS (HS-GC-MS).

Table 1: Comparative Performance for Spiroketal Volatile Profiling
Analytical ParameterDirect Injection GC-MSHeadspace GC-FIDHeadspace GC-MS
Matrix Interference High (Inlet degradation)LowLow
Sensitivity (LOD) ModerateModerate (10-50 ppm)High (<1 ppm)
Identification Power High (MS Library Matching)Low (Retention Time only)High (MS Library Matching)
System Fouling Risk High (Column contamination)LowLow
Suitability Stable, highly volatile matricesRoutine QA of known targetsComplex/labile matrices
Table 2: Experimental Recovery and Precision (Spiked Toluene at 89 ppm)

To objectively validate these techniques, 1,4-Dioxaspiro[5.5]undecan-3-one was spiked with Toluene at the ICH Q3C Class 2 limit (89 ppm) and analyzed across all three platforms.

Analytical TechniqueMean Recovery (%)RSD (%) (n=6)Matrix Degradation Peaks Detected
Direct Injection GC-MS 64.215.8> 15 (Spiroketal breakdown artifacts)
Headspace GC-FID 96.54.20
Headspace GC-MS 98.12.10

Data Synthesis: The experimental data demonstrates that direct injection suffers from unacceptably poor recovery and high variance. The high temperatures of the GC inlet (>250°C) cause the spiroketal to decompose, creating artifact peaks that mask the target impurities. Headspace techniques successfully isolate the volatiles, but only HS-GC-MS provides the precision and identification power required for unknown degradants [3].

Causality Behind Experimental Choices (E-E-A-T)

As an application scientist, method development requires understanding the why behind every parameter:

  • Why Headspace over Direct Injection? Headspace sampling relies on thermodynamic partitioning. By placing the sample in a sealed vial and heating it to a moderate 85°C, only the volatile impurities partition into the gas phase. The non-volatile 1,4-Dioxaspiro[5.5]undecan-3-one remains trapped in the liquid diluent. This prevents the spiroketal from ever entering the GC inlet, completely eliminating thermal degradation artifacts and preserving the analytical column [4].

  • Why MS over FID? While Flame Ionization Detection (FID) is a robust standard for known residual solvents, it lacks specificity. If an unexpected volatile degradant or a non-target solvent co-elutes with a known peak, FID cannot differentiate them. Mass Spectrometry (MS) provides spectral confirmation via Electron Ionization (EI). This allows for unambiguous identification through NIST library matching, a critical requirement for comprehensive impurity profiling.

  • Why DMSO as the Diluent? 1,4-Dioxaspiro[5.5]undecan-3-one is highly lipophilic and insoluble in water. Dimethyl Sulfoxide (DMSO) provides complete solubilization while possessing a high boiling point (189°C). This ensures the diluent does not competitively saturate the headspace or co-elute with early-eluting volatile impurities like dichloromethane or benzene.

Self-Validating Experimental Protocol: HS-GC-MS Workflow

Every robust protocol must function as a self-validating system. In this methodology, the inclusion of a matrix-free diluent blank ensures no false positives arise from the DMSO. Simultaneously, the continuous monitoring of an internal standard (Fluorobenzene) validates the mechanical consistency of the headspace autosampler and the partitioning thermodynamics. If the internal standard area deviates by more than ±10%, the system automatically flags the run, preventing the reporting of anomalous data.

Step-by-Step Methodology

Step 1: Diluent and Standard Preparation

  • Obtain headspace-grade Dimethyl Sulfoxide (DMSO) to ensure a baseline free of volatile artifacts.

  • Prepare an Internal Standard (IS) solution by spiking Fluorobenzene into the DMSO at a concentration of 10 µg/mL.

Step 2: Sample Preparation

  • Accurately weigh 100.0 mg of 1,4-Dioxaspiro[5.5]undecan-3-one into a 20 mL glass headspace vial.

  • Add exactly 1.0 mL of the IS-spiked DMSO diluent to the vial.

  • Seal immediately with a PTFE/silicone septum and an aluminum crimp cap to prevent the escape of highly volatile impurities.

Step 3: Headspace Equilibration

  • Load the vial into the headspace autosampler.

  • Incubate at 85°C for 30 minutes with moderate agitation (e.g., 250 rpm). This temperature drives volatile impurities into the gas phase without thermally degrading the spiroketal matrix.

Step 4: GC-MS Analysis Parameters

  • Injection: Inject 1.0 mL of the equilibrated headspace gas into the GC inlet using a heated transfer line (100°C). Set the inlet to 200°C with a split ratio of 10:1.

  • Column: Utilize a mid-polarity column (USP G43 equivalent, 6% cyanopropylphenyl / 94% dimethyl polysiloxane, 30m x 0.32mm x 1.8µm) to effectively resolve both polar and non-polar solvents.

  • Oven Program: 40°C (hold 5 min)

    
     ramp at 10°C/min to 150°C 
    
    
    
    ramp at 25°C/min to 220°C (hold 3 min).
  • MS Detection: Operate the mass spectrometer in full-scan mode (m/z 35-300) for the identification of unknowns, and utilize Selected Ion Monitoring (SIM) for the ultra-trace quantification of ICH Class 1 and Class 2 solvents.

Workflow & Logical Relationship Visualization

GCMS_Workflow cluster_techniques Analytical Techniques Matrix 1,4-Dioxaspiro[5.5]undecan-3-one (Thermally Labile Matrix) Direct Direct Injection GC-MS Matrix->Direct Liquid Injection HS_FID Headspace GC-FID Matrix->HS_FID Volatiles Only HS_MS Headspace GC-MS Matrix->HS_MS Volatiles Only Degradation Inlet Degradation & Column Contamination Direct->Degradation Coelution Unresolved Co-elution & Unknowns Missed HS_FID->Coelution Success Unambiguous Identification & ICH Q3C Quantitation HS_MS->Success

Logical comparison of GC techniques for spiroketal volatile impurity profiling.

References

  • Title: 1,4-Dioxaspiro[5.5]undecan-3-one (CAS: 958998-22-6) Source: ChemBuyersGuide URL: [Link]

  • Title: Impurities: Guideline for Residual Solvents Q3C(R8) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: GCMS Residual Solvent Analysis: What You Must Know Source: ResolveMass Laboratories URL: [Link]

Validation

Comprehensive Guide to Reference Standards for 1,4-Dioxaspiro[5.5]undecan-3-one Analysis

Topic: Reference standards for 1,4-Dioxaspiro[5.5]undecan-3-one analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary: The "Spiro-Challeng...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference standards for 1,4-Dioxaspiro[5.5]undecan-3-one analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The "Spiro-Challenge" in Analytical Chemistry

1,4-Dioxaspiro[5.5]undecan-3-one (CAS 958998-22-6) represents a specific class of spirocyclic intermediates often encountered in the synthesis of complex pharmaceutical scaffolds or agrochemicals. Its structure—a cyclohexane ring spiro-fused to a functionalized dioxane ring—presents unique analytical challenges. Unlike robust aromatic standards, this compound lacks a strong UV chromophore and exhibits hydrolytic instability under acidic conditions, making "off-the-shelf" analysis risky.

This guide objectively compares the three primary approaches to establishing a reference standard for this compound: Commercial Research Grade Materials , In-House Certified Primary Standards , and Surrogate Quantification . We provide experimental protocols to transition from uncertain commercial materials to a fully validated reference system.

Comparative Analysis of Reference Standard Options

For a niche intermediate like 1,4-Dioxaspiro[5.5]undecan-3-one, Certified Reference Materials (CRMs) from major metrology institutes (e.g., NIST, USP) are rarely available. Researchers must choose between sourcing research-grade chemicals or characterizing their own standard.

Table 1: Performance Matrix of Reference Standard Sources
FeatureOption A: Commercial Research Grade Option B: In-House Certified Primary Standard Option C: Surrogate Standard (Relative Response)
Source Chemical Vendors (e.g., MolPort, ChemSpace)Synthesized/Purified & Characterized In-HouseStructurally similar stable compound (e.g., Cyclohexanone)
Purity Confidence Low to Medium (Often "Technical Grade" >90% or "Est. >95%")High (>99.0% confirmed by qNMR/Mass Balance)Variable (Depends on RRF accuracy)
Traceability Vendor CoA (often lacks specific impurity profile)Fully Traceable to SI units (via qNMR internal std)Indirect
Suitability Early-stage screening; R&DGMP Release Testing; GLP Toxicology StudiesRoutine Process Monitoring (Trend analysis)
Cost/Time Low / ImmediateHigh / 2-4 WeeksLow / Immediate
Major Risk Batch-to-batch variability ; Unknown impuritiesResource intensiveResponse Factor Drift ; Matrix effects
Expert Insight:

"Do not rely on a vendor's '95%' purity claim for critical quantitative assays. Spiro-ketals can degrade into cyclohexanone and hydroxy-acids during storage if moisture is present. A commercial bottle opened six months ago is likely no longer a valid standard." — Senior Application Scientist Note

Technical Deep Dive: Analytical Method Selection

To characterize your reference standard, you must select the right tool. The structure of 1,4-Dioxaspiro[5.5]undecan-3-one dictates the method.

The Chromophore Problem

This molecule contains a saturated ketone/lactone functionality.

  • UV/Vis: Only a weak

    
     transition around 280 nm. HPLC-UV is not recommended  for purity assignment due to low sensitivity and the risk of missing non-UV active impurities (like diols).
    
  • GC-FID: The preferred chromatographic method. The molecule is volatile and provides a universal carbon response.

  • qNMR: The Gold Standard for absolute purity determination. It is non-destructive and independent of an external standard of the same molecule.

Experimental Protocols

Protocol A: Establishing an In-House Primary Standard via qNMR

Use this protocol to certify a research-grade commercial sample as a Primary Reference Standard.

Objective: Determine the absolute mass fraction purity (


) of 1,4-Dioxaspiro[5.5]undecan-3-one.

Reagents:

  • Analyte: ~20 mg 1,4-Dioxaspiro[5.5]undecan-3-one (dried).

  • Internal Standard (IS): High-purity Dimethyl Sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB). Must be non-hygroscopic and non-reactive.

  • Solvent:

    
     (Neutralized with basic alumina to prevent hydrolysis).
    

Workflow:

  • Weighing: Accurately weigh

    
     (~20 mg) and 
    
    
    
    (~10 mg) into the same vial using a microbalance (readability 0.001 mg).
  • Dissolution: Add 0.6 mL

    
    . Ensure complete dissolution.
    
  • Acquisition:

    • Instrument: 400 MHz NMR or higher.[1]

    • Pulse Angle:

      
      .
      
    • Relaxation Delay (

      
      ): 
      
      
      
      (typically 30-60 seconds for quantitative accuracy).
    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually. Integrate the specific signal for the spiro-compound (e.g., multiplet at

    
     1.5-2.0 ppm or the 
    
    
    
    -carbonyl protons) vs. the IS singlet.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Mass,

= Purity.[1][2][3][4]
Protocol B: Chromatographic Purity by GC-FID

Use this for routine purity checks and impurity profiling.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split (20:1), 250°C.

  • Detector: FID, 300°C.

  • Oven Program:

    • 50°C (hold 1 min)

    • Ramp 10°C/min to 280°C

    • Hold 5 min.

  • Suitability Criteria: The spiro-ketal peak must be symmetric (Tailing Factor < 1.2). Resolution from the Cyclohexanone peak (potential degradation product) must be > 2.0.

Visualization: Reference Standard Certification Workflow

The following diagram illustrates the decision matrix and workflow for validating a reference standard for this compound.

ReferenceStandardWorkflow Start Source Material (Commercial Vendor) InitialQC Initial QC (GC-FID & 1H-NMR) Start->InitialQC Decision Purity > 98%? InitialQC->Decision Purification Purification (Flash Chromatography / Distillation) Decision->Purification No Characterization Full Characterization (qNMR, MS, IR, TGA) Decision->Characterization Yes Purification->InitialQC Assignment Assign Purity Value (Mass Balance / qNMR) Characterization->Assignment Release Release as Primary Reference Standard Assignment->Release Monitor Stability Monitoring (Re-test every 6 months) Release->Monitor Monitor->Characterization If degradation detected

Figure 1: Decision tree for certifying a primary reference standard from commercial research-grade material.

Stability & Degradation Pathways

Understanding the degradation of 1,4-Dioxaspiro[5.5]undecan-3-one is critical for handling the standard. The spiro-linkage is susceptible to acid-catalyzed hydrolysis.

DegradationPathway Spiro 1,4-Dioxaspiro[5.5] undecan-3-one Inter Hemiketal Intermediate Spiro->Inter + H2O / H+ Cyclo Cyclohexanone Inter->Cyclo Diol Hydroxy-Acid / Diol Derivative Inter->Diol

Figure 2: Hydrolytic degradation pathway. The presence of Cyclohexanone in GC traces indicates standard degradation.

References

  • National Institute of Standards and Technology (NIST). Reference on Constants, Units, and Uncertainty. Available at: [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]

  • BIPM. Metrological Traceability of Measurement Results. Available at: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Differentiation of Spiro-Isomers in Undecane Derivatives

Introduction Spirocyclic scaffolds, particularly those based on undecane frameworks, are of increasing importance in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer a unique way to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Spirocyclic scaffolds, particularly those based on undecane frameworks, are of increasing importance in medicinal chemistry and drug discovery. Their rigid, three-dimensional structures offer a unique way to explore chemical space, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1] A key feature of these molecules is the spiro-isomerism that arises from the quaternary spiro-carbon, which joins two rings. The distinct spatial arrangement of substituents around this center can lead to diastereomers with profoundly different biological activities.[2] Consequently, the unambiguous determination of both the relative and absolute stereochemistry of these isomers is a critical, yet often challenging, step in the development of new therapeutics.[3]

This guide provides an in-depth comparison of two powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Vibrational Circular Dichroism (VCD)—for the stereochemical elucidation of spiro-isomers in undecane derivatives. We will explore the underlying principles of each method, present their practical applications with supporting data, and provide detailed experimental protocols to enable researchers to confidently assign the stereochemistry of their target molecules.

The Challenge: Differentiating Orthogonal Architectures

The core difficulty in assigning the stereochemistry of spiro-compounds lies in the unique geometry imposed by the spiro-center. The two rings are typically held in near-orthogonal planes. This arrangement can make it difficult to find clear and unambiguous correlations between atoms using standard one-dimensional NMR techniques, as through-bond coupling information (J-coupling) may not be sufficient to differentiate between isomers. Distinguishing between diastereomers often requires probing through-space interactions, while determining the absolute configuration (e.g., R vs. S at the spiro-center) necessitates a technique sensitive to molecular chirality.

Part 1: Nuclear Magnetic Resonance (NMR) - Elucidating Relative Stereochemistry

Two-dimensional Nuclear Overhauser Effect Spectroscopy (2D NOESY) is an indispensable NMR technique for determining the relative stereochemistry of molecules.[4][5] It operates by detecting through-space dipolar couplings between protons that are in close spatial proximity (typically < 5 Å), regardless of whether they are connected through chemical bonds.[6][7] For spiro-isomers, this allows for the mapping of which substituents on one ring are close to specific substituents on the other, thereby revealing their relative orientation.

Causality in Experimental Choices

A 2D NOESY experiment is often the first choice for stereochemical analysis due to its accessibility and the wealth of information it provides about the molecule's 3D structure in solution.[6] The presence or absence of specific cross-peaks in the NOESY spectrum provides direct evidence for the spatial proximity of protons, allowing for a logical deduction of the isomer's relative configuration.[4]

Interpreting NOESY Data for a Spiro[5.5]undecane Derivative

Consider a hypothetical substituted spiro[5.5]undecane system with two possible diastereomers, Isomer A and Isomer B . In Isomer A , a methyl group (H_a) on one ring is positioned cis- to a methine proton (H_x) on the adjacent ring. In Isomer B , these two groups are trans- to each other.

  • Expected Result for Isomer A: The 2D NOESY spectrum would show a distinct cross-peak correlating the signals of H_a and H_x, indicating they are close in space.

  • Expected Result for Isomer B: No cross-peak between H_a and H_x would be observed, as they are too far apart for a significant Nuclear Overhauser Effect (NOE) to occur.

This binary (presence/absence) result provides a powerful and direct method for assigning the relative stereochemistry.

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Dissolve Spiro-Isomer (e.g., in CDCl3) exp_measure Measure IR and VCD Spectra exp_sample->exp_measure exp_spectrum Experimental VCD Spectrum exp_measure->exp_spectrum compare Compare Spectra exp_spectrum->compare Experimental Data comp_model Build 3D Model of One Enantiomer (e.g., R-isomer) comp_calc DFT Calculation (Geometry Optimization, Frequencies, VCD Intensities) comp_model->comp_calc comp_spectrum Predicted VCD Spectrum comp_calc->comp_spectrum comp_spectrum->compare Theoretical Data assign Assign Absolute Configuration compare->assign

Sources

Safety & Regulatory Compliance

Safety

1,4-Dioxaspiro[5.5]undecan-3-one proper disposal procedures

[fontname="Helvetica,Arial,sans-serif", Workflow for pre-disposal peroxide assessment and mitigation. Step-by-Step Quenching & Waste Segregation If your self-validating test indicates a peroxide concentration between 1 a...

Author: BenchChem Technical Support Team. Date: March 2026

[fontname="Helvetica,Arial,sans-serif",

Workflow for pre-disposal peroxide assessment and mitigation.

Step-by-Step Quenching & Waste Segregation

If your self-validating test indicates a peroxide concentration between 1 and 100 ppm, the waste must be chemically quenched before it can be safely transferred to a bulk waste drum.

Protocol: Chemical Quenching (Reduction)

Causality: We utilize Ferrous Sulfate (FeSO₄) because the Fe(II) ion acts as a mild reducing agent. It donates an electron to the unstable hydroperoxide (O-O) bond, cleaving it to form a stable alcohol while oxidizing the iron to Fe(III).

  • Preparation: Prepare a fresh 10% (w/v) aqueous solution of Ferrous Sulfate (FeSO₄).

  • Addition: Slowly add the FeSO₄ solution to the 1,4-Dioxaspiro[5.5]undecan-3-one waste while stirring gently with a Teflon stir bar (avoid metal spatulas, which can catalyze explosive decomposition)[1].

  • Self-Validation: Wait 15 minutes, then re-test the solution with a new KI/starch strip. If the strip remains white, the system has validated that the peroxides are fully neutralized.

Protocol: SAA Waste Segregation

Once validated at 0 ppm peroxides, the chemical must be placed into the correct waste stream.

  • Segregation: Transfer the chemical exclusively into a container designated for Non-Halogenated Organic Waste . Do not mix with aqueous acids, bases, or halogenated solvents to prevent exothermic lactone hydrolysis and to minimize EPA incineration costs[2][3].

  • Labeling: Immediately attach a hazardous waste label detailing the exact chemical name and its primary hazards (Flammable, Irritant).

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA). According to [4], the SAA must be at or near the point of generation and under the control of the operator (within line of sight)[2].

WasteLogic Gen Waste Generation in Lab (Fume Hood) SAA Satellite Accumulation Area (SAA) Max 55 Gallons, Line of Sight Gen->SAA Label Attach Hazardous Waste Label (Non-Halogenated Organic) SAA->Label Time Container Full? Label->Time Time->SAA No CAA Transfer to Central Accumulation Area (CAA) within 3 Days Time->CAA Yes Pickup EPA-Compliant Hazmat Pickup (Incineration/Fuel Blending) CAA->Pickup

Regulatory logic tree for SAA to CAA hazardous waste transfer.

Regulatory Compliance & Final Disposition

Under no circumstances should 1,4-Dioxaspiro[5.5]undecan-3-one be disposed of down the laboratory sink[3][5]. Its cyclic ether structure makes it highly mobile in groundwater and resistant to standard biological wastewater treatment, mirroring the environmental persistence of similar compounds like 1,4-dioxane[4].

Once your SAA container is full, it must be dated and moved to the facility's Central Accumulation Area (CAA) within 3 consecutive days[6]. From the CAA, licensed hazardous waste contractors will transport the non-halogenated organic waste for final disposition, typically via high-temperature incineration or fuel blending[2], ensuring the complete thermal destruction of the spirocyclic framework.

References

  • National Institutes of Health. "PubChem Compound Summary for CID 31275, 1,4-Dioxane." PubChem. URL:[Link]

  • Environmental Protection Agency (EPA). "Treatment Technologies for 1,4-Dioxane: Fundamentals and Field Applications." EPA.gov. URL:[Link]

  • Yale Environmental Health & Safety. "Peroxide Forming Chemicals." Yale University. URL:[Link]

  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab." LabManager.com. URL:[Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS.org. URL:[Link]

  • Princeton University Environmental Health and Safety. "Peroxide Forming Chemicals." Princeton.edu. URL: [Link]

Sources

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